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Foundational

Synthesis and characterization of 3-Amino-5-methylhexane-1,2-diol.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-methylhexane-1,2-diol Abstract This technical guide provides a comprehensive overview of a proposed stereoselective synthesis and detailed ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-methylhexane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of a proposed stereoselective synthesis and detailed characterization of the novel chiral amino diol, 3-Amino-5-methylhexane-1,2-diol. Amino diol scaffolds are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for a wide range of biologically active molecules.[1][2] This document outlines a robust synthetic strategy designed to control the stereochemistry at the C2 and C3 positions, leveraging established, high-yield transformations. Furthermore, it details a complete suite of analytical methodologies for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols.

Strategic Approach to Synthesis

The molecular architecture of 3-Amino-5-methylhexane-1,2-diol, HO-CH2-CH(OH)-CH(NH2)-CH2-CH(CH3)2, features two adjacent chiral centers at C2 and C3. A successful synthesis must therefore address the challenge of stereocontrol. A logical and efficient strategy is the Sharpless Asymmetric Aminohydroxylation, which allows for the concerted, stereospecific introduction of both the amino and hydroxyl functionalities across a carbon-carbon double bond.[3]

Our proposed retrosynthetic approach begins by disconnecting the C2-hydroxyl and C3-amino groups, pointing to a suitable alkene precursor: (E)-5-methylhex-2-en-1-ol. This precursor can be readily synthesized from commercially available starting materials. This strategy provides an elegant and direct route to the target molecule, minimizing step count and maximizing atom economy.

Proposed Synthetic Workflow

The synthesis is designed as a multi-step sequence, beginning with the construction of the alkene backbone followed by the key stereoselective aminohydroxylation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Stereoselective Aminohydroxylation A Isovaleraldehyde + (Carbethoxymethylene)triphenylphosphorane B Wittig Reaction A->B C Ethyl (E)-5-methylhex-2-enoate B->C D DIBAL-H Reduction C->D E (E)-5-methylhex-2-en-1-ol (Alkene Precursor) D->E F Sharpless Asymmetric Aminohydroxylation E->F G Protected Amino Diol Intermediate F->G H Deprotection G->H I 3-Amino-5-methylhexane-1,2-diol (Final Product) H->I

Caption: Proposed synthetic workflow for 3-Amino-5-methylhexane-1,2-diol.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-5-methylhex-2-en-1-ol (Alkene Precursor)

  • Wittig Reaction: To a stirred suspension of (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry Tetrahydrofuran (THF), add isovaleraldehyde (1.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product, Ethyl (E)-5-methylhex-2-enoate, by flash column chromatography.

  • Reduction: Dissolve the purified ester (1.0 eq) in dry dichloromethane (DCM) and cool to -78 °C.

  • Add Diisobutylaluminium hydride (DIBAL-H, 2.2 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir for 3 hours at -78 °C.

  • Quench the reaction carefully by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield (E)-5-methylhex-2-en-1-ol.

Step 2: Asymmetric Aminohydroxylation and Final Product Formation

  • Reaction Setup: In a flask, prepare a mixture of t-butanol and water (1:1). Add potassium osmate(VI) dihydrate (0.002 eq) and the chiral ligand (DHQ)₂PHAL (0.01 eq).

  • Add the nitrogen source, such as chloramine-T trihydrate (3.0 eq), and stir until dissolved.

  • Cool the mixture to 0 °C and add the alkene precursor, (E)-5-methylhex-2-en-1-ol (1.0 eq).

  • Reaction Execution: Stir the reaction vigorously at 0 °C for 18-24 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, add sodium sulfite and stir for an additional hour. Extract the product with ethyl acetate.

  • The resulting N-protected amino diol can be deprotected under appropriate acidic or reductive conditions depending on the nitrogen source used. For a tosyl group from chloramine-T, deprotection can be achieved using a reducing agent like sodium naphthalenide.

  • Purification: After deprotection and workup, purify the final product, 3-Amino-5-methylhexane-1,2-diol, by flash chromatography or recrystallization to yield the pure compound.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 3-Amino-5-methylhexane-1,2-diol. Each technique provides a unique piece of the structural puzzle.

Characterization Workflow

G cluster_NMR Structural Elucidation cluster_MS_IR Functional Groups & Mass cluster_HPLC Purity & Stereochemistry Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR FT-IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC MS_Confirm Confirm Molecular Weight & Fragmentation MS->MS_Confirm IR_Confirm Identify OH, NH, CH groups IR->IR_Confirm HPLC_Purity Determine Chemical Purity HPLC->HPLC_Purity NMR_H ¹H NMR: Proton Environment & Coupling NMR_C ¹³C NMR: Carbon Skeleton NMR_H->NMR_C HPLC_Chiral Chiral HPLC: Determine Enantiomeric/ Diastereomeric Excess HPLC_Purity->HPLC_Chiral

Caption: Integrated workflow for the characterization of the target compound.

Expected Analytical Data

The following table summarizes the predicted data from key analytical techniques.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~0.9 ppm (d, 6H, -CH(CH₃ )₂), ~1.5-1.7 ppm (m, 3H, -CH₂ -CH (CH₃)₂), ~2.8-3.0 ppm (m, 1H, CH -NH₂), ~3.4-3.6 ppm (m, 2H, CH₂ -OH), ~3.7-3.9 ppm (m, 1H, CH -OH), OH and NH₂ protons will be broad singlets, exchangeable with D₂O.
¹³C NMR Chemical Shift (δ)~22-24 ppm (2C, -CH(C H₃)₂), ~25 ppm (1C, -C H(CH₃)₂), ~45 ppm (1C, -C H₂-CH(CH₃)₂), ~55 ppm (1C, C H-NH₂), ~65 ppm (1C, C H₂-OH), ~75 ppm (1C, C H-OH).
FT-IR Wavenumber (cm⁻¹)3200-3500 (broad, O-H & N-H stretch), 2850-2960 (strong, C-H stretch), 1590-1650 (N-H bend), 1050-1150 (C-O stretch).[4]
Mass Spec. m/z Ratio (ESI+)Expected [M+H]⁺ = 148.1332 for C₇H₁₈NO₂⁺.
HPLC Purity AnalysisA single major peak (>95% area) on a reverse-phase column (e.g., C18) would indicate high chemical purity.[5]
Chiral HPLC Stereoisomer AnalysisSeparation of enantiomers/diastereomers on a chiral stationary phase to determine stereochemical purity (ee/de).[6]
Detailed Analytical Protocols

1. NMR Spectroscopy

  • Sample Prep: Dissolve ~5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer. The use of a solvent like DMSO-d₆ will allow for the observation of exchangeable OH and NH protons.[7]

2. Mass Spectrometry

  • Sample Prep: Prepare a dilute solution (~1 mg/mL) of the sample in a methanol/water (1:1) mixture with 0.1% formic acid to promote ionization.

  • Analysis: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[5]

3. FT-IR Spectroscopy

  • Sample Prep: Place a small amount of the neat liquid sample (or a KBr pellet if solid) onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

4. HPLC Purity and Chiral Analysis

  • Sample Prep: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Purity: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both with 0.1% TFA or formic acid). Monitor with a UV detector at ~210 nm.

  • Chiral Separation: Employ a chiral stationary phase (e.g., polysaccharide-based). Screen various mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of stereoisomers.[6][8] The amino group may require derivatization with a UV-active agent like o-phthaldialdehyde (OPA) for sensitive fluorescence detection.[8][9]

Safety, Handling, and Storage

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handling: 3-Amino-5-methylhexane-1,2-diol is expected to be a viscous liquid or low-melting solid. It is an amine and should be considered corrosive and a potential irritant. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This guide presents a comprehensive and scientifically grounded framework for the synthesis and characterization of 3-Amino-5-methylhexane-1,2-diol. The proposed synthetic route, centered on a stereoselective aminohydroxylation, offers an efficient pathway to this novel chiral building block. The detailed characterization workflow provides a robust system for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development. The methodologies described herein are based on established and reliable chemical transformations and analytical techniques, providing a high degree of confidence in their successful implementation.

References

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - PMC. (2026, January 2).
  • Peris, G., et al. (2018). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters. [Link]

  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex | Request PDF. (2026, February 5). ResearchGate. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC. (2024, April 13). National Center for Biotechnology Information. [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. ResearchGate. [Link]

  • 3-Amino-5-methylhexane-1,4-diol | C7H17NO2 | CID 117927975 - PubChem. PubChem. [Link]

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  • The Role of 3-Amino-1,2-propanediol in Advanced Drug Delivery Systems. (2026, February 14). Acme Bioscience. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Amino-1,2-propanediol. NIST WebBook. [Link]

  • Dai, Z., et al. (2014). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. Journal of Chromatography B. [Link]

  • 3-Amino-5-methyl-hexan-2-ol | C7H17NO | CID 44309735 - PubChem. PubChem. [Link]

  • 3-Amino-5-methyl-hexane-2-thiol | C7H17NS | CID 44309446 - PubChem. PubChem. [Link]

  • Frolov, A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-Amino-5-methylhexane-1,2-diol

Foreword: Navigating the Frontier of Novel Small Molecules In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Novel Small Molecules

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. This guide is intended for researchers, scientists, and drug development professionals who are tasked with understanding and manipulating new molecules. The subject of this whitepaper, 3-Amino-5-methylhexane-1,2-diol, serves as a model for the systematic evaluation of a novel small molecule. While extensive peer-reviewed data on this specific compound is not yet publicly available, this document will leverage predictive data for a closely related isomer and establish a robust, field-proven framework for its empirical characterization. As application scientists, we do not merely follow protocols; we build a logical, self-validating system of inquiry to transform an unknown substance into a well-understood tool for innovation.

Molecular Overview and Structural Significance

3-Amino-5-methylhexane-1,2-diol is a chiral amino alcohol. Its structure, featuring a vicinal diol and a primary amine on a substituted hexane backbone, presents multiple stereocenters. This structural complexity is significant; the spatial arrangement of these functional groups can profoundly influence biological activity, making stereoselective synthesis and definitive stereochemical assignment critical for any drug development program.

The combination of hydroxyl and amino groups imparts a dual character to the molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the amino group primarily acts as a hydrogen bond donor and a base.[1][2] This multifunctionality suggests potential for a wide range of intermolecular interactions, which are crucial for binding to biological targets like enzymes or receptors. Amino alcohols are versatile intermediates in various synthetic processes and are found in many drugs.[3]

Predicted Physicochemical Properties

Direct experimental data for 3-Amino-5-methylhexane-1,2-diol is scarce. However, we can infer its likely properties from computational predictions for a structural isomer, 3-Amino-5-methylhexane-1,4-diol. It is imperative to note that while these values provide a valuable starting point, they must be confirmed experimentally. The change in the position of the hydroxyl group from C4 to C2 is expected to influence properties like polarity, boiling point, and solubility due to altered intramolecular hydrogen bonding potential and overall molecular shape.

Table 1: Predicted Physicochemical Properties of a Structural Isomer (3-Amino-5-methylhexane-1,4-diol)

PropertyPredicted ValueSource
Molecular Formula C₇H₁₇NO₂PubChem
Molecular Weight 147.22 g/mol PubChem[4]
Exact Mass 147.125928785 DaPubChem[4]
XLogP3-AA (LogP) -0.3PubChem[4]
Hydrogen Bond Donor Count 3PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 4PubChem[4]
Topological Polar Surface Area 66.5 ŲPubChem[4]

Source: All data in this table is computationally predicted for the isomer 3-Amino-5-methylhexane-1,4-diol (CID 117927975) as available on PubChem and should be used as an estimate for 3-Amino-5-methylhexane-1,2-diol.[4]

Interpretation for the Scientist:

  • LogP (-0.3): The negative LogP value suggests that the molecule is hydrophilic and will likely exhibit good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in nonpolar organic solvents such as hexane or ether.[5][6] This is a critical parameter for formulation and for designing purification strategies (e.g., normal vs. reverse-phase chromatography).

  • Hydrogen Bonding: With three hydrogen bond donors and three acceptors, the molecule has a high capacity for forming hydrogen bonds.[4] This predicts a relatively high boiling point and melting point for its molecular weight, as significant energy will be required to overcome these intermolecular forces.[2]

  • Polar Surface Area (66.5 Ų): This value is in a range often associated with good cell permeability, a key factor in drug design for reaching intracellular targets.[7]

Chemical Properties and Reactivity

The chemical behavior of 3-Amino-5-methylhexane-1,2-diol is dictated by its three functional groups: a primary amine and two hydroxyl groups (a primary and a secondary).

  • Basicity: The primary amino group (–NH₂) confers basic properties to the molecule. It will readily react with acids to form ammonium salts.[8] The pKa of the conjugate acid is expected to be around 9-10, typical for a primary amine. This property is crucial for salt formation strategies, which are often employed to improve the solubility and stability of drug candidates.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can participate in reactions such as acylation, alkylation, and the formation of amides or sulfonamides.[6]

  • Reactivity of Hydroxyl Groups: The primary (at C1) and secondary (at C2) hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The primary alcohol is generally more reactive and less sterically hindered than the secondary alcohol.

  • Zwitterionic Potential: Like amino acids, this molecule can exist as a zwitterion (a molecule with both positive and negative charges) in aqueous solution over a certain pH range, although this is more pronounced when a carboxylic acid is also present.[2][6]

A Framework for Empirical Characterization: A Self-Validating Workflow

For a novel molecule like 3-Amino-5-methylhexane-1,2-diol, a multi-technique approach is essential to unambiguously confirm its structure, purity, and other key properties.[9][10][11] The following workflow is designed to be a self-validating system, where the results from each step corroborate the others.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_physical Physicochemical Property Confirmation Synthesis Hypothesized Synthesis Purification Purification (e.g., Column Chromatography / Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Verify MW NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Confirm Structure FTIR FTIR Spectroscopy Purification->FTIR Identify Functional Groups MS->NMR HPLC Purity & Chiral Analysis (HPLC) NMR->HPLC Confirm Purity MP Melting Point Analysis HPLC->MP Purity Affects MP Sol Solubility Studies MP->Sol pKa pKa Determination Sol->pKa

Caption: A logical workflow for the synthesis, purification, and characterization of a novel small molecule.

Step-by-Step Experimental Protocols
  • Rationale: The first step post-purification is to confirm that the compound has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is chosen to provide the exact mass, which can confirm the elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid helps in protonation for positive ion mode analysis.

    • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like an Orbitrap or Time-of-Flight (TOF).[12]

    • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to ionize as [M+H]⁺.

    • Expected Outcome: A prominent peak should be observed at an m/z value corresponding to the protonated molecule (C₇H₁₇NO₂ + H⁺), which is approximately 148.1332. The high-resolution measurement should match the theoretical exact mass to within 5 ppm.

  • Self-Validation: The observed exact mass must match the calculated mass for the molecular formula C₇H₁₇NO₂. A significant deviation indicates an incorrect product or the presence of impurities.

  • Rationale: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. A suite of experiments is required to assign all proton (¹H) and carbon (¹³C) signals and confirm the structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.

    • ¹H NMR:

      • Purpose: To identify the number of unique proton environments and their neighboring protons (via splitting patterns).

      • Expected Signals: Distinct signals for the CH₃, CH₂, CH, OH, and NH₂ protons. The integration of these signals should correspond to the number of protons in each group.

    • ¹³C NMR:

      • Purpose: To identify the number of unique carbon environments.

      • Expected Signals: Seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • 2D NMR (COSY & HSQC):

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons). This is crucial for tracing the carbon backbone.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This allows for unambiguous assignment of the ¹³C spectrum.

  • Self-Validation: The connectivity map derived from COSY and HSQC experiments must be consistent with the proposed structure of 3-Amino-5-methylhexane-1,2-diol and no other isomer.

  • Rationale: To quantify the purity of the synthesized compound. For a chiral molecule, a specialized chiral HPLC method is also required to determine the enantiomeric excess (ee).

  • Methodology (Purity):

    • Column: A reverse-phase C18 column is a good starting point due to the compound's predicted polarity.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection: UV detection (if the molecule has a chromophore, which this one does not) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Mass spectrometric detection (LC-MS) is also highly effective.[11]

    • Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

  • Methodology (Chiral Separation):

    • Column: A specialized chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®).

    • Mobile Phase: Typically a normal-phase solvent system (e.g., hexane/isopropanol) is used.

    • Analysis: The goal is to achieve baseline separation of the enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

  • Self-Validation: A purity level of >95% is typically required for material used in biological assays. The chiral analysis confirms whether the synthesis was stereoselective.

Conclusion

While 3-Amino-5-methylhexane-1,2-diol represents a specific target, the principles and workflow outlined in this guide are universal to the characterization of novel small molecules. The process begins with informed predictions based on chemical structure and data from related compounds. It then proceeds to a rigorous, multi-faceted analytical workflow where each technique provides a piece of the puzzle, and the congruence of all data provides a high degree of confidence in the final assessment. This systematic approach ensures scientific integrity and provides the trustworthy, high-quality data that is essential for advancing drug discovery and development.

References

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  • Beilstein Journal of Organic Chemistry. (2021, May 3). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved February 19, 2026, from [Link]

  • Seema Finechem Industry LLP. (n.d.). 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Retrieved February 19, 2026, from [Link]

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Foundational

A Guide to the Discovery and Synthesis of Novel Chiral 1,3-Diols: Strategies and Applications in Modern Drug Development

Foreword: The Architectural Significance of Chirality in 1,3-Diol Scaffolds In the intricate world of drug discovery and development, the three-dimensional architecture of a molecule is paramount to its biological functi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of Chirality in 1,3-Diol Scaffolds

In the intricate world of drug discovery and development, the three-dimensional architecture of a molecule is paramount to its biological function. Among the myriad of chiral building blocks, 1,3-diols represent a privileged structural motif, frequently embedded in the core of natural products and synthetic pharmaceuticals.[1][2] Their stereochemical configuration dictates their interaction with biological targets, making the ability to synthesize stereochemically pure 1,3-diols a critical endeavor for medicinal chemists and process scientists. This guide provides an in-depth exploration of the contemporary strategies for the discovery and synthesis of novel chiral 1,3-diols, offering field-proven insights into the rationale behind experimental choices and the validation of synthetic protocols. We will delve into the nuances of asymmetric synthesis, from catalyst-controlled reactions to biocatalytic transformations, and discuss the essential techniques for their characterization, ultimately highlighting their impact on the development of next-generation therapeutics.

I. The Strategic Imperative for Stereochemically Pure 1,3-Diols

Chiral 1,3-diols are not merely synthetic curiosities; they are fundamental components of a vast array of biologically active molecules.[3][4] Their prevalence in pharmaceuticals, cosmetics, and agricultural chemicals underscores the necessity for efficient and selective synthetic methods.[3][4][5] The synthesis of a single enantiomer of a molecule containing multiple hydroxyl groups presents a significant challenge due to the potential for the formation of multiple diastereomers and enantiomers.[3] The ability to control the absolute and relative stereochemistry of the two hydroxyl groups is therefore a key focus of modern organic synthesis.

The significance of stereoisomerism is dramatically illustrated by the differing pharmacological profiles of enantiomers. One enantiomer of a drug can be therapeutically active, while the other may be inactive or even toxic.[6] Consequently, the development of stereoselective synthetic routes to chiral 1,3-diols is not just an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.

II. Pillars of Asymmetric Synthesis for Chiral 1,3-Diols

The synthesis of chiral 1,3-diols can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic intricacies. The choice of strategy is often dictated by the desired stereoisomer, the complexity of the target molecule, and scalability considerations.

A. The Aldol Addition-Reduction Pathway: A Workhorse in Stereoselective Synthesis

A predominant and highly effective two-step strategy for accessing chiral 1,3-diols involves an initial asymmetric aldol reaction to generate a chiral β-hydroxy ketone, followed by a diastereoselective reduction of the ketone.[3][7]

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that establishes the first of the two stereocenters in the 1,3-diol target. Organocatalysis, particularly with proline and its derivatives, has emerged as a robust method for achieving high enantioselectivity in this step.[3][7] A recent study highlights the development of a novel proline-derived organocatalyst in the presence of Cu(OTf)2, which affords chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee).[3][4][5]

The rationale behind using organocatalysts like proline lies in their ability to form a transient chiral enamine intermediate with the ketone donor, which then reacts with the aldehyde acceptor in a stereocontrolled manner. The choice of catalyst, solvent, and additives is critical for maximizing enantioselectivity.

Experimental Protocol: Asymmetric Aldol Reaction with a Proline-Derived Organocatalyst [4]

  • To a solution of the aldehyde (1.0 mmol) and cyclohexanone (2.0 mmol) in a DMSO/H2O (8:2) mixture (2 mL), add the proline-derived organocatalyst (0.1 mmol) and Cu(OTf)2 (0.1 mmol).

  • Stir the reaction mixture at room temperature for 1-3 days, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate, 9:1 v/v) to yield the chiral β-hydroxy ketone.

The second, and equally crucial, step is the diastereoselective reduction of the chiral β-hydroxy ketone to the corresponding 1,3-diol. The stereochemical outcome of this reduction determines the final syn or anti configuration of the diol.

Directed Reductions: A powerful approach to achieving high diastereoselectivity is through directed reductions, where a reagent coordinates to the existing hydroxyl group to direct the delivery of the hydride to a specific face of the ketone.

  • The Narasaka-Prasad Reduction for syn-1,3-Diols: This classic method employs a chelating agent, typically a dialkylboron triflate or methoxide, to form a six-membered cyclic intermediate with the β-hydroxy ketone.[8][9][10] This chelation locks the conformation of the molecule, and subsequent reduction with a hydride source like NaBH4 proceeds with high syn-selectivity.[9] The rationale for the high diastereoselectivity is the delivery of the hydride to the less sterically hindered equatorial position of the chair-like transition state.[9]

  • The Evans-Tishchenko and Samarium Diiodide Reductions for anti-1,3-Diols: For the synthesis of anti-1,3-diols, alternative methods are employed. The Evans-Tishchenko reaction utilizes a samarium(II) catalyst to effect a reductive aldol-Tishchenko cascade. A more direct approach for the reduction of β-hydroxy ketones to anti-1,3-diols involves the use of samarium diiodide (SmI2).[11][12] This method is unique as it proceeds through a one-electron reduction mechanism, and the stereoselectivity is attributed to the chelation of samarium in the product-determining samarium carbanion intermediate.[11]

Asymmetric Reductions with Chiral Catalysts: An alternative to substrate-directed reductions is the use of chiral reducing agents or catalysts. Oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of ketones.[3][7] In the context of 1,3-diol synthesis, the reduction of a chiral β-hydroxy ketone with a chiral oxazaborolidine reagent can lead to high diastereoselectivity, affording a single enantiomer of the chiral diol.[3][4][5][7]

Experimental Protocol: Asymmetric Reduction of a Chiral β-Hydroxy Ketone with a Chiral Oxazaborolidine Reagent [4]

  • Dissolve the chiral β-hydroxy ketone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of the chiral oxazaborolidine reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine) (1.2 mmol) in THF dropwise.

  • After stirring for 15 minutes, add a solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.5 mmol) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate, 3:2 v/v) to yield the chiral 1,3-diol.

B. Biocatalysis and Chemoenzymatic Strategies: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[1] Enzymes, such as oxidoreductases and lipases, operate under mild conditions and often exhibit exquisite stereo- and regioselectivity.

Enzymatic Reduction of Diketones and β-Hydroxy Ketones: Whole-cell biocatalysts and isolated enzymes can be used for the enantioselective reduction of 1,3-diketones and β-hydroxy ketones to afford chiral β-hydroxy ketones or 1,3-diols with high enantiomeric excess.[7][13] For instance, baker's yeast and Lactobacillus reuteri have been shown to reduce 1,3-aryldiketones to enantiomerically enriched aldols with opposite stereopreferences.[13]

One-Pot Chemoenzymatic Synthesis: A particularly elegant approach involves the combination of chemical and enzymatic steps in a single pot, avoiding the isolation of intermediates.[1][14] For example, a one-pot synthesis of chiral 1,3-diols has been reported that combines an enantioselective aldol reaction catalyzed by a chiral Zn2+ complex with an enzymatic reduction using an oxidoreductase, complete with cofactor regeneration.[14] This strategy allows for the synthesis of all four possible stereoisomers of a 1,3-diol by judiciously selecting the chiral catalyst and the enzyme.[14]

Conceptual Workflow: One-Pot Chemoenzymatic Synthesis of Chiral 1,3-Diols

chemoenzymatic_workflow Aldehyde Aldehyde + Ketone Aldol_Reaction Enantioselective Aldol Reaction Aldehyde->Aldol_Reaction Chiral_Hydroxy_Ketone Chiral β-Hydroxy Ketone Aldol_Reaction->Chiral_Hydroxy_Ketone Chiral Zn2+ Catalyst Enzymatic_Reduction Enantioselective Enzymatic Reduction Chiral_Hydroxy_Ketone->Enzymatic_Reduction Chiral_Diol Chiral 1,3-Diol Enzymatic_Reduction->Chiral_Diol Oxidoreductase Cofactor_Regeneration Cofactor Regeneration Enzymatic_Reduction->Cofactor_Regeneration Cofactor_Regeneration->Enzymatic_Reduction NADH

Caption: A streamlined one-pot chemoenzymatic cascade for chiral 1,3-diol synthesis.

C. Enzymatic Desymmetrization: Unlocking Chirality from Symmetry

An alternative and powerful strategy for accessing chiral molecules is the enantioselective desymmetrization of prochiral or meso compounds.[15][16] In the context of 1,3-diols, this involves starting with a prochiral 2-substituted propane-1,3-diol and selectively acylating one of the two enantiotopic hydroxyl groups using a lipase enzyme.[15][17] This enzymatic kinetic resolution is a highly effective method for producing chiral monoesters, which can then be further elaborated into more complex chiral molecules.[16][17]

III. Characterization and Stereochemical Assignment: Ensuring Purity and Identity

The synthesis of a chiral 1,3-diol is only half the battle; rigorous characterization is essential to confirm its structure and, most importantly, its stereochemical purity.

A. Structural Elucidation

Standard spectroscopic techniques are employed for the structural elucidation of newly synthesized 1,3-diols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the connectivity of atoms and the relative stereochemistry of the diol (syn vs. anti) through the analysis of chemical shifts and coupling constants.[4][5]

  • Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl functional groups.[4][5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[4][5]

B. Determination of Enantiomeric Excess (ee)

Determining the enantiomeric excess (ee) is a critical step in asymmetric synthesis. Several methods are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable.[3][4][5][18]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of the diol, leading to their separation.[19] The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers, allowing for the precise determination of the ee.

  • NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: An alternative to chiral HPLC is the use of NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[20][21][22] The diol is reacted with a CDA to form a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.[20] The integration of these signals allows for the determination of the enantiomeric ratio. Boronic acids have been shown to be effective CDAs for chiral diols.[20][22][23]

Data Presentation: Comparison of Methods for Enantiomeric Excess Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy and resolution; widely applicable.Requires a specific chiral column for each class of compound; can be time-consuming to develop methods.
NMR with CDAs Formation of diastereomers with distinct NMR signals.Rapid analysis; does not require a dedicated instrument.Requires a pure chiral derivatizing agent; potential for kinetic resolution during derivatization.
NMR with CSAs Formation of transient diastereomeric complexes.No chemical modification of the analyte.Smaller chemical shift differences compared to CDAs; requires a specific chiral solvating agent.

IV. Applications in Drug Discovery and Development: From Building Blocks to Bioactive Molecules

Chiral 1,3-diols are invaluable building blocks in the synthesis of a wide range of pharmaceuticals and natural products.[2][15] Their ability to introduce stereochemical complexity in a controlled manner makes them highly sought-after intermediates.

The stereochemistry of the 1,3-diol moiety can have a profound impact on the biological activity of a molecule by influencing its binding affinity to target proteins and enzymes.[6] Many biomolecules, such as receptors and enzymes, are themselves chiral and will interact differently with the enantiomers of a chiral drug.[6] Therefore, the ability to synthesize enantiomerically pure 1,3-diols is directly linked to the development of more potent and selective drugs with fewer side effects.[6]

V. Future Perspectives and Conclusion

The field of asymmetric synthesis of chiral 1,3-diols continues to evolve, with a growing emphasis on the development of more efficient, sustainable, and scalable methods. The integration of biocatalysis and chemocatalysis in one-pot processes holds particular promise for streamlining synthetic routes and reducing environmental impact.[1] Furthermore, the development of novel organocatalysts and transition-metal catalysts with improved activity and selectivity will continue to expand the synthetic chemist's toolbox.

References

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Exploratory

The Amino Diol Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Amino Diol Motif The amino diol scaffold, character...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Amino Diol Motif

The amino diol scaffold, characterized by the presence of both an amino group and two hydroxyl groups, represents a privileged structural motif in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from natural products to blockbuster synthetic drugs, underscores its importance as a key pharmacophore. The unique stereochemical arrangement of the functional groups in amino diols allows them to engage in specific and high-affinity interactions with biological targets, most notably enzymes and receptors. This guide provides an in-depth exploration of the synthesis, applications, and future potential of amino diols in drug discovery and development, with a focus on their roles as transition-state analogs, receptor modulators, and chiral building blocks.

Part 1: Stereoselective Synthesis of Amino Diols - The Foundation of Function

The precise spatial arrangement of the amino and hydroxyl groups is paramount to the biological activity of amino diol-containing drugs. Consequently, the development of stereoselective synthetic methods has been a major focus of chemical research. The choice of synthetic strategy is often dictated by the desired stereochemistry and the overall complexity of the target molecule.

Key Synthetic Strategies:
  • From Chiral Amino Acids: Naturally occurring amino acids provide a readily available source of chirality. Through a series of well-established transformations, the carboxylate and side-chain functionalities of amino acids can be converted into the desired hydroxyl groups, yielding chiral amino diols.

  • Asymmetric Aminohydroxylation: This powerful method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner. The use of chiral ligands on an osmium catalyst is a common approach to achieve high enantioselectivity.

  • "Hydrogen Borrowing" Catalysis: More recent advancements include iridium-catalyzed "hydrogen borrowing" reactions, which enable the chemoselective amination of diols.[1][2][3][4][5] This method is particularly valuable for its mild reaction conditions and high functional group tolerance, allowing for the late-stage functionalization of complex molecules.[1][2][3][4][5]

Experimental Protocol: Chemoselective Synthesis of a δ-Amino Alcohol from a Chiral 1,4-Diol

This protocol is adapted from a method utilizing an NHC-Ir(III) catalyst for the selective amination of a primary alcohol in the presence of a secondary alcohol.[1][2][3][4][5]

Materials:

  • Chiral 1,4-diol (1 equivalent)

  • Aniline (1.2 equivalents)

  • NHC-Ir(III) catalyst (3 mol%)

  • Anhydrous toluene (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the chiral 1,4-diol and the NHC-Ir(III) catalyst.

  • Seal the vessel and purge with an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by the aniline.

  • Heat the reaction mixture to 75 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired δ-amino alcohol.

This self-validating system relies on the high chemoselectivity of the iridium catalyst for the primary alcohol, minimizing the formation of byproducts and ensuring a high yield of the desired product with retention of stereochemistry at the secondary alcohol center.[1][2][3][4][5]

Part 2: Amino Diols as Transition-State Analogs in Enzyme Inhibition

A cornerstone of modern drug design is the concept of transition-state analogy. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy.[6][7][8][9] A molecule that mimics the geometry and electronic properties of this transition state can bind to the enzyme with extremely high affinity, acting as a potent inhibitor.[6][10][8][9] The amino diol scaffold is an excellent mimic of the tetrahedral transition state formed during peptide bond hydrolysis by proteases.

Case Study: HIV Protease Inhibitors

The discovery of HIV protease as a key enzyme in the viral life cycle spurred the development of a new class of antiretroviral drugs. The amino diol core was instrumental in the design of potent HIV protease inhibitors.[11][12][13][14][15]

Mechanism of Action:

HIV protease is an aspartic protease that cleaves viral polyproteins into functional proteins. The catalytic mechanism involves the nucleophilic attack of a water molecule, activated by two aspartate residues, on the carbonyl carbon of a peptide bond. This proceeds through a tetrahedral intermediate. The hydroxyl groups of the amino diol mimic this tetrahedral intermediate, while the amino group can form crucial hydrogen bonds within the enzyme's active site.

HIV_Protease_Inhibition cluster_0 HIV Protease Active Site cluster_2 Transition State Asp25 Asp25 Water H2O Asp25->Water activates Asp25_prime Asp25' Peptide ---P1-P1'--- Water->Peptide TS Tetrahedral Intermediate (High Energy) Peptide->TS forms Inhibitor Amino Diol Core (Stable Mimic) Inhibitor->Asp25 H-bonds Inhibitor->Asp25_prime H-bonds

Mechanism of HIV Protease Inhibition by an Amino Diol.

Structure-Activity Relationships (SAR):

The development of amino diol-based HIV protease inhibitors involved extensive SAR studies to optimize potency and pharmacokinetic properties.

CompoundP1/P1' SubstituentP2/P2' SubstituentKᵢ (nM)ED₅₀ (HIV-1, nM)
9a [11]BenzylBoc10080
10l [12]p-F-PhenylBocPotentPotent
10m [12]p-Cl-PhenylBocPotentPotent
10n [12]p-Br-PhenylBocPotentPotent
15c [12]p-MeO-PhenylBocPotentPotent

Table 1: Structure-Activity Relationship of P1/P1' modified aminodiol inhibitors of HIV protease. Data sourced from multiple studies.[11][12]

The causality behind these choices lies in optimizing the interactions with the S1/S1' and S2/S2' pockets of the enzyme. The P1/P1' substituents are designed to fit into the hydrophobic S1/S1' pockets, while the P2/P2' groups interact with the S2/S2' pockets. Modifications at the para position of the P1' phenyl group were found to reduce cytotoxicity while maintaining potency.[12]

Part 3: Amino Diols as Sphingosine-1-Phosphate (S1P) Receptor Modulators

The amino diol motif is also central to the design of modulators of sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking.[16][17][18][19]

Mechanism of Action:

The natural ligand, S1P, binds to S1P receptors on lymphocytes, promoting their egress from lymph nodes into the bloodstream. Amino diol-containing drugs, such as Fingolimod (FTY720), mimic the structure of sphingosine.[20] Once inside the body, these drugs are phosphorylated to become active S1P receptor agonists.[16][17][18][19] Paradoxically, the sustained agonism by these drugs leads to the internalization and degradation of S1P1 receptors on lymphocytes.[19] This renders the lymphocytes unresponsive to the S1P gradient, trapping them in the lymph nodes and leading to a reduction of circulating lymphocytes. This immunosuppressive effect is beneficial in the treatment of autoimmune diseases like multiple sclerosis.[16][17][18][19]

S1P_Signaling_Modulation cluster_0 Lymph Node cluster_1 Therapeutic Intervention Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor S1P_Gradient S1P Gradient S1P1_Receptor->S1P_Gradient Senses Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Leads to Egress Egress to Bloodstream S1P_Gradient->Egress Promotes AminoDiolDrug Amino Diol Drug (e.g., Fingolimod) Phosphorylation Phosphorylation (in vivo) AminoDiolDrug->Phosphorylation ActiveDrug Active Phosphorylated Drug Phosphorylation->ActiveDrug ActiveDrug->S1P1_Receptor Sustained Agonism Internalization->Egress Blocks

Mechanism of S1P Receptor Modulation by Amino Diol Drugs.

Therapeutic Applications:

The success of Fingolimod for multiple sclerosis has paved the way for the development of other S1P receptor modulators for a range of autoimmune and inflammatory conditions, including ulcerative colitis and psoriasis.[16][17][18][19] The design of second-generation modulators focuses on improving the selectivity for S1P1 over other S1P receptor subtypes to minimize side effects, such as effects on heart rate which have been linked to S1P3 agonism.[21]

Part 4: Other Therapeutic Applications and Future Perspectives

The versatility of the amino diol scaffold extends beyond the well-established applications in HIV and immunology.

  • Anticancer Agents: Some amino diol derivatives have shown promising antiproliferative activity against various cancer cell lines.[22][23] Their mechanism of action in this context is an active area of investigation.

  • Antimalarial Agents: Novel aminoindole scaffolds, which can be considered cyclic amino diol analogs, have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[24]

  • Chiral Auxiliaries and Catalysts: In the realm of chemical synthesis, chiral amino diols are invaluable as chiral auxiliaries and ligands for asymmetric catalysis.[25][26][27][28][29][30][31][32] They can direct the stereochemical outcome of a wide range of reactions, enabling the synthesis of other complex chiral molecules.[25][26][27][28][29][30][31][32]

Chiral_Auxiliary_Workflow Start Achiral Substrate Coupling Covalent Coupling Start->Coupling Auxiliary Chiral Amino Diol Auxiliary Auxiliary->Coupling Recycle Recycle Intermediate Chiral Intermediate Coupling->Intermediate Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Intermediate->Reaction Product_Aux Product with Auxiliary Attached Reaction->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Cleavage->Auxiliary Recovered Auxiliary Product Enantiomerically Enriched Product Cleavage->Product

Workflow for Asymmetric Synthesis using a Chiral Amino Diol Auxiliary.

The future of amino diols in medicinal chemistry is bright. The development of novel synthetic methodologies will continue to provide access to a wider diversity of these scaffolds. Furthermore, a deeper understanding of their interactions with biological targets will enable the design of more potent and selective drugs for a host of diseases. The application of amino diols in the construction of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) represents an exciting new frontier.

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  • Garcia-Rivas, V. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Forgó, P., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1841. [Link]

  • Szakonyi, Z., et al. (2017). Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. Molecules, 22(11), 1954. [Link]

  • Khdara, Z. A., et al. (2024). Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. RSC Advances, 14(50), 36561-36571. [Link]

  • Gibe, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • So, S. M., et al. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 63(18), 6090-6094. [Link]

  • Jana, A., et al. (2025). Nickel-Catalyzed Selective Monoamination of 1,2-Diols: An Affordable Approach to Amino Alcohols. Organic Letters. [Link]

  • Adachi, K., et al. (2000). 2-aminopropane-1,3-diol compounds, medicinal use thereof, and intermediates in synthesizing the same.
  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

  • Szakonyi, Z., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1079-1089. [Link]

  • Gucwa, K., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 1438. [Link]

  • Evans, G. B. (2021). Improving human health outcomes one transition state analogue at a time. New Zealand Science Review, 77(1-2), 16-22. [Link]

  • Forgó, P., et al. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. International Journal of Molecular Sciences, 25(8), 4325. [Link]

  • Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. JACS Au, 2(10), 2268-2274. [Link]

  • Various Authors. (2013). Review articles in AMINO ALCOHOLS. ResearchGate. [Link]

  • Wikipedia. (n.d.). Transition state analog. Wikipedia. [Link]

  • Crespo-Obregón, A., et al. (2023). The importance of 1,2-diol and 1,2-amino-alcohol motifs and approaches for their construction. Nature Synthesis, 2(1), 12-28. [Link]

  • Morton, D., et al. (2016). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. ACS Combinatorial Science, 18(9), 560-571. [Link]

  • Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters, 10(14), 1533-1536. [Link]

  • LibreTexts Chemistry. (2025). 6.2: Transition State Analogs and Catalytic Antibodies. Chemistry LibreTexts. [Link]

  • Chun, J., & Brinkmann, V. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 25(1), 1-10. [Link]

  • Glassner, K. L., & Kumar, S. (2022). Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease. Gastroenterology & Hepatology, 18(1), 1-10. [Link]

  • Wikipedia. (n.d.). Sphingosine-1-phosphate receptor modulator. Wikipedia. [Link]

  • Patel, D., et al. (2025). Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights. Journal of Clinical Medicine, 14(21), 3290. [Link]

  • CSB SJU Chemistry. (2020, May 16). Transition State Analogs as Enzyme Inhibitors [Video]. YouTube. [Link]

  • Schramm, V. L. (2015). Transition States and Transition State Analogue Interactions with Enzymes. Annual Review of Biochemistry, 84, 435-456. [Link]

  • Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]

Sources

Foundational

Technical Profile: 3-Amino-5-methylhexane-1,2-diol

The following technical guide details the identification, synthesis, and application of 3-Amino-5-methylhexane-1,2-diol , a critical chiral intermediate in the development of metalloprotease inhibitors. Core Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 3-Amino-5-methylhexane-1,2-diol , a critical chiral intermediate in the development of metalloprotease inhibitors.

Core Intermediate for Aminopeptidase Inhibitor Pharmacophores

Molecular Identity & Core Specifications[1][2]

This compound represents the reduced "warhead" motif found in naturally occurring aminopeptidase inhibitors such as Amastatin . Its structural significance lies in the 3-amino-1,2-diol functionality, which serves as a transition-state mimic for the tetrahedral intermediate formed during peptide bond hydrolysis by zinc-dependent metalloproteases.

PropertySpecification
Chemical Name 3-Amino-5-methylhexane-1,2-diol
CAS Number 1822585-47-6 (General/Racemic entry)(Note: Stereospecific isomers may not have assigned CAS numbers in public registries; refer to specific synthesis methods below)
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol
IUPAC Name 3-amino-5-methylhexane-1,2-diol
Structural Motif Reduced analogue of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA)
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents.[1]
pKa (Calc.) ~12.8 (Hydroxyl), ~9.5 (Amine)

Structural Significance & Mechanism of Action[3]

The "Transition State" Mimicry

In drug design, 3-Amino-5-methylhexane-1,2-diol is utilized to construct inhibitors for enzymes like Leucyl Aminopeptidase (LAP) and M1 Metalloaminopeptidases (crucial targets in Malaria and Oncology).

  • Mechanism: The 1,2-diol moiety coordinates with the catalytic Zinc ion(s) in the enzyme active site.

  • Binding Mode: The C2-hydroxyl group mimics the gem-diol transition state of the hydrolyzed peptide bond, while the C3-amine anchors the molecule via hydrogen bonding to conserved residues (e.g., Glu/Asp) in the S1 pocket.

G cluster_0 Biosynthetic Mimicry Leucine L-Leucine (Precursor) Leucinal Leucinal (Aldehyde) Leucine->Leucinal Reductive Amidation Cyanohydrin Cyanohydrin Intermediate Leucinal->Cyanohydrin Cyanide Addition AHMHA AHMHA (Amastatin Acid) Cyanohydrin->AHMHA Hydrolysis Target 3-Amino-5-methylhexane-1,2-diol (Target Diol) AHMHA->Target COOH Reduction (LiAlH4/BH3) Enzyme Metalloprotease (Zinc Active Site) Target->Enzyme Bidentate Zn++ Chelation

Figure 1: Synthetic lineage and mechanistic interaction of the target diol.[2][3] The compound acts as a reduced analogue of the Amastatin acid fragment.

Synthetic Methodologies

To ensure high enantiopurity (critical for biological activity, typically the (2S, 3R) isomer), a stereoselective synthesis starting from L-Leucine is recommended over racemic approaches.

Protocol A: The Cyanohydrin Route (From L-Leucine)

This route establishes the C2 and C3 chiral centers sequentially.

  • Starting Material: N-Boc-L-Leucine .

  • Step 1: Weinreb Amide Formation

    • Reagents: N,O-Dimethylhydroxylamine HCl, EDCI, HOBt, DIPEA, DCM.

    • Mechanism:[2][4][5][6][7] Activation of carboxylic acid and substitution to form the stable amide.

  • Step 2: Reduction to Aldehyde (Leucinal)

    • Reagents: LiAlH₄ (Lithium Aluminum Hydride) in THF at -78°C.

    • Critical Control: Temperature must be strictly controlled to prevent over-reduction to the alcohol.

  • Step 3: Cyanohydrin Formation

    • Reagents: KCN, NaHSO₃ (or TMSCN/ZnI₂ for stereocontrol).

    • Outcome: Formation of the diastereomeric cyanohydrins (separable by chromatography). This step installs the C2-hydroxyl and C1-nitrile.

  • Step 4: Pinner Hydrolysis & Reduction

    • Reagents: HCl/MeOH (to form ester) followed by LiBH₄ reduction.

    • Alternative: Direct reduction of the nitrile to the amine is NOT the goal here; we need the C1 alcohol. The nitrile is first hydrolyzed to the acid/ester (AHMHA precursor) and then reduced to the primary alcohol.

Protocol B: Direct Reduction of Amastatin Acid

If (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is commercially available or previously synthesized:

  • Protection: Protect the amine with Boc (tert-butyloxycarbonyl).[8]

  • Reduction:

    • Reagent: Borane-THF complex (BH₃·THF) or Isobutyl chloroformate/NaBH₄ (Mixed Anhydride method).

    • Conditions: 0°C to RT, 2-4 hours.

    • Workup: Quench with MeOH, acid hydrolysis of borane complex.

  • Deprotection: TFA/DCM to remove Boc group.

  • Purification: Reverse-phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.

Analytical Characterization Standards

To validate the identity of the synthesized 3-Amino-5-methylhexane-1,2-diol, the following spectral signatures must be confirmed.

TechniqueExpected Signature
¹H NMR (400 MHz, D₂O) δ 0.85-0.95 (d, 6H, Isopropyl CH₃)δ 1.3-1.6 (m, 3H, CH₂-CH backbone)δ 3.2-3.4 (m, 1H, CH-NH₂)δ 3.5-3.8 (m, 3H, CH-OH and CH₂-OH)
¹³C NMR ~21-24 ppm (Methyls)~40 ppm (Leucine CH₂)~52 ppm (CH-NH₂)~63 ppm (CH₂-OH)~70 ppm (CH-OH)
Mass Spectrometry (ESI+) [M+H]⁺ = 148.13 m/z Look for characteristic loss of water [M+H-18]⁺ = 130.13

Applications in Drug Development[10]

Malaria (PfM1 and PfM17 Inhibitors)

Researchers use this diol scaffold to inhibit Plasmodium falciparum aminopeptidases. The diol acts as a "non-cleavable" transition state analogue, blocking the enzyme's ability to digest hemoglobin, effectively starving the parasite.

Oncology (Aminopeptidase N / CD13)

Inhibitors derived from this core are investigated for suppressing tumor angiogenesis. The 3-amino-5-methylhexane-1,2-diol fragment is often coupled with bulky hydrophobic groups (e.g., aromatic rings) at the N-terminus to improve potency against CD13.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility Warning: Free amine may absorb CO₂ from air; keep tightly sealed.

References

  • Sigma-Aldrich. Product Specification: 3-amino-5-methylhexane-1,2-diol. CAS 1822585-47-6. Link

  • Rich, D. H., et al. (1984). "Inhibition of Aminopeptidases by Amastatin and Bestatin Analogues." Journal of Medicinal Chemistry.
  • BLDpharm. Chemical Catalog Entry for CAS 1822585-47-6. Link

  • Scornik, O. A., & Botbol, V. (2001). "Bestatin as an experimental tool in mammals." Current Drug Metabolism. (Context on amino-diol pharmacophores).
  • Grembecka, J., et al. (2001). "Synthesis and biological activity of new aminopeptidase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Strategic Biological Evaluation of Novel Amino Diol Scaffolds

Executive Summary: The Amino Diol Paradox Novel amino diol compounds (e.g., 2-amino-1,3-propanediol derivatives) represent a high-value chemical space in drug discovery due to their structural mimicry of sphingolipids (s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amino Diol Paradox

Novel amino diol compounds (e.g., 2-amino-1,3-propanediol derivatives) represent a high-value chemical space in drug discovery due to their structural mimicry of sphingolipids (sphingosine) and transition-state intermediates of protease reactions. However, their amphiphilic nature presents a distinct "screening paradox": they are often potent biological effectors but suffer from poor aqueous solubility and non-specific membrane toxicity.

This guide provides a rigorous, self-validating workflow for the initial biological screening of these scaffolds. It moves beyond generic protocols to address the specific physicochemical liabilities of amino diols, ensuring that "hits" are true pharmacological leads rather than artifacts of precipitation or detergent-like cell lysis.

Phase I: The Physicochemical Gate (Pre-Screening)

Objective: Eliminate false positives caused by compound precipitation or aggregation before biological material is wasted.

Amino diols often exhibit "brick-dust" insolubility or form colloidal aggregates in aqueous buffers. Screening a precipitated compound yields erratic IC50 data.

Solubility Validation Protocol

Do not rely solely on visual inspection. Use a nephelometric or absorbance-based check.

  • Stock Preparation: Dissolve the novel amino diol in 100% DMSO to a concentration of 10 mM. Sonicate for 10 minutes to ensure complete dissolution.

  • Dilution Series: Prepare a mock dilution series in the exact culture media (e.g., DMEM + 10% FBS) used for downstream assays.

  • Turbidity Check: Measure Absorbance at 600nm (OD600).

    • Pass: OD600 < 0.01 (relative to solvent blank).

    • Fail: OD600 > 0.01 indicates precipitation.

    • Action: If fail, reduce concentration or explore formulation (e.g., complexation with cyclodextrins) before proceeding.

Phase II: The Safety Filter (Cytotoxicity Profiling)

Objective: Distinguish specific pharmacological activity from non-specific membrane disruption (detergent effect).

Many cationic amino diols act as surfactants. It is critical to establish a Selectivity Index (SI) early.

Metabolic Activity Assay (WST-1/MTT)

We prefer WST-1 over MTT for amino diols because it does not require a solubilization step, reducing errors from waxy formazan precipitates that amino diols can exacerbate.

Protocol:

  • Seeding: Seed HEK293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add compounds (0.1 µM – 100 µM) in triplicate.

    • Negative Control:[1] 0.5% DMSO (Vehicle).

    • Positive Control: 0.1% Triton X-100 (100% lysis).

  • Incubation: 48 hours.

  • Readout: Add WST-1 reagent (10 µL/well). Incubate 2h. Measure Absorbance at 450nm (Ref 600nm).

  • Calculation:

    
    
    

Data Interpretation:

CC50 Value Classification Action
< 10 µM Highly Cytotoxic Stop. Likely membrane disruptor.
10 – 50 µM Moderate Toxicity Proceed with caution. Check Selectivity Index.

| > 50 µM | Low Toxicity | High Priority Lead. |

Phase III: Primary Efficacy Screening (Parallel Tracks)

Once safety is established (CC50 > 10 µM), split the screening into two parallel tracks based on the compound's intended design: Antimicrobial (bacterial membrane targets) or Sphingolipid Modulation (cancer/immunology).

Track A: Antimicrobial Susceptibility (MIC Determination)

Amino diols often mimic cationic antimicrobial peptides.

Protocol (CLSI Standard Microdilution):

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: 96-well plate, serial 2-fold dilutions of amino diol (64 µg/mL down to 0.125 µg/mL).

  • Incubation: 16–20h at 37°C.

  • Endpoint: Visual turbidity check. The MIC is the lowest concentration with no visible growth.

Track B: Sphingolipid Metabolism (Cancer/Immune)

Novel amino diols frequently act as analogs of sphingosine, inhibiting Sphingosine Kinase (SphK) or acting as prodrugs (like FTY720) that are phosphorylated to modulate S1P receptors.

Screening Workflow:

  • Apoptosis Induction: Annexin V/PI staining flow cytometry on cancer lines (e.g., MCF-7, Jurkat).

  • S1P Receptor Internalization: If the compound is an immunomodulator (FTY720-like), it should induce internalization of S1P1 receptors.

    • Assay: Use S1P1-GFP reporter cells. Treat with compound (100 nM) for 1h.

    • Readout: Fluorescence microscopy. Loss of membrane localization indicates agonism/functional antagonism.

Visualization of Workflows & Mechanisms

The Screening Decision Matrix

This diagram outlines the logical flow from synthesis to lead selection, enforcing the "Fail Fast" principle.

ScreeningWorkflow Start Novel Amino Diol Synthesis Solubility Solubility Check (Nephelometry/OD600) Start->Solubility Formulation Formulation Required (Cyclodextrin/Liposome) Solubility->Formulation Precipitates Cyto Cytotoxicity Screen (HEK293/HepG2 - WST-1) Solubility->Cyto Soluble Formulation->Cyto Stop DISCARD (Non-specific toxicity) Cyto->Stop CC50 < 10µM Split Selectivity Index (SI) Calculation Cyto->Split CC50 > 10µM TrackA Track A: Antimicrobial (MIC/MBC) Split->TrackA Infectious Disease TrackB Track B: Sphingolipid Modulation (S1P/Ceramide) Split->TrackB Oncology/Immuno Lead Lead Candidate Optimization TrackA->Lead MIC < 4µg/mL TrackB->Lead IC50 < 1µM

Caption: Figure 1: The "Fail-Fast" Screening Cascade. Compounds must pass solubility and cytotoxicity gates before efficacy testing.

Mechanism of Action: Sphingolipid Mimicry

Understanding why amino diols work is crucial. This diagram illustrates the interference of amino diol analogs (like FTY720) with the sphingolipid rheostat.

MOA AminoDiol Novel Amino Diol (Prodrug) SphK Sphingosine Kinase (SphK1/2) AminoDiol->SphK Substrate CerS Ceramide Synthase (Inhibition) AminoDiol->CerS Inhibition (Alternative MOA) PhosAnalog Phosphorylated Analog (P-AD) SphK->PhosAnalog Phosphorylation S1PR S1P Receptors (S1P1,3,4,5) PhosAnalog->S1PR High Affinity Binding Internalization Receptor Internalization S1PR->Internalization Functional Antagonism Lymphopenia Lymphocyte Sequestration Internalization->Lymphopenia Immunomodulation Apoptosis Apoptosis (Cancer Cell Death) CerS->Apoptosis Ceramide Accumulation

Caption: Figure 2: Dual Mechanism Potential. Amino diols can act as S1P receptor modulators (top path) or enzyme inhibitors (bottom path).

References

  • Huwiler, A., & Zangemeister-Wittke, U. (2018). The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives. Pharmacology & Therapeutics. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria that Grow Aerobically. CLSI Standard M07. Link

  • Pitman, M. R., et al. (2016). A selective and sensitizing Sphingosine Kinase 1 inhibitor. Cell Chemical Biology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Focus on solubility protocols). Link

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Amino Alcohol Precursors

An in-depth technical guide by a Senior Application Scientist Introduction: The Indispensable Role of Chiral Amino Alcohols Amino alcohols are a highly valuable class of organic compounds, distinguished by the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: The Indispensable Role of Chiral Amino Alcohols

Amino alcohols are a highly valuable class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group. Their true significance in the scientific landscape, particularly in pharmaceutical and materials science, emerges when these functional groups are attached to stereocenters, rendering the molecule chiral.[1] The specific three-dimensional arrangement of these enantiomers is frequently the determining factor for selective interactions with biological targets like enzymes and receptors, a principle that underpins the efficacy and safety of a multitude of drugs.[1]

Enantiomerically pure amino alcohols serve as foundational building blocks, or synthons, in the pharmaceutical industry. They are recurring structural motifs in a vast array of therapeutic agents, from beta-blockers to cutting-edge antiviral and anticancer drugs.[1] Consequently, the innovation of efficient, scalable, and highly stereoselective synthetic routes to these precursors is an area of continuous and intense research. This guide provides a detailed exploration of the core strategies employed for their synthesis, grounded in mechanistic understanding and practical, field-proven protocols.

Core Synthetic Strategies: A Multi-Faceted Approach

The synthesis of chiral amino alcohols can be broadly classified into several key strategies, each offering unique advantages and facing distinct limitations. The choice of method is often dictated by the desired structure, available starting materials, and scalability requirements. The primary approaches range from the modification of naturally occurring chiral molecules to sophisticated catalytic asymmetric transformations.[1]

A visual overview of the primary synthetic pathways is presented below.

G cluster_0 Starting Materials cluster_1 Synthetic Transformations Amino Acids Amino Acids Reduction Reduction Amino Acids->Reduction Olefins Olefins Asymmetric Aminohydroxylation Asymmetric Aminohydroxylation Olefins->Asymmetric Aminohydroxylation Aldehydes/Imines Aldehydes/Imines Organometallic Addition Organometallic Addition Aldehydes/Imines->Organometallic Addition Epoxides Epoxides Ring-Opening Ring-Opening Epoxides->Ring-Opening Amino Alcohols Amino Alcohols Reduction->Amino Alcohols Direct & Reliable Asymmetric Aminohydroxylation->Amino Alcohols High Enantioselectivity Organometallic Addition->Amino Alcohols C-C Bond Formation Ring-Opening->Amino Alcohols Vicinal Control

Caption: Core synthetic pathways to amino alcohol precursors.

Strategy 1: Reduction of α-Amino Acids and Derivatives

One of the most direct and traditional methods for synthesizing chiral amino alcohols is the chemical reduction of the carboxylic acid moiety of a natural α-amino acid.[1] This strategy leverages the high optical purity of the readily available "chiral pool" of proteinogenic amino acids to produce enantiomerically pure products.[1][2]

Causality and Reagent Selection

The choice of reducing agent is critical and depends on the form of the carboxylic acid group (free acid, ester, or activated derivative).

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of directly reducing free carboxylic acids to alcohols.[3][4] However, its high reactivity, flammability, and cost can be significant drawbacks, especially in large-scale syntheses.[3]

  • Sodium Borohydride (NaBH₄): A milder and safer reagent, NaBH₄ does not typically reduce free carboxylic acids.[3] To utilize this reagent, the carboxylic acid must first be activated. Common activation methods include:

    • Esterification: Converting the acid to an ester allows for reduction by NaBH₄.[4]

    • Mixed Anhydride Formation: Activating the acid as a mixed anhydride, followed by reduction with NaBH₄, is a common procedure, though it can sometimes be capricious.[5]

    • In-situ Activation with Iodine (I₂): A highly effective method involves the use of a NaBH₄/I₂ system. This combination forms borane (BH₃) in situ, which readily reduces the carboxylic acid.[3][6] This approach avoids the need for a separate activation step and uses less hazardous reagents than LiAlH₄.[3]

Workflow & Protocol: Reduction of an N-Protected Amino Acid

The following diagram and protocol detail a robust and scalable method for reducing an N-protected amino acid using the NaBH₄/I₂ system, which is safer and more cost-effective than using LiAlH₄.[3][6]

G start Start: N-Protected Amino Acid flask 1. Dissolve in Anhydrous THF under Nitrogen Atmosphere start->flask add_nabh4 2. Add Sodium Borohydride (NaBH₄) in Portions flask->add_nabh4 cool 3. Cool Mixture to 0°C (Ice Bath) add_nabh4->cool add_iodine 4. Add Iodine (I₂) Solution in THF Dropwise cool->add_iodine stir 5. Stir at Room Temperature (Monitor by TLC) add_iodine->stir quench 6. Quench Reaction (e.g., with Methanol) stir->quench workup 7. Aqueous Workup (Acidify, Extract with EtOAc) quench->workup purify 8. Purify by Column Chromatography or Recrystallization workup->purify end End Product: Chiral Amino Alcohol purify->end

Caption: Experimental workflow for amino acid reduction via NaBH₄/I₂.

Experimental Protocol: Synthesis of (S)-tert-Leucinol [3]

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel is charged with sodium borohydride (2.4 equivalents) and anhydrous tetrahydrofuran (THF).

  • Substrate Addition: The N-protected or unprotected amino acid (1.0 equivalent) is added to the flask.

  • Iodine Addition: A solution of iodine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension at room temperature over a period of 1-2 hours. The addition rate is controlled to maintain a gentle reflux.

    • Causality: The dropwise addition at a controlled rate prevents a rapid, exothermic reaction and ensures the steady in-situ generation of the borane-THF complex for the reduction.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 18 hours to ensure full conversion.

  • Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of methanol.

  • Workup: The solvent is removed under reduced pressure. The resulting residue is treated with aqueous NaOH (e.g., 2 M solution) and extracted several times with an organic solvent like CH₂Cl₂.

    • Causality: The basic workup neutralizes any acidic byproducts and ensures the amino alcohol product is in its free base form for extraction into the organic layer.

  • Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by distillation or recrystallization to yield the pure amino alcohol.[3]

Strategy 2: Asymmetric Aminohydroxylation of Olefins

For synthesizing vicinal (1,2-) amino alcohols, the Sharpless Asymmetric Aminohydroxylation (AA) is one of the most powerful methods available.[7] This reaction creates two new stereocenters simultaneously by adding an amino group and a hydroxyl group across a carbon-carbon double bond in a stereocontrolled manner.[8][9]

Mechanistic Principles and Key Components

The reaction relies on an osmium-catalyzed cycle. The key to its success and high enantioselectivity lies in the combination of several components:

  • Osmium Catalyst: Typically K₂OsO₂(OH)₄ is used in catalytic amounts. It is the active center for the olefin functionalization.[1]

  • Chiral Ligand: Dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivatives, such as (DHQ)₂PHAL or (DHQD)₂PHAL, are used to create a chiral environment around the osmium center. This chiral ligand dictates which face of the olefin is attacked, thereby controlling the absolute stereochemistry of the product.[10]

  • Nitrogen Source: A stoichiometric oxidant that also serves as the source of the nitrogen atom. A variety of sources can be used, including chloramine-T, N-sodio carbamates, and N-bromoamides, allowing for the installation of different N-protecting groups directly.[11][12]

  • Olefin Substrate: The starting alkene that will be functionalized.

G Os Os(VI) Catalyst Intermediate [3+2] Cycloaddition Transition State Os->Intermediate Forms active chiral catalyst Ligand Chiral Ligand ((DHQ)₂PHAL) Ligand->Os NitrogenSource Nitrogen Source (e.g., Cbz-NHCl) NitrogenSource->Os Olefin Olefin Substrate Olefin->Intermediate OsComplex Os(VIII) Azaglycolate Intermediate Intermediate->OsComplex Stereoselective Addition Hydrolysis Hydrolysis OsComplex->Hydrolysis Hydrolysis->Os Catalyst Regeneration Product Chiral 1,2-Amino Alcohol Hydrolysis->Product

Caption: Simplified catalytic cycle for Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Asymmetric Aminohydroxylation of trans-Stilbene [1]

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a 1:1 solvent mixture of n-propanol and water.

  • Reagent Addition: Add the nitrogen source (e.g., an N-chlorocarbamate, 1.1 equivalents) and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until it dissolves completely.

    • Causality: Pre-mixing the ligand and catalyst allows for the formation of the active chiral catalytic species before the substrate is introduced, which is crucial for achieving high enantioselectivity.

  • Substrate Addition: Add the olefin substrate (e.g., trans-stilbene, 1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the final amino alcohol product using chiral HPLC analysis.[1]

Strategy 3: Nucleophilic Ring-Opening of Chiral Epoxides

The ring-opening of enantiopure epoxides with nitrogen nucleophiles is a robust and highly reliable strategy for the synthesis of 1,2-amino alcohols.[13][14] This method provides excellent control over both regio- and stereochemistry.

Principles of Regio- and Stereoselectivity
  • Stereochemistry: The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the carbon center that is attacked. This leads to the formation of a trans-amino alcohol product.[15]

  • Regiochemistry: The site of nucleophilic attack on unsymmetrical epoxides is influenced by both steric and electronic factors.

    • Under neutral or basic conditions, the nucleophile (e.g., an amine) will typically attack the less sterically hindered carbon atom.[15]

    • Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Experimental Protocol: Aminolysis of Styrene Oxide [14][15]

  • Reaction Setup: In a round-bottom flask, dissolve the chiral epoxide (e.g., (R)-styrene oxide, 1.0 equivalent) in a suitable solvent such as acetonitrile or isopropanol.

  • Nucleophile Addition: Add the amine nucleophile (e.g., aniline or benzylamine, 1.0-1.5 equivalents).

  • Catalyst (Optional but Recommended): Add a catalytic amount of a Lewis acid (e.g., InBr₃, CdCl₂, or a heteropoly acid) to promote the reaction.[14][15]

    • Causality: The Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack. This significantly accelerates the reaction rate, often allowing it to proceed efficiently at room temperature, and enhances regioselectivity.[14]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting epoxide is consumed (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid/base solution to remove the catalyst and any excess amine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting β-amino alcohol by column chromatography or recrystallization.

Data Summary: Comparison of Synthetic Strategies

The selection of an optimal synthetic route depends on a careful evaluation of various factors including substrate availability, desired stereochemistry, and scalability.

Synthetic StrategyCommon SubstratesKey ReagentsTypical YieldStereoselectivityAdvantagesLimitations
Amino Acid Reduction N-Protected Amino AcidsLiAlH₄, NaBH₄/I₂Good to Excellent[5]>98% ee (Retention)[5]High optical purity from chiral pool, straightforward.[1]Product diversity limited by available amino acids.[1]
Asymmetric Aminohydroxylation OlefinsOsO₄, Chiral LigandGood to Excellent[8]Up to 99% ee[8]High enantioselectivity, direct C=C functionalization.[1][7]Requires precious metal catalyst, regioselectivity can be an issue.
Organometallic Addition Aldehydes, IminesGrignard, OrganolithiumGood to ExcellentDiastereoselectiveExcellent for C-C bond formation, versatile.[16][17]Requires strictly anhydrous conditions, chemoselectivity can be low.[17]
Epoxide Ring-Opening Chiral EpoxidesAmines, Azides, Lewis AcidsExcellent[14]>99% ee (Inversion)High yields and predictability, excellent stereocontrol.[14]Requires access to enantiopure epoxides.

Conclusion

The synthesis of amino alcohol precursors is a cornerstone of modern organic and medicinal chemistry. The strategies outlined in this guide—reduction of natural amino acids, asymmetric functionalization of prochiral substrates, and stereospecific ring-opening of epoxides—represent the primary pillars of this field. Each methodology provides a unique set of advantages, whether it be the inherent chirality of the amino acid pool, the catalytic efficiency of asymmetric transformations, or the predictable stereochemical outcome of Sₙ2 reactions. An in-depth understanding of the causality behind reagent choice, reaction conditions, and mechanistic pathways empowers researchers to make informed decisions, enabling the efficient and elegant synthesis of these vital chiral building blocks for the advancement of drug discovery and materials science.

References

  • Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108. Available at: [Link]

  • Reddy, K. L., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9514-9520. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

  • Reddy, K. L., & Sharpless, K. B. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition, 38(8), 1080-1083. Available at: [Link]

  • van der Pijl, F., et al. (2000). Diastereoselective, One-Pot Synthesis of g-Amino Alcohols from Ketimines. Tetrahedron Letters, 41(7), 1111-1114. Available at: [Link]

  • Periasamy, M., et al. (2005). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-bi-2-naphthol. The Journal of Organic Chemistry, 70(3), 1011-1014. Available at: [Link]

  • O'Donnell, M. J., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Chemistry, 73(4), 693-698. Available at: [Link]

  • Blakey, S. B., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters, 21(21), 8683-8687. Available at: [Link]

  • Gontcharov, A. V., et al. (2000). Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins. Organic Letters, 2(15), 2283-2286. Available at: [Link]

  • Organic Syntheses. (1986). L-Valinol. Organic Syntheses, 64, 182. Available at: [Link]

  • Kiljunen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(31), 6215-6231. Available at: [Link]

  • Wu, H., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(84), 15412-15415. Available at: [Link]

  • Wu, H., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(84), 15412-15415. Available at: [Link]

  • Kiljunen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry, 10(31), 6215-6231. Available at: [Link]

  • MSU Chemistry. Aminohydroxylation of Olefins: Development and Applications. Available at: [Link]

  • Chen, K., & Arnold, F. H. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Catalysis, 3, 1047-1053. Available at: [Link]

  • MSU Chemistry. Main Group Organometallic Compounds. Available at: [Link]

  • ResearchGate. (2019). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Fan, R., et al. (2014). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry, 12(26), 4645-4652. Available at: [Link]

  • Deadman, B. J., et al. (2020). Protecting-group-free synthesis of hydroxyesters from amino alcohols. Organic & Biomolecular Chemistry, 18(34), 6649-6652. Available at: [Link]

  • Kumar, A., et al. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 5(112), 92265-92305. Available at: [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available at: [Link]

  • Bhagavathula, D. S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-36. Available at: [Link]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. Available at: [Link]

  • University of Groningen. (2001). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available at: [Link]

  • Orr, S. A., et al. (2019). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2-amino alcohols. Main Group Metal Chemistry. Available at: [Link]

  • White, M. C., et al. (2014). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Journal of the American Chemical Society, 136(42), 14813-14816. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Integrated Organic Chemistry. (2020). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. YouTube. Available at: [Link]

  • Periasamy, M. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 66(4), 218-223. Available at: [Link]

  • Cossy, J., et al. (2001). Synthesis of Amino Alcohol Derivatives from (L)-Pyroglutamic Acid on Solid-Phase. Synlett, 2001(S1), 723-725. Available at: [Link]

  • Dong, G., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11, 6023. Available at: [Link]

  • Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols.
  • Alvarez-Idaboy, J. R., & Mora-Diez, N. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Organic Reaction Mechanisms. Available at: [Link]

  • Pearson+. Organometallics on Ketones Explained. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust Quantification of 3-Amino-5-methylhexane-1,2-diol for Pharmaceutical Analysis

Abstract This document provides a comprehensive technical guide with detailed protocols for the quantitative analysis of 3-Amino-5-methylhexane-1,2-diol, a compound of interest in pharmaceutical development. Recognizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide with detailed protocols for the quantitative analysis of 3-Amino-5-methylhexane-1,2-diol, a compound of interest in pharmaceutical development. Recognizing the diverse analytical needs of researchers, scientists, and drug development professionals, this application note presents two validated, high-performance methods: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The guide delves into the scientific rationale behind methodological choices, from sample preparation to instrumental parameters, ensuring that each protocol is a self-validating system. All procedures are grounded in authoritative standards to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge

3-Amino-5-methylhexane-1,2-diol is an organic molecule characterized by a primary amine and a diol functional group. These polar moieties impart specific physicochemical properties that necessitate carefully designed analytical strategies for accurate and precise quantification, particularly within complex biological or chemical matrices. Reliable measurement of this analyte is fundamental for a range of applications, including pharmacokinetic (PK) profiling, metabolism studies, formulation stability testing, and quality control (QC) assessments. This guide provides the foundational knowledge and step-by-step instructions to establish robust analytical workflows.

Strategic Method Selection: Causality and Rationale

The selection of an optimal analytical platform is the cornerstone of reliable quantification. The decision hinges on the analyte's properties, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and throughput.

HPLC-MS: The Preferred Method for Polar, Non-Volatile Compounds

For polar, non-volatile analytes like 3-Amino-5-methylhexane-1,2-diol, HPLC coupled with mass spectrometry is often the gold standard. Its inherent suitability for such compounds often allows for direct analysis with minimal sample preparation, thereby reducing potential sources of error and improving sample throughput.[1][2]

  • Expert Rationale: The presence of hydroxyl (-OH) and amino (-NH2) groups makes the molecule amenable to separation by reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The high selectivity and sensitivity of mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for definitive quantification even at the low concentrations typically encountered in biological samples.

GC-MS: A High-Efficiency Alternative Requiring Derivatization

Gas chromatography offers superior chromatographic resolution but is fundamentally limited to analytes that are volatile and thermally stable. To analyze polar molecules like 3-Amino-5-methylhexane-1,2-diol, a chemical derivatization step is mandatory.[3][4]

  • Expert Rationale: Derivatization chemically modifies the analyte to increase its volatility. This is achieved by replacing the active, polar hydrogen atoms on the amine and hydroxyl groups with non-polar moieties (e.g., trimethylsilyl groups).[3] While this adds a step to the sample preparation process, the resulting derivatives exhibit excellent peak shapes and can be quantified with high sensitivity using GC-MS.[4]

Detailed Experimental Protocols

The following protocols are designed to be self-contained and provide a clear, reproducible workflow.

Protocol 1: HPLC-MS for Direct Quantification in Plasma

This protocol is optimized for the direct analysis of 3-Amino-5-methylhexane-1,2-diol in a plasma matrix, a common requirement for preclinical and clinical research.

3.1.1. Materials and Reagents

  • 3-Amino-5-methylhexane-1,2-diol analytical standard

  • Stable Isotope Labeled Internal Standard (SIL-IS) (recommended) or a suitable structural analog

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • LC-MS Grade Formic Acid

  • Control Human Plasma

3.1.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Specification
HPLC System UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, Sciex 7500)
Analytical Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Analyte-specific; determined via direct infusion

3.1.3. Sample Preparation: Protein Precipitation Workflow

This workflow is designed for efficiency and robustness in removing protein-based matrix components.

HPLC_Sample_Prep_Workflow Start Aliquot Plasma (e.g., 50 µL) Add_IS Spike with Internal Standard Start->Add_IS Vortex1 Vortex (5 sec) Add_IS->Vortex1 Add_Precip Add Cold Acetonitrile (3:1 v/v) Vortex1->Add_Precip Vortex2 Vortex Vigorously (1 min) Add_Precip->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Collect_Sup Transfer Supernatant Centrifuge->Collect_Sup Evaporate Evaporate to Dryness (N2 Stream) Collect_Sup->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into HPLC-MS Reconstitute->Inject

Caption: HPLC-MS protein precipitation workflow.

3.1.4. Calibration and Data Analysis

A calibration curve is constructed by analyzing a series of matrix-matched standards prepared with known concentrations of the analyte. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, using a weighted (1/x²) linear regression.

Protocol 2: GC-MS Quantification via Silylation

This protocol is an excellent alternative when GC instrumentation is preferred or when higher chromatographic efficiency is required.

3.2.1. Materials and Reagents

  • 3-Amino-5-methylhexane-1,2-diol analytical standard

  • Internal Standard (IS) (e.g., a structural analog stable under derivatization)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile or Pyridine

  • GC-grade Ethyl Acetate

3.2.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Specification
GC System Gas Chromatograph (e.g., Agilent 8890, Shimadzu GC-2030)
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer
Analytical Column Low-bleed 5% Phenyl Methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 270 °C (Splitless mode)
Oven Program Start at 100°C, ramp at 20°C/min to 300°C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions

3.2.3. Sample Preparation and Derivatization Workflow

The core of this protocol is the conversion of the polar analyte into a volatile derivative.

GC_Derivatization_Workflow Start Start with Dried Sample Extract Add_Solvent Add Anhydrous Solvent (e.g., 50 µL Pyridine) Start->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS (50 µL) Add_Solvent->Add_BSTFA Vortex_Mix Vortex to Mix Add_BSTFA->Vortex_Mix Incubate Incubate at 60°C for 45 minutes Vortex_Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Inject_GC Inject into GC-MS Cool->Inject_GC

Caption: GC-MS silylation derivatization workflow.

3.2.4. Scientific Justification for Derivatization

The use of BSTFA with a TMCS catalyst is a well-established and highly efficient method for silylating active hydrogen-containing functional groups.[5] The reaction replaces the protons on the -OH and -NH2 groups with non-polar trimethylsilyl (TMS) groups. This transformation is critical as it:

  • Increases Volatility: By masking the polar functional groups, the boiling point of the analyte is significantly lowered.

  • Enhances Thermal Stability: The TMS derivatives are more stable at the high temperatures required for GC analysis.

  • Improves Chromatography: The derivatized analyte exhibits reduced tailing and better peak shape on standard non-polar GC columns.[4]

Method Validation: Ensuring Trustworthiness and Compliance

To ensure that the analytical data is reliable and fit for its intended purpose, a full method validation must be conducted in line with regulatory guidelines from bodies such as the ICH and FDA.[6][7][8][9] This process provides documented evidence that the method is accurate, precise, and specific.[10]

4.1. Core Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescription and PurposeCommon Acceptance Criteria
Specificity & Selectivity Demonstrates that the method can quantify the analyte without interference from matrix components, metabolites, or impurities.No interfering peaks greater than 20% of the LLOQ response in blank samples.
Linearity & Range Confirms a proportional relationship between signal response and concentration over a defined range.Correlation coefficient (r²) ≥ 0.990; back-calculated standards within ±15% of nominal.
Accuracy (Trueness) Measures the closeness of the mean test results to the true concentration.Mean concentration within ±15% of nominal value (±20% at the LLOQ).
Precision (Repeatability & Intermediate) Assesses the scatter of data from replicate measurements under the same and different conditions (e.g., different days, analysts).Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Matrix Effect Evaluates the suppressive or enhancing effect of the sample matrix on the analyte's ionization.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Ensures the analyte remains stable throughout the sample lifecycle, from collection to analysis.Mean concentration of stability samples must be within ±15% of the nominal concentration.

References

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Jackson, G. P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques.

Sources

Application

NMR techniques for characterizing 3-Amino-5-methylhexane-1,2-diol.

Application Note: High-Resolution NMR Characterization of 3-Amino-5-methylhexane-1,2-diol Executive Summary 3-Amino-5-methylhexane-1,2-diol is a critical pharmacophore, often serving as a transition-state isostere in pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 3-Amino-5-methylhexane-1,2-diol

Executive Summary

3-Amino-5-methylhexane-1,2-diol is a critical pharmacophore, often serving as a transition-state isostere in protease inhibitors (e.g., leucine mimics). Its structural complexity arises from two adjacent chiral centers (C2, C3) and a flexible isobutyl tail. Complete characterization requires more than simple verification; it demands a rigorous establishment of relative and absolute stereochemistry.

This guide provides a self-validating NMR workflow designed to:

  • Unambiguously assign the carbon skeleton and heteroatom connectivity.

  • Differentiate between diastereomers (syn vs. anti).

  • Establish absolute configuration using chiral derivatization.

Sample Preparation Strategy

The choice of solvent is the single most critical variable in amino-diol analysis.

Solvent Selection Matrix
SolventSuitabilityPrimary Use CaseTechnical Rationale
DMSO-d₆ Optimal Full Structural ElucidationStrong H-bond acceptor; slows proton exchange, allowing observation of OH and NH coupling constants (crucial for stereochem).
D₂O ValidationExchange StudiesIdentifies labile protons (OH, NH₂) by signal disappearance.[1] Simplifies the spectrum but loses conformational data.
CDCl₃ ConditionalDerivatization AnalysisPoor solubility for free amino-diols. Essential for analyzing Mosher esters or Acetonide derivatives.
CD₃OD AvoidN/ACauses rapid proton exchange and often obscures the critical H2/H3 region near the solvent peak (3.31 ppm).

Protocol 1: The "Dry-DMSO" Method (Mandatory for J-coupling analysis)

  • Dry the Sample: Lyophilize 3-Amino-5-methylhexane-1,2-diol overnight to remove trace water.

  • Ampoule Solvent: Use DMSO-d₆ from a fresh, single-use ampoule (99.96% D) to minimize the water signal at 3.33 ppm.

  • Concentration: Dissolve 5–10 mg in 600 µL DMSO-d₆.

  • Temperature: Run experiments at 298 K . If OH signals are broad, lower to 280 K to sharpen exchangeable protons.

1D NMR Characterization & Assignment Logic

1H NMR (Proton) – The Connectivity Check

In DMSO-d₆, the spectrum will reveal distinct "fingerprints" for the functional groups.

  • Region A (4.5 – 5.5 ppm): Hydroxyl protons.

    • C1-OH: Typically a triplet (coupled to two C1-H protons).

    • C2-OH: Typically a doublet (coupled to one C2-H proton).

    • Diagnostic Value: Observation of these couplings confirms the sample is dry and the diol is intact.

  • Region B (3.2 – 3.8 ppm): Heteroatom-adjacent methines/methylenes.

    • H1a/H1b: Diastereotopic protons (ABX system).

    • H2: Multiplet, sensitive to stereochemistry.

  • Region C (2.5 – 3.0 ppm): Amine-adjacent methine.

    • H3: Often shielded relative to H2.

  • Region D (0.8 – 1.8 ppm): Isobutyl tail.

    • H4 (CH₂), H5 (CH), H6/H7 (CH₃): Overlapping multiplets. The isopropyl doublet at ~0.9 ppm is characteristic.

13C NMR & DEPT-135
  • C1 (Primary Alcohol): ~60–65 ppm (Inverted in DEPT-135).

  • C2 (Secondary Alcohol): ~70–75 ppm (Upright in DEPT-135).

  • C3 (Primary Amine): ~50–55 ppm (Upright in DEPT-135).

  • C4/C5/C6/C7: Alkyl region (20–45 ppm).

2D NMR Workflow (The Core Protocol)

This workflow ensures no connectivity is assumed. Every bond is proven.

Step 1: COSY (Correlation Spectroscopy)
  • Goal: Trace the spin system: OH → H1 → H2 → H3 → H4 → H5 → H6/H7.

  • Critical Check: Verify the H2–H3 cross-peak. The magnitude of this coupling (

    
    ) indicates the relative stereochemistry (Anti vs. Gauche).
    
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Goal: Assign protons to specific carbons.

  • Resolution: Use multiplicity-edited HSQC to distinguish CH/CH₃ (positive) from CH₂ (negative), validating the DEPT results.

Step 3: HMBC (Heteronuclear Multiple Bond Coherence)
  • Goal: Link the fragments.

  • Key Correlation: Look for correlations from H6/H7 (methyls) to C4 , proving the isobutyl chain attachment.

  • Stereo-Link: Correlations from OH protons to adjacent carbons (e.g., C1-OH to C2) confirm the position of the alcohol groups.

Advanced Stereochemical Determination

Determining whether the molecule is (2S,3S) or (2S,3R) is the most challenging aspect.

Method A: J-Based Configuration Analysis (Non-Destructive)

In DMSO-d₆, intramolecular hydrogen bonding often locks the conformation.

  • Anti-isomer (Threo): Large

    
     (~8–10 Hz) due to anti-periplanar arrangement.
    
  • Syn-isomer (Erythro): Small

    
     (~2–4 Hz) due to gauche arrangement.
    
  • Note: This requires a clear H2/H3 signal. If overlapped, use Method B.

Method B: The Acetonide (Oxazolidine) Lock (Destructive/Derivatization)

Reacting the sample with formaldehyde or acetone forms a rigid 5-membered ring (oxazolidine or acetonide).

  • Reaction: Sample + 2,2-dimethoxypropane + pTsOH (cat.) → Acetonide.

  • NOESY Analysis: The rigid ring allows distinct NOE signals.

    • Cis-ring (Syn diol/amine): Strong NOE between H2 and H3.

    • Trans-ring (Anti diol/amine): Weak or no NOE between H2 and H3.

Method C: Mosher's Analysis (Absolute Config)

Use


- and 

-MTPA-Cl to derivatize the amine and secondary alcohol.
  • Calculate

    
    .
    
  • Arrange substituents based on the positive/negative shielding sectors to determine absolute chirality at C2 and C3.

Visualization of Workflows

Figure 1: NMR Characterization Workflow

NMR_Workflow Start Sample: 3-Amino-5-methylhexane-1,2-diol Solvent Dissolve in DMSO-d6 (Dry, 298K) Start->Solvent OneD 1D Experiments (1H, 13C, DEPT-135) Solvent->OneD Check Are OH/NH signals sharp? OneD->Check Cool Cool to 280K Check->Cool No (Exchange fast) TwoD 2D Correlation (COSY, HSQC, HMBC) Check->TwoD Yes Cool->TwoD Stereo Stereochem Analysis TwoD->Stereo J_Analysis J-Coupling (H2-H3) Large J = Anti | Small J = Syn Stereo->J_Analysis Relative Mosher Mosher's Method (Absolute Config) Stereo->Mosher Absolute

Caption: Decision tree for optimal solvent selection and experimental sequencing to ensure high-fidelity data acquisition.

Figure 2: Spin System Connectivity (COSY/HMBC)

Connectivity OH1 OH-1 H1 H-1 (CH2) OH1->H1 COSY H2 H-2 (CH-O) H1->H2 COSY H3 H-3 (CH-N) H1->H3 HMBC H2->H3 COSY (J_stereochem) OH2 OH-2 OH2->H2 COSY NH2 NH2 H3->NH2 COSY H4 H-4 (CH2) H3->H4 COSY H5 H-5 (CH) H4->H5 COSY Me Me (x2) H5->Me COSY Me->H4 HMBC

Caption: Visualization of the spin system. The red arrow (H2-H3) indicates the critical coupling for stereochemical assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for J-coupling analysis in amino alcohols).
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Csaky, T. G., & Ryba, T. D. (1996). A Protocol for Determining the Relative Stereochemistry of 1,2- and 1,3-Diols and 1,2-, 1,3-, and 1,4-Amino Alcohols. Journal of the American Chemical Society, 118(49), 12237-12238. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

Sources

Method

Scaling Up Success: A Practical Guide to Multi-Gram Amino Diol Synthesis via Asymmetric Aminohydroxylation

For researchers, medicinal chemists, and process development professionals, the synthesis of chiral amino diols represents a critical step in the development of numerous pharmaceuticals and fine chemicals. These valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the synthesis of chiral amino diols represents a critical step in the development of numerous pharmaceuticals and fine chemicals. These valuable synthons are integral to a wide array of biologically active molecules. While numerous synthetic methods exist, the Sharpless Asymmetric Aminohydroxylation (ASAH) has emerged as a robust and highly stereoselective method for the preparation of vicinal amino alcohols from olefins.[1][2] This application note provides a detailed guide for the successful scale-up of amino diol synthesis, focusing on a modified and practical ASAH protocol. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into overcoming common scale-up challenges.

The Strategic Advantage of Asymmetric Aminohydroxylation in Scalable Synthesis

The ASAH reaction offers a direct and efficient route to enantiomerically enriched 1,2-amino alcohols. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol.[3] The choice between the dihydroquinine (DHQ) and dihydroquinidine (DHQD) derived ligands dictates the stereochemical outcome of the reaction, allowing for access to both enantiomers of the desired product.[4]

For large-scale applications, modifications to the original protocol have been developed to enhance safety and practicality. A key adaptation is the use of more stable and less hazardous N-halo reagents in place of t-butyl hypochlorite.[5] This guide will focus on a protocol that incorporates such improvements, making it more amenable to a process chemistry environment.

Visualizing the Path to Chiral Amino Diols: The ASAH Catalytic Cycle

The mechanism of the Sharpless Asymmetric Aminohydroxylation involves a catalytic cycle centered around the osmium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction at scale.

Sharpless Asymmetric Aminohydroxylation Cycle Sharpless Asymmetric Aminohydroxylation Catalytic Cycle OsVIII_L [L]OsO4 OsVI_complex Os(VI)-glycolate Complex OsVIII_L->OsVI_complex [3+2] Cycloaddition N_source R2NCl(Na) N_source->OsVIII_L Oxidation Olefin R-CH=CH-R' Olefin->OsVI_complex OsVI_complex->OsVIII_L Re-oxidation by N-source Amino_alcohol Vicinal Amino Alcohol OsVI_complex->Amino_alcohol Hydrolysis Hydrolysis H2O Hydrolysis->OsVI_complex

Caption: The catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

A Robust Protocol for the Multi-Gram Synthesis of a Chiral Amino Diol

This protocol details the synthesis of a model chiral amino diol, (1R,2S)-1-phenyl-2-amino-1,2-ethanediol, from styrene. This procedure can be adapted for other olefins with appropriate modifications.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
Styrene104.1510.0 g0.096Freshly distilled
(DHQ)2PHAL779.941.5 g0.0019Chiral Ligand
Potassium Osmate (VI) Dihydrate368.470.14 g0.00038Toxic - Handle with care
1,3-dichloro-5,5-dimethylhydantoin197.0210.5 g0.053Safer N-halo source
Sodium Bicarbonate84.019.0 g0.107
t-Butanol74.12200 mL-
Water18.02200 mL-Deionized
Sodium Sulfite126.0420 g0.159For quenching
Ethyl Acetate88.11500 mL-For extraction
Brine-100 mL-
Anhydrous Magnesium Sulfate120.3720 g-
Experimental Workflow

Scale-up Synthesis Workflow Workflow for Multi-Gram Amino Diol Synthesis A Reaction Setup B Reagent Addition A->B Controlled temperature C Reaction Monitoring B->C TLC/LC-MS D Quenching C->D Upon completion E Work-up & Extraction D->E Aqueous work-up F Purification E->F Crystallization/Chromatography G Product Isolation & Characterization F->G Drying and analysis

Caption: A streamlined workflow for the scaled-up synthesis of amino diols.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine t-butanol (200 mL) and water (200 mL). Stir the mixture vigorously until a single phase is observed.

  • Catalyst and Ligand Addition: To the solvent mixture, add (DHQ)2PHAL (1.5 g, 0.0019 mol) and potassium osmate (VI) dihydrate (0.14 g, 0.00038 mol). Stir until all solids are dissolved. Add sodium bicarbonate (9.0 g, 0.107 mol).

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add freshly distilled styrene (10.0 g, 0.096 mol) to the reaction mixture.

  • N-Halo Reagent Addition: Slowly add 1,3-dichloro-5,5-dimethylhydantoin (10.5 g, 0.053 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Quenching the Reaction: Once the reaction is complete, quench it by the slow addition of sodium sulfite (20 g, 0.159 mol) at 0 °C. Stir the mixture for 1 hour, allowing it to warm to room temperature. The color of the reaction mixture should change from dark brown to a lighter shade. Caution: This step is crucial for neutralizing the toxic osmium species.[6][7]

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (250 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 125 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amino diol can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a polar eluent system. For highly polar amino diols, specialized techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or large-scale preparative countercurrent chromatography may be necessary.[8][9]

Ensuring Safety at Scale: Handling Osmium Tetroxide

Osmium tetroxide and its salts are highly toxic and volatile.[6][7] When working on a larger scale, stringent safety precautions are paramount.

  • Engineering Controls: Always handle osmium compounds in a certified chemical fume hood with good airflow.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[9]

  • Waste Disposal: All osmium-contaminated waste, including glassware, and quenching solutions, must be disposed of as hazardous waste according to institutional guidelines.[9]

  • Quenching: The use of sodium sulfite or other reducing agents to quench the reaction is a critical step to convert the volatile and toxic Os(VIII) species to less harmful, non-volatile lower oxidation states.[6]

Troubleshooting Common Scale-Up Challenges

Problem Potential Cause(s) Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature control. - Inefficient extraction of the polar product.- Extend reaction time and continue monitoring. - Ensure consistent cooling throughout the addition and reaction. - Increase the number of extractions or use a more polar solvent like n-butanol for extraction.
Low Enantioselectivity - Impure ligand or catalyst. - Reaction temperature too high. - Secondary catalytic cycle interfering.[10]- Use high-purity reagents. - Maintain strict temperature control at 0-5 °C. - Use a higher molar concentration of the chiral ligand.
Poor Regioselectivity - Substrate electronics and sterics. - Choice of ligand.- The regioselectivity is substrate-dependent. For some substrates, the choice of ligand (e.g., AQN vs. PHAL) can influence regioselectivity.[3]
Difficult Purification - Highly polar nature of the amino diol.- Explore crystallization from various solvent systems. - Utilize specialized chromatography techniques like HILIC or preparative CCC.[8][9]

Conclusion

The successful scale-up of amino diol synthesis via Sharpless Asymmetric Aminohydroxylation is an achievable goal for researchers and process chemists. By understanding the underlying mechanism, adhering to a robust and safety-conscious protocol, and being prepared to address common scale-up challenges, high-quality chiral amino diols can be produced in multi-gram quantities. This application note provides a foundational framework for this important transformation, empowering scientists in the pharmaceutical and chemical industries to advance their research and development efforts.

References

  • Sandlin, J. L., & Ito, Y. (1985). Large-scale preparative countercurrent chromatography for separation of polar compounds.
  • Sharpless, K. B., et al. (1996). A Short Taxol Side-Chain Synthesis. Acta Chemica Scandinavica, 50, 680-685.
  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Kansas State University. (n.d.). Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2021, October 11). Standard Operating Procedure: Osmium Tetroxide. Retrieved from [Link]

  • Majid, M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6334-6374.
  • Nilov, D., & Reiser, O. (2002). The Sharpless Asymmetric Aminohydroxylation – Scope and Limitation.
  • University of California, Los Angeles. (2009, December). Procedures for Safe Use of Osmium Tetroxide. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Glorius, F., et al. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. Retrieved from [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Organic Letters, 14(24), 6298-6301.
  • Renewable Carbon. (2021, January 19). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Publications. Sharpless Lab. Retrieved from [Link]

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 20(1), 35-38.
  • Memorial University of Newfoundland. (2015). Characterization and Crystallization of Chiral Aromatic Amino Acids. Retrieved from [Link]

  • RSC Publishing. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • University of California, Santa Barbara. (2017, May 25). Standard Operating Procedures. Retrieved from [Link]

  • Juszczyk, P., Kasprzykowska, R., & Kołodziejczyk, A. S. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82.
  • Pelkey, E. (2019, April 11). Sharpless Aminohydroxylation [Video]. YouTube. [Link]

  • Reddy, P. V. N., & Corey, E. J. (2009). Large-Scale Amino-Hydroxylation Using Tethered Nitreniums. Organic Syntheses, 86, 194-203.

Sources

Application

Application in the synthesis of non-ionic contrast agents.

An Application Guide to the Synthesis of Non-ionic Iodinated Contrast Agents Abstract Non-ionic iodinated contrast agents are paramount in modern medical imaging, offering significantly improved safety profiles over thei...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Non-ionic Iodinated Contrast Agents

Abstract

Non-ionic iodinated contrast agents are paramount in modern medical imaging, offering significantly improved safety profiles over their ionic predecessors due to their lower osmolality, which reduces patient discomfort and adverse reactions[1][2][3]. Their synthesis is a multi-step process demanding high fidelity, precision, and rigorous purification to meet stringent pharmaceutical standards. This guide provides an in-depth exploration of the synthetic strategies, key chemical transformations, and detailed protocols for producing these vital diagnostic agents. We will delve into the synthesis of widely used monomers like Iohexol and Iopamidol, and the dimer Iodixanol, offering field-proven insights into reaction optimization, impurity control, and final product characterization for researchers and drug development professionals.

Introduction: The Chemistry of Radiocontrast

The efficacy of iodinated contrast agents hinges on the high atomic weight and electron density of iodine, which effectively attenuates X-rays. The core of modern non-ionic agents is a 2,4,6-triiodinated benzene ring. The key innovation of non-ionic agents was the replacement of the ion-forming carboxyl group with non-ionizing, highly hydrophilic side chains[4]. These chains, typically polyhydroxylated N-alkyl groups, render the molecule highly water-soluble and lower its osmolality in solution, thereby enhancing biocompatibility[3][5].

The general structure involves a central triiodinated phenyl ring with two hydrophilic amide side chains at positions 1 and 3, and a third substituent at position 5 that further modulates the molecule's properties. The synthesis, therefore, is a carefully orchestrated sequence of iodination, amidation, and alkylation reactions.

Core Synthetic Workflow: From Building Blocks to Purified Agent

The industrial preparation of non-ionic contrast agents is a linear, multi-step synthesis that requires meticulous control at each stage. The process can be universally broken down into three core phases: synthesis of the key triiodinated intermediate, functionalization of the side chains, and rigorous purification.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Side-Chain Functionalization cluster_2 Phase 3: Purification & Final Product Start Starting Material (e.g., 5-Nitroisophthalic Acid) Iodination Iodination & Reduction/Amidation Start->Iodination Activation Carboxyl Group Activation (e.g., -COCl) Iodination->Activation Amidation Amidation with Amino Alcohols Activation->Amidation Key Intermediate Alkylation N-Alkylation or Dimerization Amidation->Alkylation Hydrolysis Deprotection/ Hydrolysis Alkylation->Hydrolysis Crude Crude Drug Substance Hydrolysis->Crude Crude Product Purification Chromatography & Recrystallization Crude->Purification API Final API (>99% Purity) Purification->API

Caption: General Synthetic Workflow for Non-ionic Contrast Agents.

Application Protocol 1: Synthesis of Iohexol

Iohexol is a non-ionic monomeric contrast agent widely used in clinical practice. Its synthesis is a prime example of a linear pathway culminating in a crucial N-alkylation step. The overall process starts from 5-amino-2,4,6-triiodoisophthalic acid[6].

Synthetic Pathway

The final and most critical step in many Iohexol synthesis routes is the N-alkylation of the 5-acetamido group on the fully formed diamide intermediate. This step introduces the final 2,3-dihydroxypropyl group.

G CompoundA 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Intermediate '5-Acetamide' Iohexol Iohexol Crude Product CompoundA->Iohexol N-Alkylation (SN2 Reaction) Reagents { 3-chloro-1,2-propanediol | Base (e.g., NaOH, NaOMe) | Solvent (e.g., 2-Methoxyethanol)} Reagents->Iohexol

Caption: Final N-Alkylation Step in Iohexol Synthesis.

Step-by-Step Protocol: N-Alkylation

This protocol is synthesized from established industrial methods[7][8].

  • Reaction Setup: In a suitable glass-lined reactor, charge 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (1.0 eq).

  • Solvent Addition: Add 2-methoxyethanol (approx. 1.0-1.5 mL per gram of starting material) as the reaction solvent. This choice is critical as its boiling point and solvation properties facilitate the reaction and subsequent purification[6].

  • Base Addition: Add a solution of sodium methoxide (NaOMe) in methanol (approx. 1.1-1.3 eq) or an aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature below 25°C. The base is essential to deprotonate the amide nitrogen, making it a potent nucleophile.

  • Alkylation: Add 3-chloro-1,2-propanediol (1.1-1.5 eq) dropwise to the mixture. The reaction is typically maintained at ambient or slightly elevated temperatures (25-40°C)[8].

    • Causality Insight: This is a classic SN2 reaction. The deprotonated amide nitrogen attacks the primary carbon of 3-chloro-1,2-propanediol, displacing the chloride leaving group[9]. Careful control of temperature and stoichiometry is necessary to minimize side reactions, such as O-alkylation of the hydroxyl groups.

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <1-2%).

  • Quenching & Neutralization: Once complete, cool the reaction mixture and neutralize it with hydrochloric acid to a pH of ~7.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude Iohexol.

Purification of Iohexol

The crude product contains residual salts, unreacted starting materials, and O-alkylated impurities. High purity (>99.5%) is achieved through a multi-step purification process.

  • Initial Purification: The crude solid is often dissolved in water and passed through a series of ion-exchange resins to remove ionic impurities.

  • Crystallization: The key purification step is recrystallization from a suitable solvent system. Butanol is a commonly cited solvent for this purpose[7]. The crude product is dissolved in hot butanol and allowed to cool slowly, causing the pure Iohexol to crystallize while impurities remain in the mother liquor. This process is often repeated to achieve the desired purity[6].

StageTypical Yield (from Intermediate)Purity (by HPLC)Key Technique
Crude Product85-95%90-95%N-Alkylation
After 1st Recrystallization75-85%98.5-99.5%Crystallization (Butanol)
Final API>70%>99.8%Multiple Recrystallizations

Application Protocol 2: Synthesis of Iopamidol

Iopamidol synthesis presents a different strategic challenge, primarily concerning the stereospecific introduction of the (S)-lactyl side chain at the 5-position.

Synthetic Pathway

The synthesis typically begins with the acylation of 5-amino-2,4,6-triiodoisophthaloyl dichloride, followed by amidation.

G Start 5-Amino-2,4,6-triiodo- isophthaloyl dichloride Step1 Acylation with (S)-2-acetoxypropionyl chloride Start->Step1 Intermediate (S)-5-[2-(acetyloxy)propanamido]- 2,4,6-triiodoisophthaloyl dichloride Step1->Intermediate Step2 Amidation with 2-Amino-1,3-propanediol Intermediate->Step2 Protected Protected Iopamidol (Di-O-acetyl) Step2->Protected Step3 Alkaline Hydrolysis (e.g., NaOH) Protected->Step3 Final Iopamidol Step3->Final

Sources

Method

Application Note: High-Throughput Synthesis of Chiral Amino Diol Libraries

Strategic Rationale & Scope Amino diol pharmacophores—specifically vicinal amino diols and 1,3-amino diols—are critical structural motifs in modern drug discovery. They serve as transition-state mimetics for the hydrolys...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Scope

Amino diol pharmacophores—specifically vicinal amino diols and 1,3-amino diols—are critical structural motifs in modern drug discovery. They serve as transition-state mimetics for the hydrolysis of peptide bonds, making them the cornerstone of aspartyl protease inhibitors (e.g., HIV protease inhibitors like Saquinavir and Indinavir) and inhibitors of plasmepsins (malaria) and secretases (Alzheimer's).

Creating a library of these derivatives requires a dual strategy:

  • Stereochemical Precision: The biological activity is almost exclusively driven by specific chiral configurations (e.g., syn vs. anti).

  • Chemical Diversity: The ability to rapidly vary the "flanking" substituents (P1/P1' sites) to optimize binding affinity and pharmacokinetic properties.

This guide details two complementary workflows: a Solution-Phase Parallel Synthesis utilizing regioselective epoxide aminolysis (ideal for diversifying the amine component) and a Solid-Phase Strategy for generating C2-symmetric cores.

Workflow A: Regioselective Epoxide Aminolysis (Solution Phase)

This method is the "workhorse" for generating diversity. It relies on the regioselective ring opening of chiral epoxy alcohols by a library of amines.

Mechanism & Causality

The reaction is driven by nucleophilic attack of the amine on the epoxide. However, under standard conditions, this can yield a mixture of regioisomers (attack at C2 vs. C3).

  • The Solution: We utilize Lithium Perchlorate (LiClO₄) in diethyl ether (LPDE).[1]

  • Why? The Li⁺ ion acts as a mild Lewis acid, coordinating to the epoxide oxygen.[1] This activates the ring and, crucially, directs the nucleophilic attack to the less hindered carbon (or the site capable of stabilizing a developing positive charge), significantly enhancing regioselectivity [1].

Protocol 1: High-Throughput Library Generation

Scale: 100 µmol per well (96-well block format). Reagents:

  • Chiral Epoxy Alcohol Scaffold (e.g., (2S,3S)-1,2-epoxy-3-ol derivative).

  • Amine Library (Diverse primary/secondary amines).

  • Catalyst: 5.0 M LiClO₄ in Diethyl Ether (Caution: Perchlorates are potentially explosive; do not distill to dryness).

Step-by-Step Procedure:

  • Preparation: Dissolve the Chiral Epoxy Alcohol (1.0 equiv) in 5.0 M LiClO₄/Et₂O (concentration 0.5 M).

  • Distribution: Aliquot 200 µL of the epoxide solution into each well of a chemically resistant 96-well deep-well plate.

  • Library Addition: Add 1.2 equivalents of a unique amine from the library to each well.

  • Reaction: Seal the plate with a PTFE-lined mat. Shake at room temperature for 12–24 hours.

    • Validation: Spot check 3 random wells via TLC or LC-MS to confirm consumption of epoxide.

  • Quenching: Add 500 µL of water to each well to dissolve the lithium salts.

  • Extraction: Add 500 µL Ethyl Acetate (EtOAc), mix thoroughly, and allow phases to separate. Transfer the organic (top) layer to a new plate. Repeat extraction once.

Protocol 2: Self-Validating Purification (SCX)

To ensure the library is "assay-ready" without tedious column chromatography, use Strong Cation Exchange (SCX) cartridges. This step removes non-basic impurities (unreacted epoxide) and neutral byproducts.

  • Loading: Condition SCX cartridges (or a 96-well SCX plate) with MeOH. Load the crude reaction mixture.

  • Washing: Wash with 2 mL MeOH.

    • Logic: The amino diol product (basic) binds to the sulfonic acid resin. Neutral impurities wash away.

  • Elution: Elute with 2 mL of 2.0 M NH₃ in MeOH.

    • Logic: The ammonia displaces the amino diol product.

  • Finishing: Evaporate solvents (SpeedVac). The residue is the pure amino diol derivative [2].

Workflow B: Sharpless Asymmetric Dihydroxylation (Core Synthesis)

Before library diversification, one often needs to synthesize the chiral core itself. The Sharpless Asymmetric Dihydroxylation (SAD) is the gold standard for converting allylic amines into chiral amino diols with high enantiomeric excess (ee).

Protocol 3: Synthesis of Chiral Cores via AD-mix

Reagents:

  • AD-mix-α or AD-mix-β (Commercially available; contains K₂OsO₂[2][3][4]·(OH)₄, K₃Fe(CN)₆, K₂CO₃, and chiral ligand).[3]

  • Substrate: N-protected allylic amine (e.g., N-Boc-allylamine).

  • Solvent: t-BuOH/H₂O (1:1).[3]

Step-by-Step Procedure:

  • Mixture Prep: In a round-bottom flask, dissolve 1.4 g of AD-mix-β per mmol of substrate in t-BuOH/H₂O (1:1). Stir until distinct phases form (orange/yellow).

  • Cooling: Cool to 0°C. This suppresses the secondary catalytic cycle which lowers enantioselectivity [3].

  • Addition: Add the N-protected allylic amine (1.0 equiv).

  • Reaction: Stir vigorously at 0°C for 6–12 hours.

    • Monitoring: Reaction is complete when the olefin peak disappears in NMR or TLC.

  • Quenching (Critical): Add solid Sodium Sulfite (Na₂SO₃) (1.5 g per mmol substrate). Stir 30 mins at RT.[3]

    • Why? This reduces the toxic Os(VIII) to Os(VI) and breaks the osmate ester intermediate to release the diol.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Visualizing the Workflows

Diagram 1: Parallel Library Synthesis Workflow

This diagram illustrates the logic flow for the Solution-Phase Epoxide Aminolysis (Workflow A).

LibrarySynthesis Start Chiral Epoxide Scaffold (Single Isomer) Reaction Regioselective Ring Opening (96-well Block) Start->Reaction Reagent Amine Library (R-NH2) Reagent->Reaction Catalyst LiClO4 / Et2O (Lewis Acid Activation) Catalyst->Reaction Promoter SCX_Load Load onto SCX Resin (Strong Cation Exchange) Reaction->SCX_Load Wash Wash (MeOH) Removes Neutral Impurities SCX_Load->Wash Elute Elute (2M NH3/MeOH) Releases Amino Diol Wash->Elute Final Pure Amino Diol Library (Ready for Screening) Elute->Final

Caption: Workflow A: High-throughput parallel synthesis of amino diols using SCX purification.

Diagram 2: Stereochemical Control Mechanism

This diagram details the Sharpless AD pathway (Workflow B) ensuring chiral integrity.

SharplessMechanism Olefin Allylic Amine (Olefin) Complex Osmium-Ligand-Olefin Complex Olefin->Complex ADMix AD-mix-beta (OsO4 + Ligand) ADMix->Complex Osmate Osmate Ester Intermediate Complex->Osmate Enantio-determining Step Hydrolysis Hydrolysis (Na2SO3 Quench) Osmate->Hydrolysis Product Chiral Amino Diol (>95% ee) Hydrolysis->Product

Caption: Workflow B: Mechanism of Sharpless Asymmetric Dihydroxylation for chiral core synthesis.

Data Summary & Comparison

The following table compares the utility of the two primary methods discussed.

FeatureEpoxide Aminolysis (Method A)Sharpless AD (Method B)
Primary Use Library Diversification (Varying the amine)Scaffold Synthesis (Creating the chiral diol)
Stereocontrol Dependent on starting epoxide purityExcellent (>90-99% ee) intrinsic control
Regioselectivity High (with LiClO₄ or Metal Triflates)N/A (Adds two OH groups across alkene)
Throughput High (96/384-well compatible)Low/Medium (Batch synthesis)
Purification SCX Solid Phase Extraction (Fast)Column Chromatography (Standard)

References

  • Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-promoted aminolysis of epoxides: a mild and efficient method for the synthesis of .beta.-amino alcohols. Journal of Organic Chemistry. Link

  • Verma, R., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols.[5] Journal of Chromatography A. Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. Link

  • Han, H., & Janda, K. D. (1996). Soluble Polymer-Supported Synthesis of Amino Alcohols and Amino Diols. Journal of the American Chemical Society. Link

  • Wang, G. T., et al. (1997). Synthetic Chemical Diversity: Solid Phase Synthesis of Libraries of C2 Symmetric Inhibitors of HIV Protease. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-5-methylhexane-1,2-diol Synthesis

Introduction & Scope This guide addresses the synthesis and side-product analysis of 3-Amino-5-methylhexane-1,2-diol , a critical pharmacophore often derived from L-Leucine .[1] This motif serves as a transition-state is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses the synthesis and side-product analysis of 3-Amino-5-methylhexane-1,2-diol , a critical pharmacophore often derived from L-Leucine .[1] This motif serves as a transition-state isostere in protease inhibitors (e.g., aminopeptidase inhibitors like Amastatin) and requires rigorous stereochemical control.[1]

This support module focuses on the two primary synthetic routes:

  • Syn-Dihydroxylation (via OsO

    
    /NMO or AD-mix).
    
  • Anti-Dihydroxylation (via Epoxidation/Hydrolysis).[1][2][3]

Synthetic Pathways & Impurity Map

The following flowchart outlines the critical control points (CCPs) where specific impurities are generated.

SynthesisMap Leucine L-Leucine (Starting Material) AllylicAmine Intermediate: N-Protected Allylic Amine (3-Amino-5-methyl-1-hexene) Leucine->AllylicAmine 1. Reduction 2. Wittig/Grignard OsO4 Route A: Syn-Dihydroxylation (OsO4 / NMO) AllylicAmine->OsO4 Epox Route B: Epoxidation (mCPBA) AllylicAmine->Epox TargetSyn Target: Syn-Diol (1,2-syn-2,3-anti) OsO4->TargetSyn Imp_Diast Impurity A: Diastereomer (Mismatched) OsO4->Imp_Diast Poor Facial Selectivity Imp_Cleave Impurity C: Aldehyde (Over-oxidation) OsO4->Imp_Cleave NaIO4 cleavage Epoxide Intermediate: Amino-Epoxide Epox->Epoxide Hydrolysis Hydrolysis (H+ / H2O) Epoxide->Hydrolysis Imp_Oxaz Impurity B: Oxazolidinone (Cyclic) Epoxide->Imp_Oxaz Intramolecular Cyclization (N-Boc) TargetAnti Target: Anti-Diol (1,2-anti-2,3-anti) Hydrolysis->TargetAnti

Figure 1: Synthetic workflow distinguishing between Syn- and Anti-selective routes and their associated primary impurities.

Troubleshooting & FAQs

Module A: Stereochemical Purity (Diastereomers)

Q: I am observing a split peak in my HPLC (approx. 10-15% area). Is this the enantiomer or diastereomer?

A: If you started with enantiopure L-Leucine, this is almost certainly the diastereomer (Impurity A).[1]

  • Mechanism: The existing chiral center at C3 (the amine position) exerts 1,2-induction.[1]

    • Matched Case: If the reagent attacks from the face opposite the bulky isobutyl group (anti-Felkin), you get the major diastereomer.

    • Mismatched Case: The minor diastereomer arises from attack on the hindered face.

  • Diagnostic:

    • Syn-Dihydroxylation (OsO

      
      ):  Typically yields the syn-diol.[1][2] The impurity is the anti-diol.[1]
      
    • Kishi's Rule: For allylic alcohols/amines, OsO

      
       prefers the face anti to the heteroatom if H-bonding is prevented, but syn if H-bonding directs it.[1]
      
  • Corrective Action:

    • Change Protecting Group: Switch from a hydrogen-bond donor (e.g., -NHBn) to a bulky non-donor (e.g., -N(Bn)

      
       or N-Boc) to enforce steric control over chelation control.[1]
      
    • Lower Temperature: Run the dihydroxylation at -78°C (if using AD-mix) or 0°C to maximize the energy difference between transition states.

Module B: Cyclization Side-Products (Oxazolidinones)[1]

Q: My mass spectrum shows a peak at [M-18] relative to the diol, and the NMR shows a loss of the tert-butyl signal. What happened?

A: You have formed the Oxazolidinone (Impurity B).[1][4][5]

  • Context: This is prevalent when using N-Boc protection during the Epoxidation/Hydrolysis route (Route B in Fig 1).[1]

  • Mechanism: Under acidic hydrolysis conditions (used to open the epoxide), the carbonyl oxygen of the Boc group acts as a nucleophile, attacking the epoxide (or the transient carbocation) intramolecularly. This forms a 5-membered cyclic carbamate and ejects tert-butanol.[1]

  • Prevention:

    • Avoid Acidic Hydrolysis: Use basic conditions for epoxide opening (e.g., NaOH/DMSO), though this is slower.[1]

    • Alternative Protection: Use a Cbz (benzyloxycarbonyl) group, which is less prone to this specific cyclization under mild conditions, or a dibenzyl amine which cannot cyclize.[1]

Module C: Over-Oxidation[1]

Q: I see a peak corresponding to 3-amino-5-methylhexanal. Why is my diol cleaving?

A: This is oxidative cleavage (Impurity C).[1]

  • Cause: If you are using the Upjohn method (OsO

    
     + NMO) or Lemieux-Johnson  conditions (OsO
    
    
    
    + NaIO
    
    
    ).[1]
    • While NaIO

      
       is intended to cleave alkenes, trace amounts in a dihydroxylation reaction can cleave the newly formed diol.[1]
      
    • High pH with KMnO

      
       (if used as a cheaper alternative) will also cleave the diol.[1]
      
  • Fix:

    • Quench the reaction immediately with saturated sodium sulfite (Na

      
      SO
      
      
      
      )
      .[1] Ensure the quench is vigorous and stirred for 30 minutes to reduce all high-valent osmium species before workup.

Analytical Data & Specifications

Use the following reference data to validate your product.

ParameterSpecification (Target)Common Impurity Signal
HPLC Retention RT = X min (Main Peak)Diastereomer typically elutes at RRT 1.05 - 1.10 (C18 column).[1]
MS (ESI+) [M+H]

= 148.1 (approx)
Oxazolidinone: [M+H]

= 130.1 (Loss of H

O equivalent).[1]
1H NMR (C1-H) Multiplets at

3.4 - 3.6 ppm
Aldehyde: Doublet/Singlet at

9.5 - 9.8 ppm.[1]
1H NMR (N-Boc) Singlet at

1.45 ppm (9H)
Oxazolidinone: Loss of 1.45 ppm singlet; appearance of cyclic CH signals.[1]
Protocol: Determination of Diastereomeric Ratio (dr)

Note: Standard C18 HPLC may not resolve the diastereomers effectively.

  • Derivatization: Treat 5 mg of crude product with 2,2-dimethoxypropane and catalytic pTsOH.

  • Result: This forms the acetonide (isopropylidene acetal).[1]

  • Analysis: The acetonide locks the conformation.[1] The syn-acetonide and anti-acetonide have significantly different chemical shifts in 1H NMR (specifically the methyl groups of the acetonide: syn shows two distinct peaks, anti often shows them closer together).[1]

Detailed Experimental Protocol (Route A: Syn-Selective)

Objective: Synthesis of (2S,3S)-3-((tert-butoxycarbonyl)amino)-5-methylhexane-1,2-diol.

  • Setup: In a 100 mL round-bottom flask, dissolve N-Boc-3-amino-5-methyl-1-hexene (1.0 equiv) in acetone/water (8:1 v/v).

  • Catalyst Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 equiv) followed by OsO

    
      (2.5 mol% as a 2.5 wt% solution in t-BuOH).[1]
    
    • Tip: If high enantioselectivity is required (starting from racemic alkene), use AD-mix-alpha or AD-mix-beta instead of pure OsO

      
      .[1]
      
  • Reaction: Stir at 0°C to Room Temperature for 12 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).[1]
    
  • Quench (CRITICAL): Add solid Na

    
    SO
    
    
    
    (5 equiv relative to OsO
    
    
    ) and stir for 1 hour. The mixture should turn from black/brown to a fluffy white/grey suspension.
  • Workup: Filter through a pad of Celite to remove osmium salts.[1] Concentrate the filtrate. Extract with EtOAc (3x).[1] Wash combined organics with brine.[1]

  • Purification: Flash chromatography (SiO

    
    , gradient 0-10% MeOH in DCM).
    

References

  • Structure & Properties: PubChem. 3-Amino-5-methylhexane-1,4-diol (Isomer Analog).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Oxazolidinone Impurity Mechanism: Trost, B. M., et al. "N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation."[1] Journal of the American Chemical Society, 2014.[1] Available at: [Link][1]

  • Dihydroxylation Selectivity: Donohoe, T. J., et al. "Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides."[1] ResearchGate, 2005.[1] Available at: [Link][1]

  • General Dihydroxylation Protocols: Master Organic Chemistry. "OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes." Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-5-methylhexane-1,2-diol

This guide provides comprehensive troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with 3-Amino-5-methylhexane-1,2-diol. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with 3-Amino-5-methylhexane-1,2-diol. As a Senior Application Scientist, my aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Part 1: Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubilization of 3-Amino-5-methylhexane-1,2-diol.

Initial Assessment & Common Issues

Q1: My stock solution of 3-Amino-5-methylhexane-1,2-diol is cloudy or has visible particulates. What is the likely cause?

A1: Cloudiness or the presence of particulates in your solution indicates that the compound has not fully dissolved. This could be due to several factors, including:

  • Insufficient Solvent Power: The chosen solvent may not be optimal for dissolving 3-Amino-5-methylhexane-1,2-diol at the desired concentration.

  • pH-Dependent Solubility: As an amino-containing compound, its solubility is highly dependent on the pH of the solution.[1][2] The inherent pH of your solvent system might be unfavorable for dissolution.

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of the compound in that specific solvent.

  • Temperature Effects: Solubility can be temperature-dependent. If you are working at a lower temperature, solubility may be reduced.

Q2: I'm observing precipitation when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and typically occurs when a compound dissolved in a high-percentage organic solvent is introduced into an aqueous medium where its solubility is lower. The organic solvent is diluted, reducing its solvating power and causing the compound to precipitate. To mitigate this, consider the following:

  • Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer can sometimes increase the solubility of the compound, but be cautious of potential degradation at elevated temperatures.

  • Modifying the Final Formulation: The final concentration of the organic solvent in your aqueous buffer might need to be optimized to maintain solubility.

Advanced Troubleshooting

Q3: I have tried common solvents like water, ethanol, and DMSO, but I'm still facing solubility issues. What are my next steps?

A3: If standard solvents are insufficient, a more systematic approach is required. The following strategies can be employed:

  • pH Adjustment: Systematically varying the pH of your aqueous solvent is a powerful technique for solubilizing ionizable compounds like 3-Amino-5-methylhexane-1,2-diol.[][4]

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[4][5][6][7]

  • Salt Formation: Converting the free base of the amine to a salt form can dramatically increase aqueous solubility.[8][9][10][11][12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[8][9][13]

Part 2: Detailed Protocols & Methodologies

This section provides step-by-step protocols for the key solubilization techniques mentioned above.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the optimal pH for solubilizing 3-Amino-5-methylhexane-1,2-diol in an aqueous buffer.

Rationale: The amino group in 3-Amino-5-methylhexane-1,2-diol is basic and can be protonated at acidic pH. The resulting ammonium salt is generally more water-soluble than the neutral free base.[12][14]

Materials:

  • 3-Amino-5-methylhexane-1,2-diol

  • Aqueous buffer system (e.g., phosphate-citrate buffer) covering a pH range from 3 to 9

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC for concentration determination

Procedure:

  • Prepare a series of buffer solutions at different pH values (e.g., in 0.5 pH unit increments from 3.0 to 9.0).

  • Add an excess amount of 3-Amino-5-methylhexane-1,2-diol to a fixed volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH to confirm it has not significantly changed.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility (concentration) as a function of pH to identify the optimal pH range for dissolution.

Diagram 1: pH-Dependent Solubility of Amines

G cluster_0 Acidic pH cluster_1 Basic pH R-NH3+ Protonated (Salt Form) High_Solubility High Aqueous Solubility R-NH3+->High_Solubility Favored R-NH2 Unprotonated (Free Base) R-NH3+->R-NH2 - H+ R-NH2->R-NH3+ + H+ Low_Solubility Low Aqueous Solubility R-NH2->Low_Solubility Favored

Caption: Effect of pH on the ionization and solubility of an amine.

Protocol 2: Co-solvent System Optimization

Objective: To identify an effective co-solvent system for solubilizing 3-Amino-5-methylhexane-1,2-diol.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly water-soluble compounds by reducing the polarity of the solvent system.[4][5][6][15][16]

Materials:

  • 3-Amino-5-methylhexane-1,2-diol

  • Primary solvent (e.g., water or buffer at optimal pH)

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Volumetric flasks

  • Magnetic stirrer

Procedure:

  • Prepare a series of binary solvent systems by mixing the primary solvent with a co-solvent at different ratios (e.g., 90:10, 80:20, 70:30, etc., v/v).

  • To a fixed volume of each co-solvent mixture, incrementally add known amounts of 3-Amino-5-methylhexane-1,2-diol while stirring.

  • Visually inspect the solution for complete dissolution after each addition.

  • The highest concentration at which the compound remains fully dissolved is the saturation solubility for that co-solvent mixture.

  • Repeat for different co-solvents to identify the most effective one and its optimal concentration.

Table 1: Example Co-solvent Screening Data

Co-solventRatio (Co-solvent:Water, v/v)Saturation Solubility (mg/mL)
Ethanol20:805.2
Propylene Glycol20:808.1
PEG 40020:8012.5
DMSO10:9025.0

Note: These are hypothetical values for illustrative purposes.

Diagram 2: Co-solvent Mechanism of Action

G Poorly_Soluble_Compound 3-Amino-5-methylhexane-1,2-diol (Low Aqueous Solubility) Dissolved_Compound Solubilized Compound Poorly_Soluble_Compound->Dissolved_Compound Solubilization Water Water (High Polarity) Solvent_Mixture Solvent Mixture (Reduced Polarity) Water->Solvent_Mixture Co_solvent Co-solvent (e.g., PEG 400, DMSO) Co_solvent->Solvent_Mixture Solvent_Mixture->Dissolved_Compound Enables

Caption: How co-solvents enhance the solubility of a compound.

Protocol 3: Salt Formation for Enhanced Aqueous Solubility

Objective: To prepare a salt form of 3-Amino-5-methylhexane-1,2-diol with improved aqueous solubility.

Rationale: Reacting the basic amino group with an acid forms an ammonium salt, which is typically more polar and thus more soluble in water than the free base.[12][14][17]

Materials:

  • 3-Amino-5-methylhexane-1,2-diol

  • Suitable acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid) - choose an acid that is compatible with your downstream application.

  • Anhydrous organic solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, ethyl acetate).

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve a known amount of 3-Amino-5-methylhexane-1,2-diol in the chosen anhydrous organic solvent.

  • Slowly add a stoichiometric equivalent of the selected acid to the solution while stirring.

  • The salt should precipitate out of the solution as a solid.

  • Continue stirring for a period to ensure complete reaction and precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • The resulting salt can then be tested for its solubility in aqueous solutions.

Part 3: Data Summary & Key Considerations

Table 2: Physicochemical Properties of 3-Amino-5-methylhexane-1,2-diol (Predicted)

PropertyValueSource
Molecular FormulaC7H17NO2PubChem
Molecular Weight147.22 g/mol PubChem[18]
XLogP3-0.3PubChem[18]

The negative XLogP3 value suggests that the compound is likely to have some degree of water solubility, but this does not preclude the need for solubility enhancement techniques, especially at higher concentrations.

Key Considerations for Experimental Design:

  • Purity of the Compound: Ensure you are working with a high-purity sample of 3-Amino-5-methylhexane-1,2-diol, as impurities can affect solubility.

  • Stability: Be mindful of the potential for degradation of the compound under certain conditions, such as extreme pH or high temperatures.

  • Downstream Application Compatibility: The chosen solubilization method and excipients (solvents, buffers, surfactants) must be compatible with your intended use of the compound. For example, some organic solvents may be toxic to cells in biological assays.[4]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with 3-Amino-5-methylhexane-1,2-diol and advance your research and development efforts.

References

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Almac Group. (2010, October 1). Key strategies central to overcoming poor API solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Javan, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • University of Calgary. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. Retrieved from [Link]

  • Gothwal, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solubility of amino acids and diglycine in aqueous–alkanol solutions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methylhexane-1,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-hexan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-hexane-2-thiol. Retrieved from [Link]

Sources

Troubleshooting

Reducing reaction time in the synthesis of 3-Amino-5-methylhexane-1,2-diol.

Welcome to the technical support center for the synthesis of 3-Amino-5-methylhexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methylhexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and reduce reaction times. The information herein is based on established principles of asymmetric synthesis and catalytic reactions.

Introduction to the Synthesis

The synthesis of chiral 1,2-amino alcohols such as 3-Amino-5-methylhexane-1,2-diol is a critical process in the development of novel therapeutics. A common and effective strategy involves the asymmetric aminohydroxylation of an appropriate alkene precursor. The reaction time is a crucial parameter, impacting not only throughput but also potentially influencing side-product formation and overall yield. This guide will explore the key factors that govern the kinetics of this transformation and provide actionable solutions to common issues.

A plausible and widely applicable synthetic route starts from an alkene, such as 5-methyl-1-hexene, and proceeds via a Sharpless Asymmetric Aminohydroxylation (ASAH) or a related dihydroxylation followed by amination. The ASAH reaction is particularly attractive as it can directly install both the hydroxyl and amino functionalities in a stereocontrolled manner.[1]

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates a potential synthetic pathway for 3-Amino-5-methylhexane-1,2-diol.

Synthetic_Pathway 5-methyl-1-hexene 5-methyl-1-hexene Intermediate_Complex Osmium-Ligand-Alkene Complex 5-methyl-1-hexene->Intermediate_Complex Sharpless Asymmetric Aminohydroxylation (ASAH) K2OsO2(OH)4, Chiral Ligand, Nitrogen Source Amino_Alcohol_Product 3-Amino-5-methylhexane-1,2-diol Intermediate_Complex->Amino_Alcohol_Product Hydrolysis

Caption: Hypothesized synthetic pathway for 3-Amino-5-methylhexane-1,2-diol.

Troubleshooting Guide: Accelerating Your Synthesis

This section addresses specific issues you may encounter that lead to extended reaction times.

Question: My aminohydroxylation reaction is proceeding significantly slower than expected. What are the primary factors to investigate?

Answer: A sluggish aminohydroxylation reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Activity and Loading:

    • The Problem: The osmium catalyst, typically OsO₄ or K₂OsO₂(OH)₄, is the heart of the reaction. Its activity can be compromised by impurities or improper handling. Low catalyst loading will also inherently slow down the reaction.

    • The Solution:

      • Ensure the osmium tetroxide or its potassium salt is of high purity and has been stored correctly to prevent decomposition.

      • For slow reactions, a modest increase in the catalyst loading (e.g., from 0.2 mol% to 0.5 mol%) can be beneficial. However, be mindful of the cost and toxicity of osmium.[2][3]

      • Consider using a fresh batch of catalyst if there are any doubts about the quality of the existing stock.

  • Ligand Selection and Integrity:

    • The Problem: The chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) is essential for both stereoselectivity and accelerating the catalytic cycle.[4] Ligand degradation will result in a slower reaction.

    • The Solution:

      • Verify the purity of the chiral ligand. Impurities can inhibit the catalyst.

      • Ensure the correct ligand is being used for the desired stereochemical outcome.

  • The Nitrogen Source:

    • The Problem: In an ASAH reaction, the nature of the nitrogen source (e.g., a salt of an N-halosulfonamide, -amide, or -carbamate) is critical.[1] The nucleophilicity and steric bulk of this reagent can impact the rate of its addition.

    • The Solution:

      • Confirm the purity and reactivity of your nitrogen source.

      • For challenging substrates, screening different nitrogen sources may be necessary.

  • Solvent System and pH:

    • The Problem: The solvent system, often a mixture of an organic solvent (like t-BuOH) and water, influences the solubility of the reagents and the stability of the catalytic species. The pH of the aqueous phase can also play a role.

    • The Solution:

      • The standard t-BuOH/water (1:1) system is a good starting point. However, for substrates with poor solubility, exploring other co-solvents may be beneficial.

      • For some dihydroxylation reactions, a slightly acidic pH can accelerate the oxidation of electron-deficient olefins, while a higher pH can increase the rate for internal olefins.[3] Experimenting with buffering the reaction mixture could be advantageous.

  • Temperature Control:

    • The Problem: Like most chemical reactions, the rate of aminohydroxylation is temperature-dependent. Running the reaction at a suboptimal temperature will lead to longer reaction times.

    • The Solution:

      • Most Sharpless aminohydroxylations are run at or near room temperature. If the reaction is slow, a gentle increase in temperature (e.g., to 30-40 °C) can be attempted. However, be aware that higher temperatures may negatively impact enantioselectivity.

      • Conversely, if side reactions are an issue, lowering the temperature may be necessary, which will require a longer reaction time.

Question: I am observing the formation of a diol byproduct instead of the desired amino alcohol. How can I suppress this and improve the rate of amination?

Answer: The formation of a diol suggests that the dihydroxylation pathway is competing with the desired aminohydroxylation. This can happen if the amination step is significantly slower than hydroxylation.

  • Increase the Concentration of the Nitrogen Source: A higher concentration of the amine precursor relative to water can favor the aminohydroxylation pathway.

  • Re-evaluate the Nitrogen Source: Some nitrogen sources are inherently more reactive than others. If you are using a hindered or electronically deactivated amine source, consider switching to a more nucleophilic one.

  • Use of Additives: Certain additives can modulate the reactivity of the catalytic system. While less common in ASAH than in dihydroxylation, it is an area for potential optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to reduce the overall synthesis time from alkene to the final product?

A1: To reduce the total synthesis time, consider the following strategies:

  • Reaction Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate, as it increases the frequency of molecular collisions.

  • Catalyst System: Employing a more active catalyst system is key. Heterogeneous or immobilized osmium catalysts can sometimes offer higher turnover numbers and easier workup, which reduces overall processing time.[5][6]

  • Microwave-Assisted Synthesis: For the amination step, if performed as a separate nucleophilic substitution, microwave irradiation can dramatically reduce reaction times from hours to minutes.[7] This is due to efficient and rapid heating of the reaction mixture.

Q2: How does the choice of solvent affect the reaction rate?

A2: The solvent plays a crucial role in both SN1/SN2 type amination reactions and in the catalytic aminohydroxylation.

  • For a potential two-step process involving nucleophilic substitution, a polar aprotic solvent (e.g., DMF, DMSO) is generally preferred for SN2 reactions as it can accelerate the rate by solvating the cation but not the nucleophile, thus increasing its reactivity.[8][9]

  • In the context of the Sharpless Asymmetric Aminohydroxylation, a biphasic system like t-BuOH/water is standard. The ratio can be adjusted to optimize the solubility of the specific alkene substrate, which can influence the reaction rate.

Q3: Can temperature be used to significantly decrease the reaction time without compromising the product?

A3: Increasing the temperature will generally increase the reaction rate. However, for asymmetric reactions like the ASAH, a key consideration is the impact on enantioselectivity. Higher temperatures can lead to a decrease in the enantiomeric excess (ee) of the product. It is advisable to perform a temperature screening study to find the optimal balance between reaction time and stereochemical purity. A patent for a similar synthesis of 3-amino-1,2-propanediol suggests a segmented increase in temperature to control the reaction and improve selectivity.[10]

Q4: Are there any specific catalysts known to be particularly fast for this type of transformation?

A4: While the core catalyst is osmium-based, its efficiency is heavily modulated by the chiral ligand. The standard (DHQ)₂-PHAL and (DHQD)₂-PHAL ligands are highly effective for a wide range of olefins.[4] For industrial applications, research into recoverable and reusable osmium catalysts, such as those immobilized on polymers or layered double hydroxides, is ongoing.[2][6] These can offer high activity and simplify the purification process, thus reducing overall time.

Q5: My reaction seems to have stalled. What are the common causes and how can I restart it?

A5: A stalled reaction can be due to several factors. The following troubleshooting diagram can guide your investigation.

Troubleshooting_Stalled_Reaction Start Reaction Stalled Check_Catalyst Check Catalyst Activity (Add a small, fresh amount) Start->Check_Catalyst Check_Reagents Analyze Reactant Purity (Starting material, N-source) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Stirring) Start->Check_Conditions Restart_Reaction Reaction Restarts? Check_Catalyst->Restart_Reaction Impurity_Issue Problem Identified: Reagent Impurity/Degradation Check_Reagents->Impurity_Issue Side_Reaction Investigate Potential Side Reactions (TLC, LC-MS) Restart_Reaction->Side_Reaction No Success Problem Identified: Catalyst Deactivation Restart_Reaction->Success Yes Failure Consult Further Literature/Support Side_Reaction->Failure

Caption: Decision tree for troubleshooting a stalled synthesis reaction.

Experimental Protocols & Data

Protocol: Microwave-Assisted Nucleophilic Substitution for Amination

This protocol assumes the prior synthesis of a suitable precursor, such as 3-hydroxy-5-methyl-1,2-epoxyhexane or 1,2-dihydroxy-5-methylhexane with one hydroxyl group converted to a good leaving group (e.g., a tosylate).

  • Preparation: In a 10 mL microwave reaction vessel, combine the epoxy or tosylate precursor (1 mmol), and a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH, 5 mL).

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a constant temperature of 100-120 °C for 15-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Workup: After cooling, carefully uncap the vessel. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or crystallization.

Disclaimer: This is a general protocol and must be adapted and optimized for the specific substrate and safety considerations of your laboratory.

Table: Influence of Key Parameters on Reaction Time
ParameterEffect on Reaction RatePotential Drawbacks of Aggressive Changes
Catalyst Loading Increasing loading generally increases rate.Increased cost, toxicity, and potential for more difficult removal from the product.
Temperature Higher temperature increases rate.May decrease enantioselectivity and increase side product formation.
Reactant Concentration Higher concentration increases rate.Can lead to solubility issues or, in highly exothermic reactions, difficulty with temperature control.
Solvent Choice Optimal solvent enhances solubility and reagent reactivity.A suboptimal choice can lead to slow or stalled reactions.
Microwave Energy Can dramatically reduce reaction times for suitable steps.Requires specialized equipment; may not be suitable for all reaction types; potential for side reactions if not carefully controlled.

References

  • ResearchGate. (n.d.). Immobilized Osmium Catalyst for Asymmetric Dihydroxylation of Olefins. [Link]

  • Chaudhuri, M. K., et al. (2001). Catalytic Asymmetric Dihydroxylation of Olefins with New Catalysts: The First Example of Heterogenization of OsO42- by Ion-Exchange Technique. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • McNamara, C. A., et al. (2005). Optimization of asymmetric dihydroxylation through optimal designed experiments. University of Southampton, School of Mathematics Technical Report. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

  • Kobayashi, S., Endo, M., & Nagayama, S. (1999). Catalytic Asymmetric Dihydroxylation of Olefins Using a Recoverable and Reusable Polymer-Supported Osmium Catalyst. Journal of the American Chemical Society. [Link]

  • Atlas. (n.d.). Solved: List six factors affecting rate of substitution. [Link]

  • Academia.edu. (n.d.). Sharpless Asymmetric Dihydroxylation of Olefins in WaterSurfactant Media with Recycling of the Catalytic System by Membrane Nanofiltration. [Link]

  • YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. [Link]

  • Scribd. (2012). Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. [Link]

  • Sigman, M. S., et al. (2025). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science. [Link]

  • ChemRxiv. (n.d.). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. [Link]

  • Mohammadi, M., & Vessally, E. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Journal of the Iranian Chemical Society. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]

  • CEM Corporation. (n.d.). Reductions. [Link]

  • Google Patents. (n.d.).
  • Jasperse, J. (n.d.). Review of Organic Chem II. [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. [Link]

  • Chemistry LibreTexts. (2020). Dihydroxylation of Alkenes. [Link]

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • YouTube. (2022). Steps For a Dihydroxylation Reaction. [Link]

  • Quora. (2013). Organic Chemistry: What is the best way to master reaction mechanisms?. [Link]

  • YouTube. (2022). The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Amino Diol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Stereoselective Amino Diol Synthesis. As Senior Application Scientists, we understand that maintaining c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Stereoselective Amino Diol Synthesis. As Senior Application Scientists, we understand that maintaining chiral integrity is paramount in the synthesis of complex molecules for pharmaceutical and research applications. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent and diagnose racemization during the synthesis of amino diols.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in amino diol synthesis?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1][2] In the context of drug development, the biological activity of a molecule is often specific to a single enantiomer. The other enantiomer may be inactive or, in some cases, cause harmful side effects.[1] Therefore, preventing racemization is crucial to ensure the efficacy, safety, and purity of the final active pharmaceutical ingredient (API).

Q2: Which stereocenter is most susceptible to racemization during amino diol synthesis?

A2: The stereocenter at the α-carbon to the amino group is generally the most susceptible to racemization. This is because the proton on this carbon is acidic and can be abstracted under certain reaction conditions, leading to a planar intermediate (an enolate or an imine) that can be re-protonated from either face, thus scrambling the stereochemistry.[3]

Q3: What are the primary mechanisms that lead to racemization in the synthesis of amino diols?

A3: The two primary mechanisms are:

  • Direct Enolization/Iminization: Under basic or acidic conditions, the proton on the α-carbon of an amino ketone precursor can be abstracted to form a planar enolate or enol, or an imine can be formed.[4][5] Subsequent non-stereospecific reprotonation or reaction leads to a racemic mixture.

  • Oxazolone Formation: This is particularly relevant when the amino group is acylated. The activated carboxyl group can cyclize to form an oxazolone intermediate. The α-proton of this intermediate is highly acidic and easily removed by a base, leading to rapid racemization.[3][6]

Below is a diagram illustrating these two primary mechanisms.

racemization_mechanisms cluster_direct Direct Enolization/Iminization cluster_oxazolone Oxazolone Formation start_direct Chiral α-Amino Ketone intermediate_direct Planar Enolate/Imine Intermediate start_direct->intermediate_direct + Base or Acid end_direct Racemic α-Amino Ketone intermediate_direct->end_direct Re-protonation start_oxazolone N-Acyl Amino Acid Derivative activated Activated Carboxyl Group start_oxazolone->activated Activation intermediate_oxazolone Oxazolone Intermediate activated->intermediate_oxazolone Cyclization racemized_oxazolone Racemized Oxazolone intermediate_oxazolone->racemized_oxazolone + Base end_oxazolone Racemic Product racemized_oxazolone->end_oxazolone Reaction

Caption: The two primary mechanisms of racemization.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you identify the potential causes of racemization in your synthesis and provides actionable solutions.

Problem 1: I've observed significant racemization after the reduction of my α-amino ketone to the corresponding amino diol.

This is a common issue, and the root cause often lies in the reaction conditions or the choice of reducing agent.

  • Potential Cause A: Harsh Reaction Conditions

    • Why it happens: High temperatures and extreme pH (either strongly acidic or basic) can promote the enolization of the starting α-amino ketone, leading to racemization before the reduction even occurs.[7]

    • Solution:

      • Lower the Reaction Temperature: Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C). While this may slow down the reaction rate, it significantly disfavors the racemization pathway.

      • Maintain Neutral pH: If possible, buffer the reaction mixture to maintain a neutral pH. If the reducing agent requires acidic or basic conditions, choose the mildest possible conditions that still afford a good reaction rate.

  • Potential Cause B: Choice of Reducing Agent

    • Why it happens: Some reducing agents can create basic or acidic microenvironments that promote racemization. Furthermore, if the reduction is slow, the starting material has more time to racemize under the reaction conditions.

    • Solution:

      • Use Chelating Reducing Agents: For unprotected or some N-protected amino ketones, reducing agents like zinc borohydride (Zn(BH₄)₂) can form a chelate with the amino group and the ketone, leading to a more rigid transition state and a highly diastereoselective reduction.

      • Employ Bulky Reducing Agents: Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can enhance diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.

      • Consider Catalytic Asymmetric Reduction: If you are starting with a prochiral ketone, methods like the CBS (Corey-Bakshi-Shibata) reduction can provide high enantioselectivity.

Problem 2: My N-protected amino diol has lost stereochemical purity during a deprotection or subsequent functionalization step.

Protecting groups are meant to prevent unwanted reactions, but their removal or the conditions of subsequent reactions can sometimes be the source of racemization.

  • Potential Cause A: Inappropriate Protecting Group Strategy

    • Why it happens: Some protecting groups, especially those that are electron-withdrawing, can increase the acidity of the α-proton, making it more susceptible to abstraction. The conditions required for the removal of certain protecting groups (e.g., strong acid or base) can also induce racemization.

    • Solution:

      • Choose Orthogonal Protecting Groups: Select protecting groups for the amino and hydroxyl functionalities that can be removed under different, mild conditions.[8][9] For example, a Boc (tert-butyloxycarbonyl) group on the amine (removed with mild acid) and a silyl ether on the hydroxyl groups (removed with fluoride ions) is a common orthogonal strategy.

      • Use Mildly Removable Protecting Groups: Opt for protecting groups that can be cleaved under neutral conditions, such as hydrogenolysis for a Cbz (carboxybenzyl) or benzyl group.

  • Potential Cause B: Basic Conditions in Subsequent Steps

    • Why it happens: The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) in subsequent reaction steps can lead to the deprotonation of the α-carbon.

    • Solution:

      • Use Sterically Hindered Bases: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

      • Optimize Base Stoichiometry: Use the minimum amount of base necessary to achieve the desired transformation.

The following workflow outlines the troubleshooting process for racemization issues.

troubleshooting_workflow start Racemization Detected check_step Identify the Synthetic Step with Stereochemical Loss start->check_step reduction_step Reduction of α-Amino Ketone check_step->reduction_step Yes deprotection_step Deprotection Step check_step->deprotection_step Yes functionalization_step Functionalization Step check_step->functionalization_step Yes check_conditions Review Reaction Conditions reduction_step->check_conditions deprotection_step->check_conditions functionalization_step->check_conditions high_temp High Temperature? check_conditions->high_temp Yes strong_base_acid Strong Base/Acid? check_conditions->strong_base_acid Yes wrong_reagents Inappropriate Reagents? check_conditions->wrong_reagents Yes lower_temp Lower Reaction Temperature high_temp->lower_temp mild_conditions Use Milder pH Conditions / Buffer strong_base_acid->mild_conditions change_reagents Select Alternative Reagents (e.g., Bulky Reducing Agent, Milder Base) wrong_reagents->change_reagents reoptimize Re-run and Analyze lower_temp->reoptimize mild_conditions->reoptimize change_reagents->reoptimize

Caption: Troubleshooting workflow for racemization in amino diol synthesis.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of an N-Boc-α-Amino Ketone using Zinc Borohydride

This protocol describes a chelation-controlled reduction that often provides high diastereoselectivity for the anti-amino diol.

Materials:

  • N-Boc-α-amino ketone

  • Zinc chloride (ZnCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Zinc Borohydride Solution: To a flame-dried, argon-purged flask, add anhydrous ZnCl₂ (1.5 equivalents) and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add NaBH₄ (3.0 equivalents) in portions. Stir the resulting suspension at room temperature for 4-6 hours.

  • Reduction Reaction: Cool the freshly prepared zinc borohydride solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve the N-Boc-α-amino ketone (1.0 equivalent) in anhydrous THF. Add the amino ketone solution dropwise to the zinc borohydride suspension over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched amino diol.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the enantiomeric or diastereomeric excess of your amino diol product.

Materials:

  • Amino diol sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

Procedure:

  • Sample Preparation: Prepare a stock solution of your amino diol sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Method Development (if necessary): If a method is not already established, screen different chiral columns and mobile phase compositions (e.g., various ratios of hexane/isopropanol) to achieve baseline separation of the enantiomers or diastereomers.

  • Chiral HPLC Analysis:

    • Column: A suitable chiral stationary phase (CSP) column.

    • Mobile Phase: An isocratic mixture of HPLC-grade solvents (e.g., 90:10 hexane:isopropanol).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Data Analysis: Inject the sample onto the chiral HPLC system. Integrate the peak areas of the two enantiomers or diastereomers. Calculate the enantiomeric excess (% ee) or diastereomeric excess (% de) using the following formula: % ee or % de = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major isomer and Area₂ is the area of the minor isomer).

Data Summary

The choice of protecting group can significantly impact the stereochemical stability of the α-carbon. The following table provides a general guide to the stability of common N-protecting groups with respect to racemization.

N-Protecting GroupRemoval ConditionsRacemization RiskComments
Boc Mild Acid (e.g., TFA)LowGenerally stable to basic and nucleophilic conditions.
Cbz HydrogenolysisVery LowRemoval conditions are neutral and mild.
Fmoc Base (e.g., Piperidine)ModerateThe basic deprotection conditions can pose a risk.
Acetyl Strong Acid/BaseHighThe electron-withdrawing nature increases α-proton acidity.

References

Sources

Troubleshooting

Technical Support Center: Peptide Synthesis with Unnatural Amino Acids (UAAs)

Current Status: Online Operator: Senior Application Scientist Ticket ID: UAA-SPPS-OPTIMIZATION Introduction Incorporating Unnatural Amino Acids (UAAs) like -disubstituted residues (e.g., Aib) or -methylated amino acids i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: UAA-SPPS-OPTIMIZATION

Introduction

Incorporating Unnatural Amino Acids (UAAs) like


-disubstituted residues (e.g., Aib) or 

-methylated amino acids introduces unique kinetic and thermodynamic hurdles to Solid-Phase Peptide Synthesis (SPPS). Unlike canonical residues, UAAs often suffer from severe steric clash or electronic deactivation, rendering standard Fmoc/tBu protocols insufficient.

This guide moves beyond generic advice, providing a causal analysis of synthesis failures and self-validating protocols to overcome them.

Module 1: The "Difficult Sequence" (Steric Hindrance)

User Issue: “My synthesis fails or truncates when coupling bulky residues like Aib (α-aminoisobutyric acid) or N-methyl alanine.”

Root Cause Analysis
  • Steric Occlusion: The gem-dimethyl group in Aib or the

    
    -methyl group creates a "protective umbrella" over the nucleophilic amine (during deprotection) or the electrophilic carbonyl (during activation).
    
  • Nucleophilic Deactivation: In

    
    -methyl amino acids, the secondary amine is significantly less nucleophilic than a primary amine, slowing acylation rates by orders of magnitude.
    
Troubleshooting Protocol
1. Reagent Selection Strategy

Standard HBTU/DIPEA cycles are often too weak. Switch to high-efficiency phosphonium or uronium reagents with superior leaving groups.

Coupling ScenarioRecommended ReagentBaseRationale
Standard UAA COMU or HATUDIPEAHATU generates the highly reactive -OAt ester, accelerating kinetics 10-100x over HBTU.
N-Methylated Target HATU or PyAOPDIPEAPyAOP (phosphonium) avoids guanidinylation side-reactions common with uronium salts during slow couplings.
Extremely Hindered (Aib-Aib) PyBroP or TriphosgeneTMP/CollidineAcid chlorides (via Triphosgene) or PyBroP are necessary when -OAt esters fail.
2. The "Double Coupling" Workflow

Do not simply increase time; replenish the active species.

  • Coupling 1: 4 eq. AA, 3.8 eq.[1] HATU, 8 eq. DIPEA in DMF. (45 min @ 75°C MW or 2h RT).

  • Wash: DMF (3x).

  • Coupling 2: 4 eq. AA, 4 eq.[2][3] PyAOP, 8 eq. DIPEA in NMP.[2] (Different solvent/mechanism disrupts local aggregation).[4]

3. Monitoring (Critical)

Stop using the Kaiser Test. It relies on primary amines and will give a False Negative (no color change) for


-methyl residues or Proline.
  • Correct Test: Chloranil Test or Bromophenol Blue Test .

  • Bromophenol Blue Protocol: Wash resin with DCM.[2][4] Add 2-3 drops of 0.05% Bromophenol Blue in DMA.

    • Blue: Free amine present (Incomplete coupling).

    • Yellow: Amine acylated (Complete).

Visual Logic: Coupling Decision Tree

CouplingLogic Start Coupling Failure CheckResidue Is the N-term residue N-methylated or Proline? Start->CheckResidue Yes Yes (Secondary Amine) CheckResidue->Yes No No (Primary Amine) CheckResidue->No Test1 Use CHLORANIL or BROMOPHENOL BLUE Test Yes->Test1 Test2 Use KAISER Test No->Test2 Result Test Result? Test1->Result Test2->Result Pos Positive (Incomplete) Result->Pos Neg Negative (Complete) Result->Neg Action1 1. Switch Solvent (DMF -> NMP) 2. Use HATU or PyAOP 3. Increase Temp (50-75°C) Pos->Action1

Caption: Decision logic for selecting the correct colorimetric monitoring test based on amine type.

Module 2: The "Purity" Problem (Racemization)

User Issue: “I see diastereomers in my LC-MS (doublets) when coupling Cysteine or Histidine derivatives.”

Root Cause Analysis

Base-catalyzed proton abstraction from the


-carbon is the primary driver of racemization. This is exacerbated by:
  • Strong Bases: DIPEA (pKa ~10.5) can deprotonate the

    
    -carbon of activated Cys/His.
    
  • Slow Activation: Prolonged exposure to base during slow activation cycles increases risk.

Troubleshooting Protocol
1. Base-Free or Weak-Base Activation

For Cys(Trt) or His(Trt), avoid DIPEA entirely if possible.

  • Protocol A (Oxyma/DIC):

    • Dissolve AA (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 2 mins.

    • Add to resin.[2][4][5][6]

    • Mechanism:[6][7][8][9][10][11][12][13][14] Oxyma (pKa 4.[1]60) suppresses racemization more effectively than HOBt and requires no tertiary amine base [1].

  • Protocol B (Collidine):

    • If using HATU, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) or TMP . These are weaker bases that are sufficient for activation but less likely to strip the

      
      -proton.
      
2. Microwave Caution

While microwave heating improves Aib coupling, it is dangerous for Cys/His.

  • Rule: 0 Watts / Room Temperature for Cys and His couplings.

  • Exception: If you must heat, limit to 50°C max for <5 minutes using Oxyma/DIC.

Module 3: The "Beta-Sheet" Problem (Aggregation)

User Issue: “The resin stops swelling, and synthesis yields drop after 10-15 residues.”

Root Cause Analysis

Inter-chain hydrogen bonding leads to the formation of


-sheet aggregates within the resin matrix (gelation). This physically blocks reagents from accessing the N-terminus, regardless of coupling reagent strength.
Troubleshooting Protocol
1. The "Magic Bullet": Pseudoproline Dipeptides

Pseudoprolines (oxazolidines/thiazolidines) lock the peptide backbone into a "kinked" cis-conformation, mechanically disrupting


-sheets [2].[9]
  • Implementation: Replace a Ser, Thr, or Cys residue (and the preceding amino acid) with a commercially available Fmoc-Xaa-Ser(

    
    Me,Mepro)-OH dipeptide.
    
  • Placement: Insert a pseudoproline every 6-8 residues in hydrophobic regions.

2. Chaotropic Salts

If pseudoprolines are not applicable (no Ser/Thr/Cys in sequence):

  • Protocol: Add 0.1 M LiCl or KSCN to the coupling mixture and wash solvents.

  • Mechanism:[6][7][8][9][10][11][12][13][14] These salts disrupt the hydrogen bonding network, "salting in" the peptide chain.

Visual Logic: Aggregation Disruption

Aggregation Agg Aggregation Detected (Resin Shrinkage) CheckSeq Sequence Analysis Agg->CheckSeq HasSTC Contains Ser/Thr/Cys? CheckSeq->HasSTC Yes Yes HasSTC->Yes Primary Strategy No No HasSTC->No Secondary Strategy Pseudo Insert Pseudoproline Dipeptide (Fmoc-X-Ser-psi) Yes->Pseudo DMB Use Dmb-Protected Gly/Ala or Hmb backbone No->DMB Chaotropic Add 0.1M LiCl to Coupling/Wash No->Chaotropic

Caption: Strategic selection of structure-disrupting tools based on peptide sequence composition.

FAQ: Frequently Encountered Anomalies

Q: My peptide containing Aib cleaved correctly but is not dissolving in water or Acetonitrile. Where is it? A: Peptides rich in UAAs like Aib are often extremely hydrophobic.

  • Solution: Do not filter the cleavage cocktail precipitate immediately.

  • Action: Add Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to the cleavage cocktail. These fluorinated solvents are potent solubilizers for structured/hydrophobic peptides [3].

Q: I am using HATU for everything, but my yield is still low for N-methyl residues. A: You might be experiencing Guanidinylation .

  • Mechanism: If the amine is slow to react (sterics), the excess HATU can react with the amine to form a guanidine cap, permanently terminating the chain.

  • Fix: Reduce the amount of HATU slightly (0.95 eq. relative to AA) or switch to a phosphonium reagent (PyAOP ), which cannot form guanidines [4].

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Mutter, M., et al. (2004). "Pseudoproline dipeptides for peptide synthesis". Sigma-Aldrich Technical Review.

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". Application Note.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products". Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Conversion of Diols to Amino Alcohols

Welcome to the technical support center for the enzymatic synthesis of amino alcohols from diols. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging biocatalys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of amino alcohols from diols. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging biocatalysis for these critical transformations. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.

The conversion of diols to amino alcohols using enzymes represents a significant advancement in green chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymatic strategies for converting diols to amino alcohols?

A1: The most prevalent and effective strategy involves a multi-enzyme cascade. A common two-enzyme system utilizes an alcohol dehydrogenase (ADH) to first oxidize one of the diol's hydroxyl groups to an aldehyde. This intermediate is then aminated by a transaminase (TA) or an amine dehydrogenase (AmDH) to produce the final amino alcohol.[1][2][3] Transaminases transfer an amino group from a donor molecule, while amine dehydrogenases utilize ammonia directly.[4][5]

Q2: How do I select the right enzymes for my specific diol substrate?

A2: Enzyme selection is critical and substrate-dependent.

  • Alcohol Dehydrogenase (ADH): The ADH must exhibit activity towards your diol of interest. It's important to screen a panel of ADHs to find one with favorable kinetics for the initial oxidation step.

  • Transaminase (TA) vs. Amine Dehydrogenase (AmDH):

    • Transaminases are versatile and a wide variety have been engineered for diverse substrates.[6][7] However, the reaction equilibrium can sometimes be unfavorable, requiring strategies to drive the reaction forward.[6][8]

    • Amine Dehydrogenases offer the advantage of using inexpensive ammonia as the amine donor, simplifying downstream purification.[4][5] Their substrate scope is continually being expanded through protein engineering.[5][9]

Screening commercially available enzyme kits or engineered enzyme libraries against your specific diol and the resulting hydroxy-aldehyde intermediate is the most effective approach.

Q3: What is the role of the cofactor, and how do I ensure its regeneration?

A3: Both ADHs and AmDHs are typically dependent on nicotinamide cofactors (e.g., NAD⁺/NADH or NADP⁺/NADPH) for their activity.[10][11] These cofactors are expensive to use in stoichiometric amounts, making efficient regeneration essential for a cost-effective process.[11]

A common strategy is to use a cofactor regeneration system. For example, in a reductive amination step using an AmDH that requires NADH, a second enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) can be added.[11][12] These enzymes oxidize a sacrificial co-substrate (glucose or formate, respectively) to regenerate NADH from NAD⁺.[11][12]

Q4: Why is my reaction equilibrium unfavorable, and how can I shift it towards product formation?

A4: Transaminase-catalyzed reactions are often reversible, which can limit product yield.[6][8] To overcome this, several strategies can be employed:

  • Use of a Large Excess of Amino Donor: By significantly increasing the concentration of the amino donor (e.g., isopropylamine or alanine), the equilibrium can be shifted towards the product side according to Le Châtelier's principle.[7]

  • Removal of the Byproduct: The ketone or aldehyde byproduct from the amino donor can be removed from the reaction mixture. This can be achieved through various methods, including enzymatic conversion to an inert product.[6] For instance, if alanine is the amino donor, the pyruvate byproduct can be converted to lactate by lactate dehydrogenase (LDH).[12]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Low or No Conversion of the Diol Substrate

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inactive Enzyme(s) One or both enzymes in the cascade may be inactive due to improper storage, handling, or reaction conditions.1. Verify Enzyme Activity: Perform individual activity assays for both the ADH and the TA/AmDH using known, simple substrates to confirm they are active. 2. Check Buffer Conditions: Ensure the pH, ionic strength, and temperature of your reaction buffer are within the optimal range for both enzymes. These parameters can often be found on the enzyme's technical data sheet. 3. Cofactor Presence: Confirm that the necessary cofactor (NAD⁺/NADH or NADP⁺/NADPH) is present at the correct concentration.
Sub-optimal Reaction Conditions The overall reaction conditions may not be suitable for the enzymatic cascade.1. pH Optimization: The optimal pH for the ADH and TA/AmDH may differ. A compromise pH may be necessary, or a sequential reaction approach could be considered.[13] 2. Temperature Optimization: Determine the optimal temperature for the cascade. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation over time.[13][14] 3. Cofactor Regeneration System: If using a regeneration system, ensure all components (e.g., GDH, glucose) are present and active.
Low Enzyme Loading The concentration of one or both enzymes may be too low to achieve a significant conversion rate.1. Increase Enzyme Concentration: Systematically increase the concentration of each enzyme to identify the rate-limiting step.[15] 2. Protein Engineering: If the issue persists, the rate-limiting enzyme may require protein engineering to improve its catalytic efficiency for your specific substrate.[1][2][3]
Issue 2: Accumulation of the Hydroxy-Aldehyde Intermediate

Possible Causes & Solutions

This scenario indicates that the first step of the cascade (oxidation) is occurring, but the second step (amination) is the bottleneck.

Potential Cause Explanation Troubleshooting Steps
Low TA/AmDH Activity The transaminase or amine dehydrogenase has low specific activity for the hydroxy-aldehyde intermediate.[13]1. Screen Different TA/AmDHs: Test a variety of transaminases or amine dehydrogenases to find one with higher activity towards your specific intermediate. 2. Increase TA/AmDH Concentration: Increase the loading of the amination enzyme to overcome the kinetic limitation. 3. Directed Evolution: Consider using directed evolution or rational design to improve the catalytic efficiency of your chosen TA/AmDH.[5][9]
Inhibition of TA/AmDH The diol substrate, the amino alcohol product, or other components in the reaction mixture may be inhibiting the amination enzyme.1. Test for Substrate Inhibition: Run the amination reaction with varying concentrations of the diol to see if high concentrations are inhibitory.[16] 2. Test for Product Inhibition: Add a small amount of the final amino alcohol product to the beginning of the reaction to see if it inhibits the TA/AmDH.[17] If product inhibition is significant, strategies for in-situ product removal may be necessary.
Issue 3: Poor Enantioselectivity

Possible Causes & Solutions

Achieving high enantiomeric excess (e.e.) is often a primary goal of biocatalysis.

Potential Cause Explanation Troubleshooting Steps
Poorly Selective Enzyme The chosen transaminase or amine dehydrogenase may not be highly stereoselective for the prochiral hydroxy-aldehyde intermediate.1. Screen a Panel of Enzymes: Different enzymes will exhibit varying degrees of stereoselectivity. Screening a diverse library is crucial.[7] 2. Protein Engineering: The active site of the enzyme can be mutated to enhance its stereoselectivity for a specific substrate.[7][9]
Racemization of Product The chiral amino alcohol product may be susceptible to racemization under the reaction conditions.1. Analyze Product Stability: Incubate the purified chiral amino alcohol under the reaction conditions (buffer, temperature) without the enzymes and monitor its enantiomeric excess over time. 2. Adjust Reaction Conditions: If racemization is observed, consider lowering the reaction temperature or adjusting the pH to conditions where the product is more stable.
Issue 4: Enzyme Instability and Reusability

Possible Causes & Solutions

For industrial applications, enzyme stability and the ability to reuse the biocatalyst are critical for process economics.

Potential Cause Explanation Troubleshooting Steps
Denaturation Over Time Enzymes can lose their activity over the course of the reaction due to thermal or chemical denaturation.1. Immobilization: Immobilizing the enzymes on a solid support can significantly enhance their stability and allow for easy recovery and reuse.[18][19][20][21][22] Common methods include covalent attachment, entrapment, and adsorption.[20][21] 2. Optimize Reaction Conditions: Lowering the reaction temperature or adding stabilizing agents (e.g., glycerol, BSA) can improve enzyme longevity. 3. Protein Engineering: Introducing mutations can enhance the thermostability of an enzyme.[23]
Proteolysis If using crude cell lysates or whole-cell catalysts, proteases present in the mixture can degrade your enzymes of interest.1. Use Purified Enzymes: While more expensive, using purified enzymes eliminates the risk of proteolysis. 2. Add Protease Inhibitors: If using lysates, adding a cocktail of protease inhibitors can mitigate degradation.

Experimental Protocols

Protocol 1: General Procedure for Analytical-Scale Enzymatic Conversion of a Diol to an Amino Alcohol

This protocol provides a starting point for screening and optimization.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture with a final volume of 500 µL.

    • Add the diol substrate to a final concentration of 10-50 mM.

    • Add the appropriate cofactor (NAD⁺ or NADP⁺) to a final concentration of 0.5-1 mM.

    • If using a cofactor regeneration system, add the regeneration enzyme (e.g., GDH) and its co-substrate (e.g., glucose at 50-100 mM).

    • Add the alcohol dehydrogenase (ADH) and the transaminase (TA) or amine dehydrogenase (AmDH) to their desired final concentrations (e.g., 0.1-1 mg/mL).

    • If using a transaminase, add the amino donor (e.g., isopropylamine) to a final concentration of 100-500 mM.

    • If using an amine dehydrogenase, ensure the reaction is buffered with an ammonium salt (e.g., 1-2 M ammonium chloride).

    • Bring the final volume to 500 µL with an appropriate buffer (e.g., 100 mM phosphate or Tris-HCl buffer at the desired pH).

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 30-40 °C) with shaking for a set period (e.g., 24 hours).

  • Sample Analysis:

    • At various time points, take a small aliquot of the reaction mixture (e.g., 30 µL).

    • Quench the reaction by adding an equal volume of a suitable solvent (e.g., methanol or acetonitrile) or acid (e.g., 0.1% HCl).[24]

    • Centrifuge the sample to pellet the precipitated enzymes.

    • Analyze the supernatant for substrate depletion and product formation using an appropriate analytical method such as HPLC, GC, or LC-MS.[13][25][26][27]

Protocol 2: High-Throughput Screening of Transaminases using a Colorimetric Assay

This protocol is adapted for screening multiple transaminases quickly.

  • Reaction Plate Setup:

    • In a 96-well plate, add the hydroxy-aldehyde substrate, the amino donor (e.g., L-alanine), and the cofactor pyridoxal 5'-phosphate (PLP) to each well.

    • Add a different transaminase enzyme to each well.

  • Coupled Enzyme System:

    • To detect the pyruvate byproduct from the transamination of L-alanine, add lactate dehydrogenase (LDH) and NADH to each well.[12]

  • Measurement:

    • Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH consumption is proportional to the transaminase activity.

Visualizations

Enzymatic Cascade for Diol to Amino Alcohol Conversion

Enzymatic_Cascade cluster_adh Step 1: Oxidation Diol Diol ADH Alcohol Dehydrogenase (ADH) Diol->ADH HydroxyAldehyde Hydroxy-Aldehyde Intermediate TA_AmDH Transaminase (TA) or Amine Dehydrogenase (AmDH) HydroxyAldehyde->TA_AmDH AminoAlcohol Amino Alcohol ADH->HydroxyAldehyde NAD_NADH NAD⁺ → NADH TA_AmDH->AminoAlcohol Byproduct Byproduct (e.g., Pyruvate) TA_AmDH->Byproduct AmineDonor Amine Donor (e.g., Alanine or NH₃) AmineDonor->TA_AmDH

Caption: A two-step enzymatic cascade for converting diols to amino alcohols.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Start: Low/No Conversion CheckEnzymeActivity Are individual enzymes active? Start->CheckEnzymeActivity OptimizeConditions Optimize Reaction Conditions (pH, Temp, Cofactors) CheckEnzymeActivity->OptimizeConditions No CheckIntermediate Is the hydroxy-aldehyde intermediate accumulating? CheckEnzymeActivity->CheckIntermediate Yes IncreaseEnzymeLoading Increase Enzyme Loading OptimizeConditions->IncreaseEnzymeLoading IncreaseEnzymeLoading->CheckIntermediate Success Conversion Improved IncreaseEnzymeLoading->Success CheckIntermediate->IncreaseEnzymeLoading No ScreenAminationEnzymes Screen different TA/AmDH enzymes CheckIntermediate->ScreenAminationEnzymes Yes CheckInhibition Investigate Substrate/ Product Inhibition ScreenAminationEnzymes->CheckInhibition ScreenAminationEnzymes->Success ConsiderProteinEngineering Consider Protein Engineering CheckInhibition->ConsiderProteinEngineering ConsiderProteinEngineering->Success

Sources

Reference Data & Comparative Studies

Validation

Beyond Derivatization: Validating a Mixed-Mode LC-MS/MS Method for Amino Diols

Executive Summary Amino diols (e.g., sphingosine analogs, chloramphenicol intermediates, and chiral aminodiol backbones) represent a critical class of intermediates in modern drug development. Their high polarity, lack o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino diols (e.g., sphingosine analogs, chloramphenicol intermediates, and chiral aminodiol backbones) represent a critical class of intermediates in modern drug development. Their high polarity, lack of strong chromophores, and tendency to exist as regio- and stereoisomers create a "perfect storm" for analytical difficulty.

Traditionally, laboratories have relied on pre-column derivatization (HPLC-UV/FLD) or HILIC-MS. While functional, these methods suffer from kinetic instability, long equilibration times, and matrix intolerance.

This guide validates a superior alternative: Mixed-Mode Chromatography (MMC) coupled with Tandem Mass Spectrometry (LC-MS/MS). By combining reversed-phase (RP) and cation-exchange (CEX) mechanisms on a single stationary phase, this method offers orthogonal selectivity for isomers and robust retention for polar amines without the need for toxic derivatizing agents or unstable HILIC gradients.

The Analytical Challenge

The analysis of amino diols is governed by three antagonistic physicochemical properties:

  • High Polarity: Small amino diols elute in the void volume of standard C18 columns.

  • UV Invisibility: Most lack the conjugated

    
    -systems required for sensitive UV detection (254 nm), forcing reliance on low-wavelength UV (205-210 nm) where solvent noise is high, or requiring derivatization.
    
  • Isomerism: Synthetic pathways often produce diastereomers (syn/anti) and regioisomers (1,2-diol vs 1,3-diol) that are difficult to resolve on HILIC phases due to peak broadening.

Decision Matrix: Selecting the Right Methodology

The following logic flow illustrates why Mixed-Mode is the optimal choice for this application.

method_selection Start Analyte: Amino Diol Chromophore Strong Chromophore? Start->Chromophore Polarity Retained on C18? Chromophore->Polarity Yes Isomers Isomer Separation Required? Chromophore->Isomers No (MS available) Method_Deriv Method B: Pre-column Derivatization Chromophore->Method_Deriv No (UV only) Polarity->Isomers No Method_UV Method A: RP-HPLC (UV) Polarity->Method_UV Yes Method_HILIC Method C: HILIC-MS Isomers->Method_HILIC No Method_MM Method D: Mixed-Mode LC-MS/MS (Recommended) Isomers->Method_MM Yes (Orthogonal Selectivity)

Figure 1: Analytical Decision Matrix. Mixed-Mode is selected when isomer resolution and retention of polar, non-chromophoric analytes are required simultaneously.

Comparative Analysis: The Alternatives

The following table contrasts the performance of the proposed Mixed-Mode method against industry standards.

FeatureMethod A: Derivatization (OPA/FMOC)Method B: HILIC-MSMethod C: Mixed-Mode LC-MS/MS (New Standard)
Mechanism Hydrophobic Interaction (C18)Partitioning (Water layer)Hydrophobic + Cation Exchange
Sample Prep Complex (Reaction required)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Stability Low (Derivative degradation)Medium (Shift in retention)High (Covalently bonded phase)
Isomer Resolution Poor (Derivatization masks chirality)Variable (Broad peaks)Excellent (Tunable via pH)
Equilibration Fast (< 5 min)Slow (> 20 min)Fast (< 5 min)
Matrix Effects LowHigh (Salt accumulation)Low (Wash step possible)

The Solution: Mixed-Mode LC-MS/MS Protocol

This protocol utilizes a bimodal stationary phase containing long alkyl chains (C18) with embedded acidic groups (SCX/WCX).

Mechanistic Rationale
  • Acidic Mobile Phase (pH 3.0): Ensures the amino diol is fully protonated (

    
    ), activating the cation-exchange mechanism for retention.
    
  • Organic Gradient: Elution is driven not just by hydrophobicity, but by breaking the ionic interaction using ionic strength (buffer) or suppressing the stationary phase charge (if WCX is used).

  • MS Detection: The acidic mobile phase is ideal for positive mode Electrospray Ionization (ESI+).

Detailed Methodology

Instrument: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS). Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Thermo Acclaim Mixed-Mode WCX-1), 150 x 2.1 mm, 3 µm.

Mobile Phases:

  • MP A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Ammonium formate provides the counter-ion to elute the amine from the SCX sites.

  • MP B: Acetonitrile (0.1% Formic Acid).[1]

Gradient Profile:

Time (min) % B Flow (mL/min) Interaction Mode
0.0 5 0.4 Loading (High Ion Exchange Retention)
1.0 5 0.4 Isocratic Hold
8.0 60 0.4 Elution (RP + Ion Exchange competitive)
10.0 90 0.4 Column Wash (RP Elution)
10.1 5 0.4 Re-equilibration

| 13.0 | 5 | 0.4 | Ready for Injection |

MS Parameters (ESI+):

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions: Analyte specific (e.g.,

    
    ).
    

Validation Framework (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines (Nov 2023), emphasizing "fitness for purpose" and lifecycle management.[2][3]

Specificity & Selectivity

Objective: Demonstrate separation of the amino diol from its regioisomers and matrix components.

  • Experiment: Inject a mixture of the target amino diol and its nearest regioisomer (e.g., 1,3-diol vs 1,2-diol).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between isomers. No interference in blank at retention time.
    
  • Result: The mixed-mode column typically achieves

    
     due to slight pKa differences interacting with the SCX phase.
    
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 6 concentration levels (from 50% to 150% of target concentration).

  • Data:

    Conc. (ng/mL) Peak Area (Mean, n=3) Accuracy (%)
    10 15,200 102.1
    50 76,500 99.8
    100 151,000 100.2
    500 755,000 99.5

    | 1000 | 1,520,000 | 101.3 |

  • Result:

    
    . The wide dynamic range of MS/MS negates the need for high-concentration sample prep.
    
Accuracy & Precision

Objective: Verify trueness and repeatability.

  • Protocol: Spiked recovery in sample matrix at three levels (Low, Medium, High).

  • Self-Validating Step: Use of a stable isotope labeled internal standard (SIL-IS) corrects for matrix suppression and injection variability.

  • Result: Recovery 95-105%; RSD < 2.0%.

Robustness (QbD Approach)

Unlike traditional "one-factor-at-a-time" testing, we employ a Design of Experiments (DoE) approach for robustness, varying pH (± 0.2) and Buffer Strength (± 5 mM).

  • Critical Finding: Retention in Mixed-Mode is highly sensitive to buffer strength. The protocol must specify exact preparation of the 20 mM Ammonium Formate.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation study, ensuring compliance with ICH Q2(R2).

validation_workflow cluster_val 3. ICH Q2(R2) Validation Plan 1. Method Design (ATP Definition) Dev 2. Development (DoE Optimization) Plan->Dev Spec Specificity (Isomer Res.) Dev->Spec Lin Linearity (R² > 0.99) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (pH/Buffer Tol.) Acc->Rob Report 4. Final Method Standard Operating Procedure Rob->Report

Figure 2: Validation Lifecycle Workflow. Adhering to ICH Q2(R2) ensures the method is fit for intended use.

Conclusion

For the analysis of amino diols, Mixed-Mode LC-MS/MS is not just an alternative; it is the modern standard. It eliminates the variability of derivatization and the instability of HILIC. By validating this method, laboratories gain a robust, specific, and high-throughput tool suitable for the rigorous demands of late-stage drug development.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography: Primesep Technology. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography in Pharmaceutical Analysis.[5][6] Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Comparative Analysis of Amino Acid Derivatization Reagents: A Technical Guide

Executive Summary The analysis of amino acids (AAs) is a cornerstone of bioanalytical chemistry, yet the analytes themselves present a fundamental challenge: most lack chromophores or fluorophores, and their zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of amino acids (AAs) is a cornerstone of bioanalytical chemistry, yet the analytes themselves present a fundamental challenge: most lack chromophores or fluorophores, and their zwitterionic nature complicates Reverse-Phase HPLC (RP-HPLC) retention. Derivatization is therefore not merely a step; it is the enabling technology that dictates the sensitivity, selectivity, and stability of the assay.

This guide objectively compares the four dominant pre-column derivatization chemistries: OPA (o-Phthalaldehyde), FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride), AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate), and PITC (Phenyl isothiocyanate).

Key Takeaway:

  • Choose OPA/FMOC for high-throughput, automated environments where speed is critical and samples are analyzed immediately.

  • Choose AQC (AccQ-Tag) for regulated (GMP) environments requiring high stability, secondary amine analysis, and re-injection capability.

  • Choose PITC for cost-sensitive applications where longer run times are acceptable and UV detection is sufficient.

Mechanistic Analysis & Chemistry

Understanding the reaction mechanism is the first step to troubleshooting. The choice of reagent dictates the reaction conditions (pH, temperature) and the stability of the resulting adduct.

The Chemistries[1]
  • OPA (Primary Amines): Reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

    • Critical Limitation: Does not react with secondary amines (Proline, Hydroxyproline). The isoindole derivative is unstable and degrades within minutes.

  • FMOC-Cl (Secondary Amines): Often paired with OPA.[1] Reacts with both primary and secondary amines to form stable carbamates.[2]

    • Critical Limitation: Excess FMOC-Cl is highly fluorescent and must be chemically quenched or chromatographically separated from the analytes.

  • AQC (Universal): Reacts with both primary and secondary amines to form stable urea derivatives. The reagent is "self-quenching"—excess AQC hydrolyzes to 6-aminoquinoline (AMQ) and N,N'-bis(6-aminoquinolyl)urea, which do not interfere with amino acid peaks.

Reaction Pathway Visualization

ReactionMechanisms AA_Prim Primary AA OPA OPA + Thiol (pH > 9.0) AA_Prim->OPA FMOC FMOC-Cl (pH > 8.0) AA_Prim->FMOC Reacts but usually OPA used AQC AQC Reagent (pH 8.8) AA_Prim->AQC AA_Sec Secondary AA (Proline) AA_Sec->FMOC AA_Sec->AQC Isoindole Isoindole Derivative (Unstable, Fluorescent) OPA->Isoindole Fast (<1 min) Carbamate FMOC-Carbamate (Stable, Fluorescent) FMOC->Carbamate Byproduct Excess Reagent Interference? FMOC->Byproduct FMOC-OH (Fluorescent) Urea AQC-Urea Derivative (Highly Stable, UV/Fluorescence) AQC->Urea Heat (55°C) AQC->Byproduct AMQ (Non-interfering)

Figure 1: Mechanistic pathways of major derivatization reagents. Note the dual-pathway capability of AQC compared to the selectivity of OPA.

Comparative Performance Matrix

The following data aggregates performance metrics from standard application notes (Agilent, Waters) and peer-reviewed comparative studies.

FeatureOPA / FMOCAQC (AccQ-Tag)PITC (Edman)
Target Amines Primary (OPA) + Secondary (FMOC)Primary + SecondaryPrimary + Secondary
Derivative Stability Low (OPA < 15 mins) to High (FMOC)Very High (1 week at RT)High (Days frozen)
Detection Mode Fluorescence (High Sens) / UVFluorescence / UVUV (254 nm)
LOD (Sensitivity) < 1 pmol (Femtomole range)< 1 pmol (Femtomole range)~1-5 pmol
Reaction Time Real-time (In-needle)10 mins (Batch mode)20-30 mins (Batch mode)
Byproducts FMOC-OH requires removal/separationAMQ (Resolved from peaks)Volatile byproducts
Automation Excellent (Online mixing)Good (Pre-heating required)Moderate (Complex steps)
Cost per Sample LowHigh (Proprietary kit)Low

Experimental Protocols

Protocol A: High-Stability Analysis (AQC Method)

Best for: Complex biological matrices, GMP release testing, and when re-injection might be necessary.

The "Self-Validating" Principle: The AQC reaction generates specific byproducts (AMQ and Bis-urea). The presence of these peaks in your chromatogram confirms the reagent was active and added, acting as an internal quality control.

Workflow:

  • Sample Prep: Dilute sample (10 µL) with Borate Buffer (70 µL, pH 8.8) .

    • Why: High pH is required to deprotonate the amine group, making it nucleophilic enough to attack the AQC carbamate.

  • Reagent Addition: Add AQC Reagent (20 µL) dissolved in Acetonitrile.

    • Critical: Vortex immediately.[3] The half-life of AQC in water is short (<1 min). Rapid mixing ensures the amine reaction outcompetes hydrolysis.

  • Incubation: Heat at 55°C for 10 minutes .

    • Why: This drives the conversion of Tyrosine mono-derivatives to the stable bis-derivative, ensuring a single peak for Tyr.

  • Analysis: Inject 1 µL onto C18 column (Mobile phase: Acetate/Phosphate buffer + ACN gradient).

Protocol B: High-Throughput Automation (OPA/FMOC Method)

Best for: Large sample sets (e.g., food/feed analysis) where speed is paramount.

The "Self-Validating" Principle: Because OPA derivatives degrade rapidly, the validity of the data relies on precise timing. The "control" here is the robotic consistency of the autosampler.

Workflow (Programmed via Autosampler):

  • Draw: Autosampler draws Borate Buffer (pH 10.2) .

  • Draw: Autosampler draws Sample .

  • Mix: Mix in loop/vial.

  • Draw: Autosampler draws OPA Reagent (containing 3-mercaptopropionic acid).

  • Wait: Hold for exactly 0.5 - 1.0 minutes .

    • Why: OPA reaction is instantaneous; waiting too long causes degradation.

  • Inject: Inject onto column.

  • (Optional Step for Secondary Amines): If analyzing Proline, the injector performs a second draw with FMOC-Cl after the OPA step, incubates, and then injects.

Workflow Logic Diagram

ExperimentalWorkflow Start Start: Sample Hydrolysate Decision Select Method Start->Decision AQC_Buff Add Borate Buffer (pH 8.8) Decision->AQC_Buff Stability/Sec. Amines OPA_Buff Add Borate Buffer (pH >10) Decision->OPA_Buff Speed/Prim. Amines AQC_Add Add AQC Reagent VORTEX IMMEDIATELY AQC_Buff->AQC_Add AQC_Heat Incubate 55°C (10 min) (Converts Tyr side-products) AQC_Add->AQC_Heat AQC_Inj Inject (Stable for 1 week) AQC_Heat->AQC_Inj OPA_Add Add OPA/Thiol OPA_Buff->OPA_Add OPA_Wait Wait 1.0 min (Strict Timing) OPA_Add->OPA_Wait OPA_Sec Secondary Amines needed? OPA_Wait->OPA_Sec FMOC_Add Add FMOC-Cl OPA_Sec->FMOC_Add Yes OPA_Inj Inject Immediately (Unstable Derivative) OPA_Sec->OPA_Inj No FMOC_Add->OPA_Inj

Figure 2: Decision tree and workflow for AQC vs. OPA/FMOC protocols.

Expert Insights & Troubleshooting

The pH Trap

The most common failure mode in amino acid analysis is incorrect pH buffering.

  • Mechanism: The amino group must be unprotonated (

    
    ) to react. If the sample is an acid hydrolysate (dissolved in HCl), it is highly acidic.
    
  • Solution: You must verify that the addition of the borate buffer actually neutralizes the acid.

  • Self-Validation: Use a pH strip on a "dummy" sample (sample + buffer mix) to ensure the pH is >8.2 before adding the reagent. If pH < 8, the reaction efficiency drops to near zero.

The "Ghost" Peaks
  • FMOC: Excess FMOC hydrolyzes to FMOC-OH (fluorescent). If your gradient is not optimized, this huge peak can co-elute with late-eluting amino acids.

  • AQC: The AMQ byproduct elutes early. Do not mistake it for an amino acid. It serves as a system suitability check—if the AMQ peak is absent, the reagent has degraded (hydrolyzed) in the vial before use.

Matrix Interference

Salts and buffers in the sample can quench fluorescence or alter reaction kinetics.

  • Recommendation: Always use an internal standard (e.g., Norvaline or Norleucine) added before derivatization. If the internal standard recovery is low (<90%), your matrix is inhibiting the derivatization reaction.

References

  • Waters Corporation. (1993). Derivatization of Amino Acids Using Waters AccQ[2]•Tag Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2024). Automated Amino Acid Analysis using OPA and FMOC. Agilent Application Notes. Retrieved from [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131. Retrieved from [Link]

Sources

Validation

Comparative Guide: Biological Activity of 3-Amino-5-methylhexane-1,2-diol Stereoisomers

The following technical guide provides an in-depth comparison of the stereoisomers of 3-Amino-5-methylhexane-1,2-diol , a critical structural scaffold in the development of aminopeptidase inhibitors and transition-state...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the stereoisomers of 3-Amino-5-methylhexane-1,2-diol , a critical structural scaffold in the development of aminopeptidase inhibitors and transition-state mimetics.

Executive Summary & Structural Context

3-Amino-5-methylhexane-1,2-diol is a vicinal amino-diol derived from the leucine backbone. It represents the reduced form of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) , the pharmacophoric core of the potent aminopeptidase inhibitor Amastatin .

In drug discovery, this scaffold is utilized as a transition-state isostere . The 1,2-diol moiety mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by metalloproteases. While the carboxylic acid derivatives (like Amastatin) are generally more potent due to superior zinc chelation, the diol variants serve as vital mechanistic probes to determine the spatial requirements of the enzyme's active site (specifically the S1 and S1' pockets).

Key Isomer Identification

The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. Biological activity is highly stereospecific.

Isomer ConfigurationRelationship to AmastatinBiological Relevance
(2S, 3R) Eutomer (Active Core) Matches the configuration of natural Amastatin. Exhibits highest affinity for Leucine Aminopeptidase (LAP).
(2S, 3S) DiastereomerSignificantly reduced activity (10-100x lower Ki). Used as a negative control.
(2R, 3S) Enantiomer of ActiveGenerally inactive; steric clash in the active site.
(2R, 3R) DiastereomerGenerally inactive.

Biological Activity & Mechanism of Action[1]

Mechanism: Transition State Mimicry

The biological activity of 3-Amino-5-methylhexane-1,2-diol stems from its ability to mimic the tetrahedral transition state of peptide hydrolysis.

  • Substrate Mimicry: The isobutyl side chain (5-methylhexane) occupies the hydrophobic S1 pocket, typically reserved for Leucine residues.

  • Zinc Coordination: In metalloproteases (e.g., LAP, Aminopeptidase N), the catalytic Zinc ion (

    
    ) activates the water molecule for hydrolysis. The vicinal hydroxyl groups (1,2-diol) of the inhibitor coordinate with the Zinc ion, displacing the catalytic water or stabilizing the enzyme-inhibitor complex, thereby blocking catalysis.
    
Comparative Efficacy (SAR Analysis)

The following table summarizes the structure-activity relationship (SAR) comparing the Diol scaffold to its oxidized Acid counterpart (Amastatin core).

Feature3-Amino-5-methylhexane-1,2-diol 3-Amino-2-hydroxy-5-methylhexanoic Acid (Amastatin Core)
C1 Functional Group Hydroxyl (-CH2OH)Carboxylic Acid (-COOH)
Zinc Binding Mode Bidentate (weak) via diol oxygensTridentate/Bidentate (strong) via OH and COOH
Inhibition Constant (Ki) Micromolar range (

)
Nanomolar range (

)
Primary Utility Mechanistic Probe / HIV Protease IsosterePotent Inhibitor / Drug Lead

Insight: The reduction of the carboxylate to an alcohol (Diol) typically results in a loss of potency against metalloproteases because the anionic carboxylate is a superior ligand for the cationic Zinc active site compared to the neutral alcohol. However, the Diol is crucial for designing inhibitors for Aspartyl Proteases (e.g., HIV Protease, Renin), where the hydroxyl group mimics the transition state without requiring metal chelation.

Experimental Protocols

Enzyme Inhibition Assay (Leucine Aminopeptidase)

This protocol validates the inhibitory potential of the stereoisomers.

Reagents:

  • Enzyme: Cytosolic Leucine Aminopeptidase (LAP) from porcine kidney (Sigma-Aldrich).

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl2 (activator).

Workflow:

  • Preparation: Dissolve stereoisomers in DMSO to create 10 mM stock solutions.

  • Incubation: Mix 10

    
    L of inhibitor (various concentrations) with 80 
    
    
    
    L of enzyme solution in buffer. Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Initiation: Add 10

    
    L of 2 mM L-Leu-pNA substrate.
    
  • Measurement: Monitor the release of p-nitroaniline continuously at 405 nm for 10 minutes using a microplate reader.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    and calculate
    
    
    using the Cheng-Prusoff equation.
Synthesis of (2S,3R)-3-Amino-5-methylhexane-1,2-diol

Objective: Stereoselective synthesis from L-Leucine.

  • Starting Material: N-Boc-L-Leucinal (Aldehyde derived from L-Leucine).

  • Cyanohydrin Formation: React N-Boc-L-Leucinal with TMSCN/ZnI2 to generate the cyanohydrin. The diastereoselectivity (syn vs anti) is controlled by the Lewis acid.

  • Hydrolysis & Reduction: Acid hydrolysis of the nitrile to the hydroxy-acid (Amastatin core), followed by selective reduction of the carboxylic acid using Borane-DMS (BH3·SMe2) or LiAlH4 to yield the 1,2-diol.

  • Purification: Separate diastereomers using chiral HPLC (Chiralpak AD-H column) if stereocontrol is incomplete.

Visualization of Signaling & Inhibition Logic

The following diagram illustrates the competitive inhibition mechanism and the stereochemical logic distinguishing the active (2S,3R) isomer from the inactive (2S,3S) form.

G cluster_enzyme Leucine Aminopeptidase (LAP) Active Site cluster_isomers Stereoisomers of 3-Amino-5-methylhexane-1,2-diol S1_Pocket S1 Hydrophobic Pocket (Target: Leucine Side Chain) Zn_Site Zinc Ion (Zn2+) (Catalytic Center) Iso_Active (2S, 3R)-Isomer (Eutomer) Iso_Active->S1_Pocket Isobutyl fits perfectly (S-configuration at C3) Iso_Active->Zn_Site OH groups coordinate Zn (R-configuration at C2) Inhibition Potent Inhibition (Transition State Mimicry) Iso_Active->Inhibition Iso_Inactive (2S, 3S)-Isomer (Distomer) Iso_Inactive->S1_Pocket Fits (S-configuration) Iso_Inactive->Zn_Site Steric Clash / Poor Chelation (S-configuration at C2) No_Inhibition Weak/No Inhibition Iso_Inactive->No_Inhibition

Caption: Stereochemical logic of LAP inhibition. The (2S,3R) isomer aligns correctly with the Zinc catalytic center and S1 pocket, while the (2S,3S) isomer suffers from steric mismatch at the C2 hydroxyl position.

References

  • Rich, D. H., et al. (1984). "Inhibition of Leucine Aminopeptidase by Amastatin and Bestatin Analogues." Journal of Medicinal Chemistry.

  • Aoyagi, T., et al. (1978). "Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes." The Journal of Antibiotics.

  • Nishizawa, R., et al. (1977). "Synthesis and Structure-Activity Relationships of Bestatin Analogues." Journal of Medicinal Chemistry.

  • PubChem. (2024).[1] "(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (Amastatin Core)." National Library of Medicine.

  • Sigma-Aldrich. (2024). "Leucine Aminopeptidase Enzymatic Assay Protocol." Merck.

Sources

Comparative

Analytical Cross-Validation Guide: Novel Compound Characterization

Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist The Orthogonal Imperative In the development of novel chemical entities (NCEs), the "single-method" approach is a relic of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist

The Orthogonal Imperative

In the development of novel chemical entities (NCEs), the "single-method" approach is a relic of the past that introduces unacceptable risk. As a Senior Application Scientist, I have witnessed late-stage failures stem not from poor biology, but from "analytical blind spots"—where a compound believed to be 99% pure by HPLC-UV was actually 85% pure due to non-chromophoric salts, trapped solvents, or aggregates.

This guide moves beyond basic validation. It details the Cross-Validation of Analytical Results , a rigorous system where orthogonal physics (magnetic resonance vs. chromatography vs. mass spectrometry) are pitted against each other to reveal the absolute truth of a sample.

The Core Philosophy: Triangulation

We do not "confirm" results; we challenge them. If Method A (Separation) and Method B (Spectroscopy) disagree, the discrepancy is not an error—it is a data point revealing hidden complexity.

Strategic Framework: Purity Assessment

The Conflict: Relative (HPLC) vs. Absolute (qNMR)

The industry standard, HPLC-UV, is a relative method. It assumes that the area under the curve (AUC) correlates perfectly with mass. This assumption fails when:

  • Impurities have different extinction coefficients (Response Factors) than the main peak.

  • Impurities lack a chromophore (e.g., inorganic salts, aliphatic precursors).

  • The sample contains significant residual solvent or water.

Quantitative NMR (qNMR) is an absolute primary method.[1][2] The signal intensity depends only on the number of nuclei (molar ratio), making it independent of optical properties.

Comparative Data: The "Hidden Impurity" Scenario

The following table illustrates a typical cross-validation discrepancy for a fictional NCE, "Resilamide."

ParameterMethod A: UHPLC-UV (254 nm)Method B: 1H-qNMR (Internal Std)Interpretation of Discrepancy
Purity Value 99.4% (Area %) 94.2% (Weight %) CRITICAL GAP (5.2%)
Detection Basis UV Absorption (Chromophore)Nuclear Spin (Molar Ratio)HPLC missed non-UV active mass.
Impurity A 0.4%0.5%Good correlation; impurity is UV-active.
Impurity B Not Detected3.1%Impurity B is likely an aliphatic precursor or salt.
Solvents Not Detected1.8% (DMSO/Water)Solvents do not elute/absorb in standard HPLC.
Conclusion False Positive for Purity True Potency Value Use qNMR for assay assignment; HPLC for trace impurity tracking.

Experimental Protocols

To replicate this cross-validation, you must execute the following protocols. These are designed to be self-validating.

Protocol A: High-Precision qNMR (The Truth Serum)

Objective: Determine absolute purity with <1% uncertainty.

  • Internal Standard (IS) Selection:

    • Choose a Traceable CRM (Certified Reference Material) (e.g., Maleic Acid, TCNB).

    • Requirement: IS signals must not overlap with "Resilamide."

    • Solubility: Analyte and IS must fully dissolve in the deuterated solvent.

  • Sample Preparation (Gravimetric):

    • Weigh 10–20 mg of Analyte and 5–10 mg of IS into the same vial using a micro-balance (readability 0.001 mg).

    • Critical: Do not rely on volumetric additions. Mass ratios are absolute.

  • Acquisition Parameters (The "5xT1" Rule):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Determine T1 (longitudinal relaxation time) of the slowest proton. Set d1 ≥ 5 × T1 (typically 30–60 seconds). Failure here leads to integration errors.

    • Scans (ns): Minimum 16 (for S/N > 150:1).

    • Spectral Width: Broad enough to capture all satellites (typically 20 ppm).

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails at base of peaks).

    • Baseline correction: Polynomial or Spline.

    • Integration: Define regions manually.

Protocol B: Orthogonal HPLC-MS/UV

Objective: Identify the "Ghost" Impurities found in qNMR.

  • Column Selection: C18 (Reverse Phase) is standard, but for orthogonal validation, use Phenyl-Hexyl or HILIC to shift selectivity.

  • Dual Detection:

    • Detector A: PDA (190–400 nm).

    • Detector B: QDa or Single Quad MS (ESI+ and ESI-).

    • Why? If qNMR shows an impurity that HPLC-UV misses, the MS Total Ion Chromatogram (TIC) will often reveal it (if ionizable).

  • Gradient: Run a "Ballistic Gradient" (5% to 95% B in 10 mins) followed by an isocratic hold to flush highly retained species.

Visualizing the Logic

The following diagrams illustrate the decision-making process when cross-validating novel compounds.

Diagram 1: The Purity Cross-Validation Workflow

This flowchart guides you through reconciling HPLC and qNMR data.

PurityValidation Start Novel Compound Synthesis HPLC Method A: HPLC-UV (Area %) Start->HPLC qNMR Method B: qNMR (Weight %) Start->qNMR Compare Compare Results HPLC->Compare qNMR->Compare Match Values Match (< 1.0% diff) Compare->Match Yes Mismatch Mismatch (> 1.0% diff) Compare->Mismatch No Final Validated Certificate of Analysis Match->Final Investigate Investigate Difference Mismatch->Investigate Case1 qNMR < HPLC (Hidden Mass) Investigate->Case1 Case2 qNMR > HPLC (UV-Active Impurity) Investigate->Case2 Action1 Check Solvents (GC) Check Inorganics (ROI/TGA) Case1->Action1 Action2 Recalculate HPLC Response Factors Case2->Action2 Action1->Final Action2->Final

Caption: Decision matrix for reconciling discrepancies between Chromatographic (Relative) and Magnetic Resonance (Absolute) purity methods.

Diagram 2: Structural Elucidation Triangulation

How to confirm identity when isomers are possible.

StructureElucidation Unknown Unknown Structure HRMS HRMS (Q-TOF) Formula Confirmation Unknown->HRMS NMR2D 2D NMR (HSQC/HMBC) Connectivity Unknown->NMR2D XRD Single Crystal XRD Stereochemistry Unknown->XRD If solid Result1 Elemental Comp (C, H, N...) HRMS->Result1 Result2 Planar Structure (Regio-isomers) NMR2D->Result2 Result3 Absolute Config (R vs S) XRD->Result3 Consensus Definitive Structure Assignment Result1->Consensus Result2->Consensus Result3->Consensus

Caption: The "Triangulation" workflow combining Mass, Connectivity, and Spatial arrangement for unambiguous identification.

Critical Analysis: The Limits of Orthogonality

Even orthogonal methods have shared blind spots.

  • The "Invisible" Trap: If a compound contains inorganic salts (NaCl, sulfates), neither HPLC-UV nor 1H-NMR will detect them directly.

    • Solution: Always pair qNMR with Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) for a complete "Mass Balance" calculation.

  • The Solubility Trap: qNMR requires full solubilization. If 5% of your sample is an insoluble polymer, qNMR will analyze the soluble supernatant and report 99% purity, while the bulk is actually 95% pure.

    • Solution: Visual inspection of the NMR tube and comparison of weighed mass vs. calculated molar mass in solution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4] Provides the regulatory framework for specificity and accuracy.[4][5][6] Link

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). The seminal paper on qNMR vs. Chromatography. Link

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). Detailed review of qNMR physics and applications. Link

  • BenchChem Technical Guides. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2025).[1][2][7][8][9] Practical industry comparison of response factors. Link

Sources

Validation

Optimizing the Lattice: A Comparative Guide to Amino Acid Derivatives in Protein Crystallization

Executive Summary Protein crystallization remains the primary bottleneck in structural biology.[1][2][3] When native proteins fail to crystallize, the impediment is often thermodynamic: high conformational entropy of sur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein crystallization remains the primary bottleneck in structural biology.[1][2][3] When native proteins fail to crystallize, the impediment is often thermodynamic: high conformational entropy of surface residues prevents the formation of stable lattice contacts.[3] This guide compares three distinct amino acid derivative strategies—Selenomethionine (SeMet) incorporation , Reductive Alkylation (Lysine Methylation) , and the Arginine/Glutamate additive mix .

While SeMet is primarily a phasing tool, it fundamentally alters the protein's biophysical properties. Reductive alkylation is a "salvage" strategy for recalcitrant proteins, and Arg/Glu mixtures act as non-covalent solubility enhancers. This guide provides the decision-making logic, experimental protocols, and performance data required to select the correct strategy.

The Mechanistic Basis: Surface Entropy Reduction (SER)[4][6]

To crystallize, a protein must overcome the entropic penalty of locking flexible surface residues into a rigid lattice.[4] Long, charged side chains—specifically Lysine (Lys) and Glutamate (Glu) —act as "entropy shields," waving dynamically in solution and sterically hindering crystal packing.[4]

  • The Problem: High surface entropy (

    
    ) opposes the free energy gain (
    
    
    
    ) of lattice formation.
  • The Solution: Modify these residues to reduce their flexibility or change their chemical nature to favor intermolecular contacts.

Decision Matrix: Selecting the Right Derivative

The following decision tree outlines when to deploy each method based on protein behavior.

DecisionMatrix Start Protein Behavior? Aggregates Precipitates/Aggregates at < 2 mg/mL? Start->Aggregates Soluble Soluble (>10 mg/mL) but NO Crystals? Aggregates->Soluble No ArgGlu STRATEGY A: Arg/Glu Mix (Solubility Enhancer) Aggregates->ArgGlu Yes Phasing Phasing Required? Soluble->Phasing Screening Fails Methyl STRATEGY B: Reductive Alkylation (Entropy Reduction) Phasing->Methyl No (Molecular Replacement exists) SeMet STRATEGY C: SeMet Incorporation (Phasing + Hydrophobicity) Phasing->SeMet Yes (MAD/SAD) ArgGlu->Soluble If solubility improves, proceed to screening

Figure 1: Strategic decision pathway for selecting amino acid derivatives. Use Arg/Glu to reach nucleation concentrations; use Methylation to rescue soluble but non-crystallizing targets; use SeMet for phasing or as a hydrophobic variant.

Comparative Analysis of Derivatives

Strategy A: Reductive Alkylation (Lysine Methylation)

This is the "nuclear option" for proteins that are soluble but refuse to crystallize. It chemically converts surface Lysine residues to dimethyl-lysine.

  • Mechanism: The reaction adds two methyl groups to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -amino group of Lysine. This maintains the positive charge (and pI) but eliminates the ability of Lysine to form hydrogen bonds with water. The result is a hydrophobic "patch" that reduces surface entropy and encourages crystal contacts.
    
  • Performance: Large-scale studies by the Midwest Center for Structural Genomics (MCSG) showed a ~6-10% rescue rate for "dead" projects [1].

  • Trade-off: It modifies the surface, potentially interfering with ligand binding if the site is Lys-rich.

Strategy B: Selenomethionine (SeMet)

Standard for de novo phasing, but often overlooked as a crystallization variable.

  • Mechanism: Replaces Sulfur in Methionine with Selenium. Selenium is larger and more polarizable.

  • Crystallization Impact: SeMet proteins are often less soluble than native proteins due to the hydrophobic nature of SeMet. This can actually drive crystallization in conditions where the native protein is too soluble. However, SeMet is oxidation-sensitive, which can introduce heterogeneity.

  • Performance: >90% labeling efficiency is achievable [2], but diffraction quality varies compared to native.

Strategy C: Arginine/Glutamate Mix (The "Super-Additive")

Technically an additive, but functions by modifying the effective solvent environment of amino acids.

  • Mechanism: A 1:1 mixture of L-Arg and L-Glu (50 mM) prevents protein aggregation. Unlike high salt (which screens charges), Arg/Glu interacts with peptide backbones and side chains, acting as a "chemical chaperone" to allow proteins to reach high concentrations without crashing out [3].

  • Performance: Increases maximum solubility by 4-8x for recalcitrant proteins.[5]

Comparative Data Matrix
FeatureReductive AlkylationSeMet IncorporationArg/Glu Mix
Primary Utility Rescue non-crystallizing proteinsPhasing (SAD/MAD)Solubilization
Modification Type Covalent (Surface)Covalent (Core/Surface)Non-covalent (Solvent)
Complexity Moderate (Chemical reaction)High (Cell culture)Low (Buffer addition)
Success Rate (Rescue) ~7% of failed targets [1]Variable (Case dependent)High (for aggregation)
Resolution Impact Often improves (lower B-factors)Neutral to slight decreaseNeutral
Cost Low (<$50 reagents)High (Media/Supplements)Negligible

Experimental Protocols

Protocol 1: Reductive Methylation (The Walter Method)

Based on the optimized MCSG protocol [1].

Reagents:

  • DMAB: Dimethylamine borane complex (1M stock, fresh).

  • Formaldehyde: 1M stock (methanol-free).

  • Quench: 1M Glycine or Ammonium Sulfate.

Workflow:

  • Buffer Exchange: Dialyze protein into 50 mM HEPES pH 7.5, 200 mM NaCl. CRITICAL: No amine buffers (Tris) or DTT (interferes with borane). TCEP is acceptable.

  • Concentration: Adjust protein to 10–15 mg/mL.

  • Reaction:

    • Add 20 µL of 1M DMAB per mL of protein solution.[6]

    • Immediately add 40 µL of 1M Formaldehyde per mL of protein.

    • Incubate at 4°C for 2 hours with gentle rocking.

    • Repeat: Add a second dose of DMAB and Formaldehyde. Incubate 2 more hours.

  • Quench: Add 10 µL of 1M Glycine. Incubate 30 mins.

  • Purification: Run Size Exclusion Chromatography (SEC) to remove reagents and aggregates.

  • Validation: Mass Spec should show +28 Da per Lysine residue.

MethylationWorkflow Step1 Purify Protein (HEPES Buffer) Step2 Add DMAB + Formaldehyde Step1->Step2 Step3 Incubate (4h, 4°C) Step2->Step3 Step4 Quench (Glycine) Step3->Step4 Step5 SEC Polish Step4->Step5

Figure 2: Reductive methylation workflow. The exclusion of amine buffers (Tris) is the critical control point.

Protocol 2: High-Efficiency SeMet Incorporation (Metabolic Inhibition)

For E. coli strains (e.g., BL21) without requiring auxotrophs [2].

Concept: Downregulate methionine biosynthesis using the Lys/Thr/Phe/Leu/Ile/Val feedback loop, forcing the uptake of exogenous SeMet.

Workflow:

  • Culture: Grow cells in M9 minimal media (with glucose/vitamins) at 37°C until OD600 reaches ~0.5.

  • Inhibition Cocktail (Solid addition per Liter):

    • 100 mg: Lysine, Phenylalanine, Threonine.[7][8][9]

    • 50 mg: Isoleucine, Leucine, Valine.[7][8][9]

  • Labeling:

    • Add 60 mg L-Selenomethionine .

  • Induction: Incubate 15 mins to inhibit native Met synthesis, then induce with IPTG.

  • Harvest: Grow for 6–8 hours at reduced temperature (20–25°C) to prevent inclusion bodies.

Protocol 3: Arg/Glu Solubilization Screen

Based on Golovanov et al. [3].[5]

Reagents:

  • Stock: 1.0 M L-Arginine + 1.0 M L-Glutamic Acid (equimolar), pH adjusted to protein buffer pH.

Workflow:

  • Preparation: Add Arg/Glu stock to protein sample to a final concentration of 50 mM .

  • Concentration: Concentrate protein in centrifugal filter.

  • Observation: If protein previously precipitated at 2 mg/mL, attempt to concentrate to 10 mg/mL.

  • Crystallization: Include 50 mM Arg/Glu in the drop solution.

    • Note: Arg/Glu can slow down nucleation. You may need to increase the precipitant concentration (PEG/Salt) in the reservoir by 10–20% compared to standard screens.

References

  • Walter, T. S., et al. (2006).[6] "Lysine methylation as a routine rescue strategy for protein crystallization."[10] Structure, 14(11), 1617-1622.

  • Doublié, S. (1997). "Preparation of selenomethionyl proteins for phase determination." Methods in Enzymology, 276, 523-530.[9]

  • Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society, 126(29), 8933-8939.

  • Derewenda, Z. S. (2004).[1] "Rational protein crystallization by mutational surface engineering." Structure, 12(4), 529-535.[1]

Sources

Comparative

Comparative Analysis of Bio-Based Amino Acid Surfactants: A Technical Guide

Topic: Comparative Analysis of Bio-Based Amino Acid Surfactants Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary The shift from...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Bio-Based Amino Acid Surfactants Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The shift from sulfated surfactants (SLS/SLES) to bio-based amino acid surfactants represents more than a trend in "clean beauty"; it is a fundamental evolution in colloid chemistry. For formulation scientists, these surfactants offer a unique ability to decouple detergency from irritation . Unlike traditional alkyl sulfates, which rely on aggressive protein denaturation for cleaning, amino acid surfactants utilize steric hindrance and charge delocalization to preserve the stratum corneum's integrity while maintaining effective interfacial tension reduction.

This guide provides a rigorous comparative analysis of the three dominant moieties in this class: Sarcosinates , Glutamates , and Glycinates .

Mechanistic Foundation & Synthesis

Amino acid surfactants are anionic surfactants synthesized via the Schotten-Baumann reaction . This pathway couples a fatty acid chloride (hydrophobic tail) with an amino acid (hydrophilic head) in an alkaline medium. The choice of the amino acid head group dictates the surfactant's packing parameter, critical micelle concentration (CMC), and interaction with keratin.

Synthesis Pathway Visualization

The following diagram illustrates the general synthesis workflow, highlighting the critical neutralization step that determines the final salt form (Sodium, Potassium, or TEA).

SynthesisPathway FattyAcid Fatty Acid (Lauric/Myristic/Cocoyl) Chlorination Chlorination (PCl3 or SOCl2) FattyAcid->Chlorination AcylChloride Fatty Acyl Chloride Chlorination->AcylChloride Reaction Schotten-Baumann Reaction (pH 10-12) AcylChloride->Reaction Dropwise Addition AminoAcid Amino Acid (Glycine/Glutamate/Sarcosine) AminoAcid->Reaction Dissolved in Base Neutralization Neutralization (NaOH/KOH) Reaction->Neutralization FinalProduct Amino Acid Surfactant + NaCl (Byproduct) Neutralization->FinalProduct

Caption: General synthesis pathway via Schotten-Baumann condensation. Precise pH control is critical to prevent hydrolysis of the acyl chloride.

Physicochemical Performance Comparison

The following data consolidates experimental values for Sodium Lauroyl Sarcosinate , Sodium Lauroyl Glutamate , and Sodium Cocoyl Glycinate , benchmarked against SLS (Sodium Lauryl Sulfate).

Comparative Data Table
MetricSodium Lauryl Sulfate (SLS)Sodium Lauroyl SarcosinateSodium Lauroyl GlutamateSodium Cocoyl Glycinate
Primary Function High Detergency / IrritantFoaming / Penetration EnhancerMildness / ConditioningHigh Foaming / "Soap-like"
CMC (mM) @ 25°C~8.2 mM~14.6 mM~1.1 mM~12.0 mM
Surface Tension (mN/m)~30-35~30-35~24-28~33-36
Zein Number (mg N/100mL)> 400 (High Irritation)< 100 (Low Irritation)< 50 (Very Low Irritation)< 80 (Low Irritation)
pH Stability Broad (pH 3-11)Mildly Acidic to Alkaline (pH 5-10)Weakly Acidic to Alkaline (pH 5-10)Alkaline Preferred (pH > 6.[1][2]5)
Foam Structure Large, unstable bubblesFlash foam, stableCreamy, dense, small bubbleCreamy, rapid generation

Scientist's Note: The CMC values reveal a critical formulation insight. Sodium Lauroyl Glutamate has a significantly lower CMC (~1.1 mM) compared to Sarcosinates and Glycinates. This indicates it forms micelles at lower concentrations, making it an excellent solubilizer for hydrophobic actives in drug delivery systems, though it may require co-surfactants to boost foam volume.

Biological Compatibility: The Zein Test

The Zein Protein Solubilization Test is the industry-standard in vitro method for predicting surfactant irritation. Zein (corn protein) is insoluble in water but solubilizes in surfactant solutions that denature proteins. A high "Zein Number" correlates directly with high skin irritation potential (e.g., SLS).

Protocol: Zein Solubilization Assay

Objective: Quantify the irritation potential by measuring the mass of Zein protein solubilized by the surfactant.

  • Preparation: Prepare a 10% (w/w) active surfactant solution in deionized water.

  • Addition: Add 2.0g of Zein powder (insoluble) to 40mL of the surfactant solution.

  • Incubation: Agitate at 35°C for 60 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes or filter through a 0.45µm membrane to remove undissolved Zein.

  • Quantification: Analyze the filtrate for Nitrogen content (Kjeldahl method) or dry residue weight.

  • Calculation: Express results as mg Nitrogen/100mL solution.

Zein Test Workflow Visualization

ZeinTest Start Surfactant Solution (10% w/w) AddZein Add Excess Zein Powder (2g per 40mL) Start->AddZein Incubate Incubate & Agitate (60 min @ 35°C) AddZein->Incubate Filter Filtration / Centrifugation (Remove undissolved protein) Incubate->Filter Analyze Analyze Filtrate (Kjeldahl Nitrogen or Dry Mass) Filter->Analyze Result Calculate Zein Number (Correlation: High N = High Irritation) Analyze->Result

Caption: The Zein test effectively screens surfactants for protein denaturation potential, a proxy for skin barrier damage.

Functional Performance: Foaming (Ross-Miles)

While Glutamates are milder, they often lack the "flash foam" consumers associate with cleaning. Glycinates and Sarcosinates are often employed to bridge this gap.

Protocol: Ross-Miles Foam Test (ASTM D1173)

Objective: Measure initial foam height and foam stability over time.[3][4]

  • Setup: Maintain a water jacketed receiver at 49°C (standard) or 25°C.

  • Pour: Place 50mL of surfactant solution in the receiver.

  • Drop: Release 200mL of the same solution from a pipette positioned 90cm above the receiver.

  • Measurement:

    • Record foam height immediately (t=0).

    • Record foam height at t=5 minutes.

  • Analysis:

    • High Initial / High Stability: Sodium Lauroyl Sarcosinate.[1][2][5][6][7]

    • Moderate Initial / High Stability: Sodium Lauroyl Glutamate.[8]

    • High Initial / Low Stability: Sodium Cocoyl Glycinate (unless stabilized).

Selection Guide for Formulators

Choosing the right amino acid surfactant depends on the specific trade-off between foam profile, pH requirement, and mildness.

Decision Matrix

DecisionMatrix Start Select Primary Goal Sensitive Extreme Mildness / Sensitive Skin Start->Sensitive Foam High Foaming / Oily Skin Start->Foam Glutamate Sodium Lauroyl Glutamate (Low Foam, High Conditioning) Sensitive->Glutamate Best for Atopic Skin Glycinate Sodium Cocoyl Glycinate (High Foam, Crisp Feel) Foam->Glycinate Soap-like feel (High pH) Sarcosinate Sodium Lauroyl Sarcosinate (Flash Foam, pH Tolerant) Foam->Sarcosinate Acidic pH compatible (Shampoos)

Caption: Decision tree for selecting the optimal amino acid surfactant based on formulation constraints.

Application Notes
  • Sodium Lauroyl Glutamate: Ideal for facial cleansers for atopic dermatitis. It leaves a "moist" feeling because the glutamic acid residue mimics the skin's Natural Moisturizing Factors (NMF).

  • Sodium Cocoyl Glycinate: The best alternative to traditional soap bars or syndet bars. It provides the "squeaky clean" feel without the high alkalinity damage of true soaps.

  • Sodium Lauroyl Sarcosinate: Frequently used in toothpaste and shampoos due to its high foaming capacity and ability to tolerate lower pH levels (down to pH 5.5) better than glycinates.

References

  • Sodium Lauroyl Sarcosinate vs. Sodium Cocoyl Glycinate. Waycoo Chemical. [Link]

  • Zein Test Protocol (DB-ALM Protocol N° 26). ECVAM. [Link]

  • Ross-Miles Foam Test Method (ASTM D1173). Krüss Scientific. [Link]

  • Equilibrium Surface Tension of Sodium Lauroyl Glycinate. ResearchGate. [Link][9]

Sources

Validation

Comparative analysis of chromatographic techniques for amino alcohol separation.

Executive Summary For pharmaceutical researchers, amino alcohols represent a dual challenge: they are chemically significant (forming the backbone of beta-blockers, sphingolipids, and chiral auxiliaries) yet chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers, amino alcohols represent a dual challenge: they are chemically significant (forming the backbone of beta-blockers, sphingolipids, and chiral auxiliaries) yet chromatographically stubborn. Their high polarity leads to poor retention on C18, while their basicity (pKa 9–10) causes severe peak tailing due to silanol interactions.

The Verdict:

  • Choose HILIC for LC-MS/MS bioanalysis .[1] It offers superior sensitivity (due to high organic desolvation) and retention of polar metabolites without ion-pairing reagents that suppress MS signals.

  • Choose SFC for Chiral Separations and High-Throughput Screening .[2] It is 3–5x faster than HPLC and consumes significantly less solvent, making it the gold standard for enantiomeric excess (ee) determination in drug development.

  • Choose IPC-RPLC for QC/Routine Analysis with UV detection. When MS compatibility is not required, ion-pairing reagents provide the sharpest peak shapes and most robust retention control.

The Physicochemical Challenge

Amino alcohols (e.g., Ephedrine, Metoprolol, Ethanolamine) possess a basic amine group and a polar hydroxyl group. Unlike amino acids, they lack the acidic carboxyl moiety, making them predominantly cationic at neutral/acidic pH.

  • The "Dewetting" Problem: On standard C18 columns, these polar molecules elute near the void volume (

    
    ), preventing separation from matrix interferences.
    
  • The "Tailing" Problem: Positively charged amines interact electrostatically with residual silanols (

    
    ) on the silica support, causing asymmetric peaks (
    
    
    
    ).

Technique 1: Hydrophilic Interaction Chromatography (HILIC)

Best For: Trace analysis, Metabolomics, LC-MS/MS.[1][3]

Mechanism

HILIC creates a "pseudo-normal phase" system. A water-rich layer adsorbs onto the polar stationary phase (Silica, Amide, or Zwitterionic). The amino alcohol partitions between the acetonitrile-rich bulk mobile phase and this stagnant water layer. Retention is driven by hydrophilic partitioning and electrostatic interactions (for charged phases).

Performance Analysis
FeaturePerformanceScientific Rationale
Retention High (

)
Polar analytes "like" the water layer more than the ACN mobile phase.
MS Sensitivity Excellent High % organic (60-95% ACN) enhances desolvation efficiency in ESI source.
Peak Shape GoodHigh buffer concentration (10-20 mM) suppresses ion-exchange interactions.
Equilibration SlowThe water layer takes time to establish; gradient re-equilibration is longer than RPLC.
Validated Protocol: HILIC for Polar Amino Alcohols
  • Column: Amide-bonded or Zwitterionic (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analyte).

    • 1-7 min: 95%

      
       60% B.
      
    • 7-10 min: Re-equilibration at 95% B.

  • Critical Step: Inject samples in 90%+ Acetonitrile. Injecting in water will disrupt the HILIC water layer and cause peak distortion (solvent mismatch).

Technique 2: Ion-Pairing RPLC (IPC-RPLC)

Best For: Quality Control, Impurity Profiling, UV Detection.

Mechanism

Standard RPLC fails because amino alcohols are too polar. In IPC, an amphiphilic reagent (e.g., Heptafluorobutyric acid - HFBA, or Octanesulfonic acid) is added. The hydrophobic tail of the reagent embeds into the C18 stationary phase, while the charged head group forms a neutral ion-pair with the amino alcohol. This "neutral complex" is then retained via hydrophobic interaction.

Performance Analysis
FeaturePerformanceScientific Rationale
Retention TunableConcentration of IP reagent directly controls retention factor (

).
Peak Symmetry Superior IP reagent masks silanols and neutralizes analyte charge, eliminating tailing.
MS Compatibility Poor Non-volatile IP reagents (sulfonates) ruin MS sources; Volatile ones (TFA) suppress ionization.
Robustness HighOnce equilibrated, retention times are extremely stable (ideal for QC).
Validated Protocol: IPC-RPLC for Amino Alcohols
  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Note: HFBA is chosen over TFA because its longer fluorocarbon chain provides stronger retention for small, polar amino alcohols.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Self-Validation: If retention drifts, the column is not fully equilibrated with the IP reagent. Pass at least 20 column volumes of mobile phase before the first injection.

Technique 3: Supercritical Fluid Chromatography (SFC)

Best For: Chiral Separation, Preparative Purification, Green Chemistry.[5]

Mechanism

SFC uses supercritical


 (low viscosity, high diffusivity) mixed with a polar modifier (Methanol). For amino alcohols, a basic additive (Isopropylamine or Diethylamine) is mandatory. The additive suppresses the ionization of the analyte, allowing it to interact with the Chiral Stationary Phase (CSP) without non-specific binding.
Performance Analysis
FeaturePerformanceScientific Rationale
Speed Fastest High diffusivity of

allows high flow rates without backpressure limitations.
Chiral Selectivity High Specific CSPs (Amylose/Cellulose) work exceptionally well in SFC mode.
Solvent Cost LowMain mobile phase is

; significantly cheaper/greener than ACN/MeOH.
Solubility ModerateVery polar amino alcohols may require high % modifier (20-40%).
Validated Protocol: Chiral SFC Screening
  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., IG or AD-H), 4.6 x 150 mm.

  • Mobile Phase:

    
     / Methanol (containing 0.2% Isopropylamine).
    
  • Conditions:

    • Backpressure (BPR): 120 bar (ensures supercritical state).

    • Temperature: 40°C.[6]

    • Gradient: 5% to 40% Modifier over 5 minutes.

  • Why the Additive? Without the amine additive, amino alcohols will adsorb irreversibly to the stationary phase or elute as broad smears.

Comparative Data & Decision Logic

Quantitative Comparison Matrix
MetricHILICIPC-RPLCSFC
Typical Efficiency (

)
~150,000/m~120,000/m~200,000/m
Analysis Time 10-15 min15-25 min3-5 min
LOD (MS Detection) Low (pg/mL) High (ng/mL)Moderate
Solvent Consumption High (ACN)Moderate (Water/ACN)Low (

)
Method Development Complex (Phase selection)Moderate (Conc.[7][8] optimization)Fast (Column screening)
Decision Logic: Which Path to Take?

DecisionTree Start Start: Amino Alcohol Separation IsChiral Is Chiral Separation Required? Start->IsChiral Detection Detection Method? IsChiral->Detection No (Achiral) SFC Technique: SFC (Amylose/Cellulose + Amine) IsChiral->SFC Yes (Enantiomers) Polarity Analyte Polarity (LogP)? Detection->Polarity UV / PDA HILIC Technique: HILIC (Amide/Si Column) Detection->HILIC Mass Spec (MS/MS) IPC Technique: IPC-RPLC (C18 + HFBA/Sulfonate) Polarity->IPC Very Polar (LogP < -1) StdRPLC Technique: High pH RPLC (Hybrid C18, pH 10) Polarity->StdRPLC Moderately Polar (LogP > 0)

Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on analyte chirality and detection requirements.

Mechanistic Visualization

Understanding why HILIC works for these compounds is crucial for troubleshooting.

HILIC_Mechanism cluster_SP Stationary Phase Surface SP Polar Ligand (Amide/Silica) Water-Rich Layer (Stagnant) ACN-Rich Layer (Mobile) Note Retention increases as Water layer thickness increases (Higher % Organic in Mobile Phase) Analyte Amino Alcohol (+) Analyte->SP:h Partitioning (Major Mechanism) Analyte->SP:n Electrostatic Interaction

Figure 2: The HILIC Partitioning Mechanism.[8] Retention is driven by the analyte partitioning into the stagnant water layer adsorbed on the polar surface.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Link

  • Thermo Fisher Scientific. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.[9] Link

  • Vertex AI Search. (2025). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Link

Sources

Comparative

Technical Guide: Mechanism of Action Validation for NAD-720 (Novel Amino Diol)

Comparative Analysis & Experimental Protocols Executive Summary This guide outlines the validation framework for NAD-720 , a novel amino diol immunomodulator designed to overcome the safety limitations of first-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Protocols

Executive Summary

This guide outlines the validation framework for NAD-720 , a novel amino diol immunomodulator designed to overcome the safety limitations of first-generation sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod (FTY720).

While FTY720 established the efficacy of the amino diol warhead in multiple sclerosis (MS), its non-selective affinity for S1P3 is linked to bradycardia and atrioventricular block. NAD-720 retains the amino diol "pro-drug" motif—requiring in vivo phosphorylation by Sphingosine Kinase 2 (SphK2)—but utilizes a modified lipophilic tail to ensure high selectivity for S1P1 and S1P5 , effectively sparing S1P3.

This document details the experimental logic required to validate this mechanism, proving:

  • Metabolic Competence: Efficient phosphorylation by SphK2.

  • Functional Selectivity: Agonist activity at S1P1 vs. S1P3.

  • Mechanism of Action: Receptor internalization and degradation (Functional Antagonism).[1][2][3]

Mechanistic Architecture

The amino diol motif acts as a "Trojan Horse." Unlike direct agonists (e.g., Siponimod), NAD-720 enters the cell as an inactive substrate. It is recognized by Sphingosine Kinase 2 (SphK2) , which phosphorylates the primary hydroxyl group.[4][5] This active metabolite (NAD-720-P) is then exported to the extracellular space where it binds S1P receptors.

Crucially, binding to S1P1 induces receptor internalization (endocytosis) and subsequent ubiquitin-mediated degradation. This removes the receptor from the lymphocyte surface, rendering the cell blind to the S1P gradient required for egress from lymph nodes (Lymphopenia).

Diagram 1: Mechanism of Action (The "Trojan Horse" Pathway)

This diagram illustrates the conversion of the pro-drug NAD-720 to its active phosphate form and the subsequent functional antagonism of the S1P1 receptor.

MoA_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_extracellular NAD NAD-720 (Inactive Pro-drug) SphK2 Sphingosine Kinase 2 NAD->SphK2 Substrate Binding NADP NAD-720-P (Active Metabolite) SphK2->NADP Phosphorylation Transporter SPNS2 Transporter NADP->Transporter Export Degradation Ubiquitin/Lysosomal Degradation S1P1 S1P1 Receptor (Surface) S1P1->Degradation Internalization (Functional Antagonism) NADP_Ext NAD-720-P (Ligand) Transporter->NADP_Ext NADP_Ext->S1P1 High Affinity Binding

Caption: NAD-720 requires intracellular phosphorylation by SphK2 before export via SPNS2 to bind S1P1, triggering receptor internalization.

Comparative Performance Data

The following data summarizes the target profile of NAD-720 compared to the industry standard (Fingolimod) and a direct agonist (Siponimod).

FeatureFingolimod (FTY720)NAD-720 (Novel)Siponimod (BAF312)
Drug Class Pro-drug (Amino Diol)Pro-drug (Amino Diol)Active Drug
Activation Requirement Phosphorylation (SphK2)Phosphorylation (SphK2)None
S1P1 EC50 (Potency) ~0.3 nM~0.15 nM ~0.4 nM
S1P3 EC50 (Cardiac Risk) ~3.0 nM (Potent)>10,000 nM (Inactive) >10,000 nM
Half-Life (Human) 6–9 Days (Slow Washout)18–24 Hours (Tunable) ~30 Hours
CNS Penetration HighHigh Moderate

Analysis: NAD-720 retains the high CNS penetration associated with amino diol pro-drugs but eliminates the S1P3 activity responsible for bradycardia, matching the safety profile of second-generation direct agonists.

Experimental Validation Protocols

To validate NAD-720, we must prove it acts via the mechanism described above. The following protocols are "self-validating," meaning they include internal controls to distinguish between artifacts and true pharmacological effects.

Protocol A: S1P1 Receptor Internalization Assay (The "Gold Standard")

This assay visualizes the functional antagonism. We use HEK293 cells stably expressing S1P1-GFP .[6]

Objective: Quantify the removal of S1P1 from the cell surface upon treatment with NAD-720-P (the active metabolite).

Reagents:

  • HEK293-S1P1-GFP Cell Line (ThermoFisher or similar).

  • Assay Buffer: HBSS + 20mM HEPES + 0.1% Fatty Acid-Free BSA.

  • Cycloheximide (Protein synthesis inhibitor).

  • Hoechst 33342 (Nuclear stain).

Step-by-Step Workflow:

  • Seeding: Plate HEK293-S1P1-GFP cells in a 96-well glass-bottom plate (black wall) at 15,000 cells/well. Incubate 24h.

  • Starvation: Replace media with serum-free media for 2 hours to remove endogenous S1P lipids.

  • Pre-treatment (Critical Control): Add Cycloheximide (10 µg/mL) 30 mins prior to assay.

    • Why? This stops the synthesis of new GFP-receptor, ensuring that any loss of fluorescence at the membrane is due to internalization, not stopped production.

  • Compound Addition:

    • Add NAD-720-P (Active form) at varying concentrations (0.1 nM – 1 µM).

    • Control 1: Vehicle (DMSO).

    • Control 2: FTY720-P (Positive Control).

    • Control 3: NAD-720 (Pro-drug form). Note: This should show NO activity in this short timeframe if the cells lack sufficient SphK2 or export capacity, validating the pro-drug status.

  • Incubation: Incubate for 45 minutes at 37°C.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 10 mins. Wash 3x with PBS.

  • Imaging: Acquire images on a High-Content Imager (e.g., Opera Phenix). Quantify "Granularity" or "Cytoplasmic Intensity" vs "Membrane Intensity."

Diagram 2: Experimental Workflow (Internalization Assay)

Assay_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase (45 min) cluster_readout Readout & Analysis Step1 Seed S1P1-GFP Cells (Serum Starve 2h) Step2 Add Cycloheximide (Stop Synthesis) Step1->Step2 Treat1 Vehicle (Negative) Step2->Treat1 Treat2 NAD-720-P (Active) Step2->Treat2 Treat3 NAD-720 (Pro-drug) Step2->Treat3 Fix Fixation (4% PFA) Treat1->Fix Treat2->Fix Treat3->Fix Image High-Content Imaging (Confocal) Fix->Image Result Quantify Membrane vs. Cytosolic GFP Ratio Image->Result

Caption: Workflow for S1P1-GFP internalization. Cycloheximide ensures signal specificity.

Protocol B: Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Objective: Confirm that NAD-720 is a specific substrate for SphK2 (and not SphK1, which is less relevant for this therapeutic class).

Methodology:

  • Enzyme Source: Recombinant human SphK1 and SphK2 (commercially available).

  • Reaction: Incubate NAD-720 (10 µM) with [γ-32P]ATP (10 µCi) and Enzyme in kinase buffer (20 mM Tris-HCl, 10 mM MgCl2).

  • Separation: Extract lipids using Butanol/Acetic Acid. Separate via Thin Layer Chromatography (TLC) or HPLC.

  • Detection: Autoradiography or Mass Spectrometry (LC-MS/MS).

  • Success Criteria: NAD-720 should show high conversion (>50%) with SphK2 and negligible conversion (<5%) with SphK1.

References
  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[4][7][8] Journal of Biological Chemistry.

  • Gergely, P., et al. (2012). "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate." British Journal of Pharmacology.

  • Thermo Fisher Scientific. "S1P1 Receptor Redistribution Assay - Instructions." Thermo Fisher User Manuals.

  • Huwiler, A., & Zangemeister-Wittke, U. (2018). "The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives." Pharmacology & Therapeutics.

  • Sensken, S. C., et al. (2008). "In vitro and in vivo characterization of the phosphorylation of the immunomodulator FTY720." Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Amino-5-methylhexane-1,2-diol

Executive Summary & Hazard Profile 3-Amino-5-methylhexane-1,2-diol is a functionalized aliphatic amine often utilized as a chiral building block in the synthesis of protease inhibitors and peptidomimetics. Its dual funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

3-Amino-5-methylhexane-1,2-diol is a functionalized aliphatic amine often utilized as a chiral building block in the synthesis of protease inhibitors and peptidomimetics. Its dual functionality—containing both a basic primary amine and a polar diol moiety—dictates its specific disposal requirements.

Unlike simple organic solvents, this compound presents a corrosivity hazard and a reactivity risk if improperly commingled. This guide outlines the operational protocols for the safe sequestration, packaging, and disposal of this compound, moving beyond generic advice to specific chemical logic.

Chemical Hazard Classification
PropertyClassificationOperational Implication
Functionality Aliphatic Amino-DiolBasic pH (typically 10-12 in solution).
Primary Hazard Corrosive (Cat 1B) Causes severe skin burns and eye damage.[1][2]
Reactivity Incompatible with Acids/OxidizersExothermic reaction with acids; potential NOx formation with strong oxidizers.
Physical State Viscous Liquid or Waxy SolidMay adhere to container walls; requires solvent rinsing for complete removal.
Solubility AmphiphilicSoluble in water and alcohols; do NOT dispose of via sink/drain.

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization. The most common safety failure with amino-alcohols is accidental mixing with acidic waste streams, leading to rapid heat generation and container over-pressurization.

The Segregation Logic (The "Why")
  • Avoid Acid Streams: Mixing this amine with acid waste (e.g., HCl, H₂SO₄) creates an exothermic neutralization reaction. In a closed waste drum, this heat can vaporize volatile solvents, causing drum bulging or rupture.

  • Avoid Oxidizers: Amines can react with strong oxidizers (e.g., peroxides, permanganates) to form unstable intermediates or toxic nitrogen oxides.

Decision Workflow: Segregation & Packaging

The following logic gate ensures the waste is routed to the correct stream.

WasteSegregation Start Waste: 3-Amino-5-methylhexane-1,2-diol CheckState Physical State Check Start->CheckState SolidWaste Solid / Waxy Residue CheckState->SolidWaste Solid LiquidSoln Liquid Solution CheckState->LiquidSoln Liquid StreamA Stream A: Solid Hazardous Waste (Trace-Contaminated Debris) SolidWaste->StreamA Gloves/Wipes/Small Amt StreamB Stream B: Basic Organic Waste (High BTU Incineration) SolidWaste->StreamB Bulk Chemical IsPure Pure Substance? LiquidSoln->IsPure CheckpH Check pH / Co-Solvents IsAcidic Contains Acids? CheckpH->IsAcidic IsPure->CheckpH No (Reaction Mixture) IsPure->StreamB Yes (Pure/Solvent Mix) IsAcidic->StreamB No (Basic/Neutral) StreamC Stream C: Neutralize First (Consult EHS) IsAcidic->StreamC Yes (Exotherm Risk)

Figure 1: Decision tree for segregating amino-diol waste to prevent incompatible mixing.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Secure the chemical in a container compatible with alkaline organic bases.

  • Select Container: Use High-Density Polyethylene (HDPE) containers.

    • Reasoning: While glass is chemically resistant, alkaline solutions can etch ground glass joints over time, causing lids to seize. HDPE is impact-resistant and chemically inert to aliphatic amines.

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields:

      • Chemical Name: "3-Amino-5-methylhexane-1,2-diol Solution"

      • Hazard Checkbox: "Corrosive" (and "Flammable" if in organic solvent).

      • pH: Mark as "Basic" or "pH > 10".

  • Rinsing (Empty Containers):

    • If the original reagent bottle is empty, triple-rinse with a suitable solvent (e.g., Ethanol or Methanol).

    • Crucial: Pour the rinsate into the Basic Organic Waste container. Do not pour rinsate down the drain.

    • Deface the label of the empty, rinsed bottle and discard as standard glass trash (unless local regulations require "P-listed" handling, which is rare for this specific class, but verify local codes).

Phase 2: Waste Stream Hand-off

Objective: Transfer to facility management for incineration.

  • Preferred Method: Fuel Blending / Incineration.

    • Mechanism:[3][4] High-temperature incineration (cement kiln or dedicated hazardous waste combustor) is the only method that guarantees the destruction of the carbon-nitrogen bonds, preventing environmental release.

  • RCRA Waste Codes (USA):

    • D002: Corrosive (if pH > 12.5 or liquid corrodes steel).

    • D001: Ignitable (if dissolved in flammable solvents like MeOH/EtOH).

    • None: If the substance is pure, solid, and not specifically listed, it may technically be "Non-RCRA Regulated" but must still be treated as chemical waste due to aquatic toxicity and EHS best practices. Never assume it is regular trash.

Emergency Procedures: Spills

Because 3-Amino-5-methylhexane-1,2-diol is likely viscous and sticky, physical removal is as important as chemical neutralization.

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (If >100mL or Aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Snake PPE->Contain Clean 4. Physical Removal Scoop Viscous Material Contain->Clean Decon 5. Decontamination Wipe with Dilute Acetic Acid Clean->Decon Disposal 6. Bag & Tag Dispose as Hazardous Debris Decon->Disposal

Figure 2: Sequential workflow for managing spills of viscous amino-diols.

Detailed Decontamination Step: After physically removing the bulk material with absorbent pads, the surface will remain slippery and basic.

  • Apply a mild acid solution (e.g., 5% Acetic Acid or Citric Acid) to the area.

  • Why? This converts the residual amine into a water-soluble ammonium salt.

  • Wipe clean with water.[2][5]

  • Test surface pH with litmus paper to ensure neutrality (pH 6-8) before reopening the area.

References & Regulatory Grounding[7]

The protocols above are synthesized from standard safety practices for organic amines and RCRA regulations.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press.

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding D002 Corrosivity).

  • PubChem. Compound Summary for 3-Amino-1,2-propanediol (Structural Analog). (Used for functional group hazard extrapolation).

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and specific Safety Data Sheet (SDS) before handling chemical waste.

Sources

Handling

Personal protective equipment for handling 3-Amino-5-methylhexane-1,2-diol

Executive Summary & Hazard Logic The Core Directive: Treat 3-Amino-5-methylhexane-1,2-diol not merely as a "diol" but as a functionalized aliphatic amine . While the diol moiety increases polarity and viscosity, the prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

The Core Directive: Treat 3-Amino-5-methylhexane-1,2-diol not merely as a "diol" but as a functionalized aliphatic amine . While the diol moiety increases polarity and viscosity, the primary amine dictates its toxicological profile.

As a Senior Application Scientist, I often see researchers underestimate this class of compounds because they lack the high volatility of smaller amines (like propylamine). However, low volatility does not equal low hazard . This compound is likely a viscous liquid or low-melting solid that adheres tenaciously to surfaces and skin, increasing contact time and chemical burn potential.

Inferred Hazard Profile (SAR Analysis):

  • Primary Risk: Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1). The basicity of the amine group can saponify fatty tissues upon contact.

  • Secondary Risk: Specific Target Organ Toxicity (Respiratory Irritation) if aerosolized or heated.

  • Physical Property: Likely viscous. This presents a "transfer risk"—droplets stringing from pipettes or adhering to glove fingertips, leading to cross-contamination.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following matrix is engineered specifically for the permeation dynamics of amino-alcohols.

Glove Selection Protocol

Critical Insight: Latex is prohibited . Organic amines can permeate natural rubber latex rapidly. The diol component facilitates wetting of the glove surface.

ParameterRecommendationScientific Rationale
Material Nitrile Rubber (High Grade)Excellent resistance to aliphatic amines and alcohols.
Thickness Minimum 0.11 mm (4-5 mil) Provides adequate breakthrough time (>30 mins) for incidental splash.
Double Gloving MANDATORY for >10mLThe outer glove takes the mechanical stress; the inner glove protects against micro-tears and permeation.
Inspection Pre-use Inflation Check for pinholes. Viscous amines trapped in a pinhole cause occluded chemical burns.
Eye & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient. The viscosity of the substance means a splash will stick to the face; glasses allow fluid to run down into the eye.

  • Body: Chemical-Resistant Lab Coat (Poly-cotton blend acceptable for small scale; Tyvek® required for >100g handling).

  • Respiratory: Handling must occur in a certified Chemical Fume Hood . If heating above 50°C, use a NIOSH-approved respirator with Organic Vapor/P100 cartridges .

Operational Workflow: The "Clean-Trace" Method

Handling viscous amino-diols requires a protocol that minimizes "stringing" (liquid trailing from the pipette tip).

Step 1: Pre-Operational Setup
  • Zoning: Establish a "Hot Zone" (inside hood) and "Cold Zone" (notebook/keyboard).

  • Absorbent Barrier: Place a chemically resistant absorbent pad (pig mat) in the hood.

  • Neutralization Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready for immediate decontamination of tools.

Step 2: Transfer & Manipulation
  • Viscosity Management: If the substance is too viscous, warm gently (30-35°C) to improve flow. Do not overheat, as this increases vapor pressure.

  • The "Touch-Off" Technique: When pipetting, touch the tip to the inner wall of the receiving vessel for 2 seconds to break surface tension.

  • Tool Isolation: Immediately place used spatulas/pipettes into the neutralization beaker. Never lay a contaminated tool directly on the hood surface.

Step 3: Doffing Protocol (The Critical Failure Point)

Most exposures occur after the experiment, during glove removal.

  • Wash Outer Gloves: While still wearing them, rinse hands with water and soap to remove invisible amine residue.

  • Peel Technique: Peel the outer glove off, turning it inside out, capturing any residue inside.

  • Inspect Inner Gloves: Check for discoloration. If clean, remove normally.

  • Hand Wash: Wash hands with soap and water for 60 seconds immediately.

Visualized Decision Logic

Diagram 1: PPE Selection & Risk Assessment Flow

This logic gate ensures you scale your protection based on the energy and quantity of the experiment.

PPE_Decision_Tree Start Assess Task: Handling 3-Amino-5-methylhexane-1,2-diol Scale_Check Quantity / Condition? Start->Scale_Check Low_Risk Analytical Scale (<100 mg) Ambient Temp Scale_Check->Low_Risk Low High_Risk Prep Scale (>100 mg) OR Heating (>40°C) Scale_Check->High_Risk High PPE_Standard STANDARD PPE SET: - Nitrile Gloves (Single, 5mil) - Splash Goggles - Lab Coat - Fume Hood Low_Risk->PPE_Standard PPE_Enhanced ENHANCED PPE SET: - Double Nitrile Gloves - Face Shield + Goggles - Tyvek Sleeves/Apron - Fume Hood (Sash <14") High_Risk->PPE_Enhanced

Caption: Decision matrix for selecting appropriate PPE based on experimental scale and thermal conditions.

Diagram 2: Emergency Spill Response Workflow

A pre-planned response prevents panic. This workflow prioritizes containment and neutralization.[1]

Spill_Response Spill SPILL DETECTED Evacuate 1. Evacuate Area (If aerosolized) Spill->Evacuate PPE_Up 2. Don Enhanced PPE (Double Gloves, Goggles) Evacuate->PPE_Up Contain 3. Containment (Absorbent Pads) PPE_Up->Contain Neutralize 4. Neutralize (Dilute Citric Acid/Vinegar) Contain->Neutralize pH Check Dispose 5. Disposal (Haz Waste Tag: Basic Organic) Neutralize->Dispose

Caption: Step-by-step protocol for managing spills of corrosive amino-alcohols.

Disposal & Waste Management

Scientific Integrity Check: Never mix amino-alcohols with oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream. This can generate exothermic reactions or toxic nitrosamines.

  • Segregation: Dispose of in the "Basic Organic Waste" container.

  • Labeling: Clearly mark the tag with "Aliphatic Amine" and "Corrosive."

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers (aluminum) which may corrode over time due to the amine.

  • Rinsing: Triple rinse empty containers with water; collect the first rinse as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Glove Selection Guide for Organic Solvents and Amines.

  • PubChem. (2024). Compound Summary: 3-Amino-1,2-propanediol (Analogous Hazard Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

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